PDZ1i
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H26N8O4 |
|---|---|
Molecular Weight |
538.568 |
IUPAC Name |
N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide |
InChI |
InChI=1S/C28H26N8O4/c1-15-14-21(30-25(38)24-32-28-31-19-10-6-9-18(19)27(39)36(28)35-24)16(2)13-20(15)29-22(37)11-12-23-33-34-26(40-23)17-7-4-3-5-8-17/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H,29,37)(H,30,38)(H,31,32,35) |
InChI Key |
DWWDFNUIUZQWOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCC5=NN=C(O5)C6=CC=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PDZ1i |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of PDZ1i: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDZ1i is a first-in-class small-molecule inhibitor that selectively targets the PDZ1 domain of Melanoma Differentiation Associated Gene-9/Syntenin (MDA-9/Syntenin or SDCBP). By binding to this domain, this compound effectively disrupts crucial protein-protein interactions, leading to the attenuation of multiple pro-oncogenic signaling pathways. This guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its function. The primary mechanism of this compound involves the inhibition of the MDA-9/Syntenin/IGF-1R/STAT3 signaling axis, resulting in potent anti-invasive and anti-metastatic effects across a range of cancer types, including prostate, breast, and melanoma.
Introduction to this compound and its Target: MDA-9/Syntenin
Melanoma Differentiation Associated Gene-9 (MDA-9/Syntenin), also known as Syndecan Binding Protein (SDCBP), is an adaptor protein that plays a pivotal role in cancer progression and metastasis.[1][2] Its structure includes two Postsynaptic density protein-95/Discs-large/Zonula occludens-1 (PDZ) domains, which act as scaffolds for the assembly of signaling complexes.[1] These PDZ domains are critical for mediating protein-protein interactions that drive key cellular processes such as cell adhesion, migration, and invasion.[1]
This compound was developed through fragment-based drug discovery guided by NMR spectroscopy as a selective inhibitor of the PDZ1 domain of MDA-9/Syntenin.[3][4] Its therapeutic potential lies in its ability to specifically block the oncogenic signaling cascades initiated by MDA-9/Syntenin, thereby inhibiting the metastatic spread of cancer, a primary cause of mortality in patients.[5]
The Molecular Mechanism of Action of this compound
The central mechanism of this compound is its selective binding to the PDZ1 domain of MDA-9/Syntenin, which prevents this domain from interacting with its downstream binding partners.[6] This inhibitory action triggers a cascade of downstream effects, primarily centered on the disruption of the MDA-9/Syntenin/IGF-1R/STAT3 signaling axis.[3]
Disruption of the MDA-9/Syntenin-IGF-1R Interaction
This compound has been shown to block the physical interaction between MDA-9/Syntenin and the Insulin-like Growth Factor 1 Receptor (IGF-1R).[3] This interaction is crucial for the activation of several downstream signaling pathways that promote cancer cell invasion and metastasis.[3]
Inhibition of Downstream Signaling Pathways
By disrupting the MDA-9/Syntenin-IGF-1R complex, this compound leads to the downregulation of several key signaling molecules:
-
STAT3: this compound treatment results in decreased phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][7] Activated STAT3 is a known driver of tumor progression, promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[3][8]
-
c-Src: The inhibitor also leads to a reduction in the activation of the proto-oncogene tyrosine-protein kinase Src (c-Src).[3] c-Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell migration, invasion, and survival.
-
NF-κB and p38 MAPK: Downstream of c-Src, this compound negatively influences the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][9] Both pathways are implicated in inflammatory responses and cancer progression.
-
IL-1β: this compound has been shown to down-regulate STAT3-mediated interleukin-1β (IL-1β) expression.[7][8] This reduction in IL-1β can alter the tumor microenvironment by decreasing the mobilization of myeloid-derived suppressor cells (MDSCs), thereby enhancing anti-tumor immunity.[7]
-
MMP-2 and MMP-9: The expression of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9), enzymes critical for the degradation of the extracellular matrix and subsequent tumor cell invasion, is also inhibited by this compound.[4][9]
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits MDA-9/Syntenin, disrupting the IGF-1R/STAT3/Src signaling axis.
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical studies. The following table summarizes key quantitative data.
| Parameter | Value | Cancer Type/Model | Reference |
| Binding Affinity (Kd) | 21 µM | MDA-9 PDZ1 Domain | [10] |
| Binding Affinity (Kd) | 23 µmol/L | MDA-9/Syntenin | [4] |
| In Vitro Invasion Inhibition | Significant reduction at 25 µmol/L | Melanoma Cells | [4] |
| In Vivo Tumor Cell Retention | 50 µmol/L pre-treatment | Prostate Cancer Cells (ARCaP-M-Luc) | [3] |
| In Vivo Dosing (Metastasis Model) | 30 mg/kg (intraperitoneal) | Melanoma (B16 cells) | [4] |
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies are provided below.
Co-Immunoprecipitation
This assay is used to demonstrate the physical interaction between proteins.
-
Cell Lysis: Cells are treated with DMSO (vehicle) or this compound for the indicated times and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Cell lysates are incubated with an antibody against the protein of interest (e.g., MDA-9/Syntenin) overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complex.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer, separated by gel electrophoresis, and transferred to a membrane for Western blotting with antibodies against the suspected interacting proteins (e.g., IGF-1R).
Western Blotting
This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status.
-
Sample Preparation: Cells are treated with this compound or DMSO, and in some cases stimulated with growth factors like IGFBP-2.[3] Cell lysates are prepared, and protein concentration is determined.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel, separated by size, and then transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-STAT3, total STAT3, p-Src, total Src, MMP-2, MMP-9). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Setup: Transwell inserts with a porous membrane coated with Matrigel are used. The lower chamber is filled with media containing a chemoattractant.
-
Cell Seeding: Cancer cells, pre-treated with either DMSO or this compound, are seeded into the upper chamber in serum-free media.
-
Incubation: The chambers are incubated for a specified period (e.g., 24-48 hours) to allow for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope.
In Vivo Metastasis Models
Animal models are used to assess the anti-metastatic efficacy of this compound in a living organism.
-
Experimental Metastasis Model: Cancer cells (e.g., luciferase-expressing cells) are injected into the tail vein or via intracardiac route of immunodeficient mice.[2][3]
-
Treatment: Mice are treated with either vehicle (DMSO) or this compound via intraperitoneal injections at specified doses and schedules.[3][4]
-
Monitoring: Tumor growth and metastasis are monitored over time using bioluminescence imaging (BLI) for luciferase-expressing cells.[3]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and organs such as the lungs and bones are collected to quantify metastatic burden. Kaplan-Meier survival curves are often generated.[2]
The following diagram outlines a general workflow for evaluating this compound's efficacy.
Caption: A typical experimental workflow to validate the efficacy of this compound.
Conclusion
This compound represents a targeted therapeutic strategy aimed at inhibiting cancer metastasis by disrupting the scaffolding function of MDA-9/Syntenin. Its mechanism of action is centered on the inhibition of the PDZ1 domain, leading to the suppression of the IGF-1R/STAT3 signaling axis and other critical pro-metastatic pathways. The preclinical data strongly support its role as a potent inhibitor of cancer cell invasion and metastasis. Further research and clinical development of this compound and similar agents could offer a promising new avenue for the treatment of advanced and metastatic cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - NFCR [nfcr.org]
- 6. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
PDZ1i as an Inhibitor of MDA-9/Syntenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melanoma Differentiation-Associated gene 9 (MDA-9/Syntenin), a scaffolding protein containing two PDZ domains, is a key regulator of cancer metastasis. Its overexpression is correlated with advanced disease stages and poor prognosis in various cancers, including melanoma, glioblastoma, breast, and prostate cancer. MDA-9/Syntenin facilitates the assembly of signaling complexes that drive tumor progression, invasion, and angiogenesis. The development of small molecule inhibitors targeting the PDZ domains of MDA-9/Syntenin represents a promising therapeutic strategy. This technical guide provides an in-depth overview of PDZ1i, a first-in-class small molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction to MDA-9/Syntenin and the Rationale for Targeting its PDZ1 Domain
MDA-9/Syntenin, also known as Syndecan Binding Protein (SDCBP), is a 33-kDa protein that plays a pivotal role in mediating protein-protein interactions through its two PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains.[1] These domains act as scaffolds, bringing together various signaling molecules to regulate diverse cellular processes. In the context of cancer, MDA-9/Syntenin is a central hub for pathways that promote metastasis.[2]
The PDZ1 domain, in particular, has been identified as a critical mediator of these pro-metastatic signals.[1] Targeting the PDZ1 domain with a small molecule inhibitor like this compound disrupts the formation of key signaling complexes, thereby attenuating the downstream pathways that drive cancer cell invasion and metastasis.[3] This targeted approach offers the potential for high specificity and reduced off-target effects compared to conventional chemotherapy.
Mechanism of Action of this compound
This compound is a small molecule inhibitor identified through fragment-based drug discovery guided by NMR.[4] It selectively binds to the PDZ1 domain of MDA-9/Syntenin, preventing its interaction with other signaling partners.[5] This disruption of protein-protein interactions is the primary mechanism through which this compound exerts its anti-cancer effects. By inhibiting the scaffolding function of the MDA-9/Syntenin PDZ1 domain, this compound effectively blocks the activation of several key downstream signaling pathways implicated in cancer metastasis.
Key Signaling Pathways Inhibited by this compound
The binding of this compound to the PDZ1 domain of MDA-9/Syntenin leads to the downregulation of several critical signaling cascades:
-
FAK/Src Signaling: this compound treatment has been shown to inhibit the activation of Focal Adhesion Kinase (FAK) and Src, two key non-receptor tyrosine kinases that play a central role in cell adhesion, migration, and invasion.[3]
-
NF-κB Signaling: By disrupting the MDA-9/Syntenin signaling complex, this compound leads to reduced activation of the transcription factor NF-κB, which is a master regulator of genes involved in inflammation, cell survival, and invasion.[6]
-
STAT3 Signaling: this compound has been shown to block the activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[7]
-
MMP Expression: A downstream consequence of inhibiting the aforementioned pathways is the reduced expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[6] These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.
Signaling Pathway Diagram
Caption: MDA-9/Syntenin Signaling and Inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and a related, more recent dual PDZ1/PDZ2 inhibitor, IVMT-Rx-3.
Table 1: Binding Affinity and Dissociation Constants
| Compound | Target Domain(s) | Method | Binding Affinity / Dissociation Constant (Kd) | Reference(s) |
| This compound | PDZ1 | NMR | ~21 µM | [5] |
| IVMT-Rx-3 | PDZ1 and PDZ2 | MST | 63 ± 11 µM | [6] |
NMR: Nuclear Magnetic Resonance; MST: MicroScale Thermophoresis
Table 2: In Vitro Efficacy
| Compound | Cell Line(s) | Assay | Concentration | Observed Effect | Reference(s) |
| This compound | T98G, U87 (GBM) | Matrigel Invasion | 50 µM | Significant inhibition of invasion. | [8] |
| This compound | ARCaP-M (Prostate) | Zymography | 25 µM | Decreased enzymatic activity of MMP-2 and MMP-9. | [9] |
| IVMT-Rx-3 | Melanoma cells | Matrigel Invasion | 25 µM | Significant inhibition of invasion. | [6] |
| IVMT-Rx-3 | Melanoma cells | Western Blot | Dose-dependent | Downregulation of MMP-2 and MMP-9 expression. | [6] |
GBM: Glioblastoma Multiforme
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Administration Route | Dosage Regimen | Observed Effect | Reference(s) |
| This compound | Glioma | Not specified | Not specified | Smaller, less invasive tumors and enhanced survival. | [8] |
| This compound | Prostate Cancer | Not specified | Not specified | Abrogated metastasis. | [3] |
| This compound | Syngeneic Breast Cancer Metastasis | Not specified | Not specified | Decreased metastatic nodule formation in the lungs. | [4] |
| IVMT-Rx-3 | Melanoma Metastasis | Intraperitoneal | Not specified | Significantly higher prevention of lung metastases compared to this compound. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assays commonly used to evaluate the efficacy of this compound.
In Vitro Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Workflow Diagram:
Caption: Workflow for the In Vitro Matrigel Invasion Assay.
Protocol:
-
Preparation of Inserts: Thaw Matrigel on ice. Dilute to the desired concentration with cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of a Transwell insert (8 µm pore size) and incubate at 37°C for at least 2 hours to allow for solidification.
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Add 25,000 cells to the upper chamber of the Matrigel-coated insert.[6]
-
Treatment: Add this compound at the desired concentration (e.g., 50 µM) or vehicle control to the upper chamber.[8]
-
Chemoattraction: Add complete medium containing fetal bovine serum to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 18-24 hours.[6][8]
-
Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet or toluidine blue.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Data is often presented as the average number of invaded cells per field or as a percentage of the control.[8]
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify the levels of specific proteins in cell lysates, allowing for the assessment of signaling pathway activation.
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-FAK, phospho-STAT3, total FAK, total STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Gelatin Zymography for MMP Activity
This assay is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in conditioned media from cell cultures.
Protocol:
-
Conditioned Media Collection: Culture cells in serum-free medium with or without this compound for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.
-
Protein Concentration: Determine the protein concentration of the conditioned media.
-
Sample Preparation: Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Electrophoresis: Load the samples onto a polyacrylamide gel containing gelatin.
-
Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer containing CaCl2 and ZnCl2 at 37°C for 16-24 hours to allow for gelatin degradation by the MMPs.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatinase activity will appear as clear bands against a blue background. The molecular weight of the bands can be used to identify MMP-2 and MMP-9.
In Vivo Mouse Model of Metastasis
Animal models are essential for evaluating the anti-metastatic potential of inhibitors in a physiological setting.
Protocol:
-
Cell Implantation: Inject cancer cells (e.g., melanoma, breast cancer) either intravenously (for experimental metastasis) or orthotopically (for spontaneous metastasis) into immunocompromised mice.
-
Inhibitor Treatment: Once tumors are established or after a set period following cell injection, begin treatment with this compound, IVMT-Rx-3, or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor growth and metastasis using methods such as bioluminescence imaging (if using luciferase-expressing cells) or caliper measurements for subcutaneous tumors. Monitor animal health and body weight.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest tumors and relevant organs (e.g., lungs, liver, bone).
-
Metastasis Quantification: Count the number of metastatic nodules on the surface of the organs. For a more detailed analysis, perform histological staining (e.g., H&E) on tissue sections to identify and quantify micrometastases.
Future Directions and Conclusion
This compound has demonstrated significant promise as a therapeutic agent for targeting MDA-9/Syntenin-driven metastasis. The preclinical data show that it can effectively inhibit key signaling pathways, reduce cancer cell invasion, and suppress metastasis in vivo. The development of the dual PDZ1/PDZ2 inhibitor, IVMT-Rx-3, highlights a promising strategy for enhancing the therapeutic efficacy by targeting both PDZ domains of MDA-9/Syntenin.[6]
Future research should focus on:
-
Optimizing Inhibitor Potency and Bioavailability: Further medicinal chemistry efforts to improve the binding affinity and pharmacokinetic properties of this compound and related compounds.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to MDA-9/Syntenin-targeted therapies.
-
Clinical Translation: Moving promising lead compounds into clinical trials to evaluate their safety and efficacy in cancer patients.
References
- 1. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of PDZ1i in Blocking Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate network of protein-protein interactions (PPIs) is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains are ubiquitous protein interaction modules that play a critical role in assembling signaling complexes. The scaffolding protein Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin, with its two PDZ domains, has emerged as a key player in cancer progression and metastasis. This technical guide provides an in-depth overview of PDZ1i, a first-in-class small molecule inhibitor specifically targeting the first PDZ domain (PDZ1) of MDA-9/Syntenin. We will explore its mechanism of action, its impact on crucial signaling pathways, and provide detailed experimental protocols for its characterization and application in research and drug development.
Introduction to PDZ Domains and MDA-9/Syntenin
PDZ domains are highly conserved protein-protein interaction modules, typically recognizing and binding to the C-terminal motifs of their target proteins.[1] These interactions are crucial for the spatial and temporal organization of signaling pathways, ion channels, and receptors at the cell membrane.[1]
MDA-9/Syntenin (also known as Syndecan Binding Protein, SDCBP) is a 33 kDa intracellular scaffolding protein characterized by the presence of two tandem PDZ domains, PDZ1 and PDZ2.[1] Elevated expression of MDA-9/Syntenin is correlated with advanced tumor grade and poor patient survival in various cancers, including melanoma, glioblastoma, and breast, prostate, and lung cancer.[1] By acting as an adaptor protein, MDA-9/Syntenin facilitates the assembly of multi-protein signaling complexes, thereby promoting cancer cell invasion, metastasis, and angiogenesis.
This compound: A Specific Inhibitor of the MDA-9/Syntenin PDZ1 Domain
This compound is a small molecule inhibitor developed through fragment-based drug discovery (FBDD) guided by Nuclear Magnetic Resonance (NMR) spectroscopy.[2] It was specifically designed to bind to the PDZ1 domain of MDA-9/Syntenin, thereby disrupting its interactions with downstream signaling partners.[2]
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the peptide-binding groove of the MDA-9/Syntenin PDZ1 domain. This binding event sterically hinders the interaction of the PDZ1 domain with the C-terminal motifs of its natural binding partners. By selectively targeting the PDZ1 domain, this compound effectively dismantles the signaling scaffolds assembled by MDA-9/Syntenin, leading to the attenuation of pro-tumorigenic signaling cascades.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity, cellular activity, and pharmacokinetic properties.
Table 1: Binding Affinity of this compound for MDA-9/Syntenin PDZ1 Domain
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 21 µM | NMR Spectroscopy | [3] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| DU-145 | Prostate Cancer | Invasion Assay | 25 µM | Significant inhibition of invasion | [4] |
| ARCaP-M | Prostate Cancer | Invasion Assay | 50 µM | Significant inhibition of invasion | [4] |
| T98G | Glioblastoma | Invasion Assay | Not Specified | Effective inhibition of invasion | [2] |
| U87 | Glioblastoma | Invasion Assay | Not Specified | Effective inhibition of invasion | [2] |
Table 3: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Reference |
| Half-life (t1/2) | 9 hours | Mouse | [4][5] |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dose | Effect | Reference |
| Athymic Nude Mice (ARCaP-M-Luc xenograft) | Prostate Cancer | 30 mg/kg | Suppression of metastasis | [4] |
| BALB/c Mice (4T1-Luc syngeneic model) | Breast Cancer | 30 mg/kg | Inhibition of lung metastasis | [6] |
| Brain-tumor-bearing mice | Glioblastoma | Not Specified | Improved survival rate | [3] |
Impact on Signaling Pathways
This compound has been shown to disrupt key signaling pathways that are aberrantly activated in cancer. The following sections detail the major pathways affected by this compound, with accompanying diagrams generated using Graphviz to visualize the molecular interactions.
The MDA-9/Syntenin/IGF-1R/STAT3 Signaling Axis
One of the primary pathways inhibited by this compound is the MDA-9/Syntenin-mediated activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). MDA-9/Syntenin acts as a scaffold, bringing IGF-1R into proximity with other signaling molecules, leading to STAT3 activation. Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus and promotes the transcription of genes involved in cell invasion and angiogenesis. This compound disrupts the initial scaffolding step, preventing the activation of this pro-metastatic pathway.[4][7]
Caption: this compound inhibits the MDA-9/Syntenin/IGF-1R/STAT3 signaling pathway.
Downregulation of Interleukin-1β (IL-1β)
A downstream consequence of inhibiting the STAT3 pathway is the suppression of interleukin-1β (IL-1β) secretion.[6][8] IL-1β is a pro-inflammatory cytokine that plays a crucial role in creating a tumor microenvironment conducive to metastasis by promoting inflammation and angiogenesis. By blocking STAT3 activation, this compound reduces the expression and secretion of IL-1β, thereby mitigating its pro-tumorigenic effects.[6][8]
References
- 1. youtube.com [youtube.com]
- 2. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snapcyte.com [snapcyte.com]
- 4. Fragment Screening by NMR | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a New Therapeutic Avenue for Glioblastoma: A Technical Guide to PDZ1i
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive, invasive nature and high rates of recurrence. Standard therapies, including surgery, radiation, and chemotherapy, offer limited efficacy, underscoring the urgent need for novel therapeutic strategies. This whitepaper delves into the promising therapeutic potential of PDZ1i, a first-in-class small-molecule inhibitor targeting the PDZ1 domain of Melanoma Differentiation-Associated gene 9 (MDA-9/Syntenin), a key scaffolding protein implicated in GBM pathogenesis. Preclinical evidence robustly demonstrates that this compound can significantly impede glioblastoma cell invasion, enhance radiosensitivity, and disrupt critical oncogenic signaling pathways. This document provides an in-depth technical guide on the mechanism of action, preclinical efficacy, and experimental validation of this compound, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing glioblastoma therapy.
Introduction: The Challenge of Glioblastoma and the Emergence of MDA-9/Syntenin as a Therapeutic Target
Glioblastoma is a devastating brain tumor with a median survival of just over a year, a statistic that has remained largely unchanged for decades.[1][2] The invasive nature of GBM cells, which infiltrate surrounding healthy brain tissue, makes complete surgical resection nearly impossible and is a primary driver of tumor recurrence and therapeutic resistance.[3][4][5] Radiation therapy, a cornerstone of GBM treatment, can paradoxically enhance the invasive phenotype of surviving tumor cells.[3][4][5]
Recent research has identified MDA-9/Syntenin (also known as Syndecan Binding Protein, SDCBP) as a pivotal player in promoting the aggressive characteristics of glioblastoma.[1][3][4][5] MDA-9/Syntenin is a scaffolding protein containing two PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains, which are crucial for mediating protein-protein interactions and assembling signaling complexes.[6] In glioblastoma, MDA-9/Syntenin expression is significantly elevated and correlates with increased tumor grade, poor patient survival, and resistance to radiotherapy.[3][4][5] This has positioned MDA-9/Syntenin as a compelling molecular target for novel therapeutic intervention.
This compound: A Targeted Inhibitor of the MDA-9/Syntenin Scaffolding Protein
This compound is a small-molecule inhibitor specifically designed to target the first PDZ domain (PDZ1) of MDA-9/Syntenin.[3][4] Developed through innovative fragment-based drug design and nuclear magnetic resonance (NMR) screening, this compound competitively binds to the PDZ1 domain, thereby disrupting its ability to interact with downstream signaling partners.[3][4] This targeted inhibition effectively dismantles the signaling complexes orchestrated by MDA-9/Syntenin that are critical for glioblastoma cell invasion and survival.
Mechanism of Action: Disrupting Key Oncogenic Signaling Pathways
The therapeutic efficacy of this compound in glioblastoma stems from its ability to interfere with multiple pro-tumorigenic signaling pathways. By inhibiting the scaffolding function of MDA-9/Syntenin, this compound effectively downregulates the activity of several key kinases and signaling molecules.
Inhibition of FAK and Src Signaling
Focal Adhesion Kinase (FAK) and Src are non-receptor tyrosine kinases that form a critical signaling nexus downstream of integrins and growth factor receptors, playing a central role in cell migration, invasion, and survival.[5] In glioblastoma, MDA-9/Syntenin facilitates the activation of the FAK/Src signaling complex. This compound treatment has been shown to abrogate the radiation-induced activation of FAK, thereby impeding a key driver of glioblastoma invasion.[5]
Attenuation of EGFRvIII Signaling
The epidermal growth factor receptor variant III (EGFRvIII) is a constitutively active mutant of EGFR frequently expressed in glioblastoma, contributing to its aggressive phenotype. MDA-9/Syntenin has been shown to interact with and enhance signaling from EGFRvIII.[3][4] this compound disrupts the interaction between MDA-9/Syntenin and EGFRvIII, leading to reduced phosphorylation and inactivation of the receptor, even in the context of radiation which can enhance this interaction.[3][4][5]
Downregulation of Matrix Metalloproteinases (MMPs)
The invasion of glioblastoma cells into the surrounding brain parenchyma is facilitated by the secretion of extracellular matrix-degrading enzymes, such as matrix metalloproteinases (MMPs). Studies have demonstrated that the inhibition of MDA-9/Syntenin, either genetically or pharmacologically with this compound, leads to a significant reduction in the secretion of MMP-2 and MMP-9, key enzymes involved in breaking down the blood-brain barrier and facilitating tumor cell infiltration.[3][4]
Signaling Pathway Disrupted by this compound
Caption: this compound disrupts the scaffolding function of MDA-9/Syntenin, inhibiting key oncogenic signaling pathways in glioblastoma.
Preclinical Efficacy of this compound in Glioblastoma Models
The therapeutic potential of this compound has been extensively evaluated in preclinical models of glioblastoma, demonstrating significant anti-tumor activity both in vitro and in vivo.
In Vitro Studies: Inhibition of Invasion and Radiosensitization
In vitro assays using human glioblastoma cell lines have consistently shown that this compound effectively inhibits tumor cell invasion.[7] Furthermore, this compound has been shown to radiosensitize glioblastoma cells, meaning that it enhances the cell-killing effects of radiation therapy without affecting normal astrocytes.[3][4][8] This synergistic effect is of significant clinical interest, as it suggests that this compound could improve the efficacy of a standard GBM treatment modality.
| Cell Line | Treatment | Effect on Invasion | Citation |
| T98G | This compound | Inhibition | [7] |
| U87 | This compound | Inhibition | [7] |
| U87-EGFRvIII | This compound | Inhibition of radiation-induced invasion | [3][4] |
| Cell Line | Treatment | Effect | Citation |
| U87 | This compound + Radiation | Radiosensitization | [3][4] |
In Vivo Studies: Tumor Growth Inhibition and Increased Survival
In orthotopic mouse models of glioblastoma, systemic administration of this compound resulted in smaller, less invasive tumors and a significant increase in overall survival.[3][4][7] The anti-tumor effects of this compound were even more pronounced when combined with radiation therapy, with the combination treatment leading to greater survival benefits than either treatment alone.[3][4][7]
| Animal Model | Treatment | Outcome | Citation |
| Orthotopic Glioma Mouse Model | This compound | Smaller, less invasive tumors; Enhanced survival | [3][4][7] |
| Orthotopic Glioma Mouse Model | This compound + Radiation | Survival gains exceeded radiotherapy alone | [3][4][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the efficacy of this compound.
In Vitro Invasion Assay (Boyden Chamber Assay)
This assay is used to quantify the invasive potential of cancer cells.
-
Cell Culture: Glioblastoma cells are cultured in appropriate media.
-
Chamber Preparation: 8-μm pore size polycarbonate membrane inserts coated with Matrigel are placed in a 24-well plate.
-
Cell Seeding: Cells are serum-starved, and a suspension is added to the upper chamber of the insert. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Treatment: this compound or a vehicle control is added to both the upper and lower chambers.
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Experimental Workflow for In Vitro Invasion Assay
Caption: A streamlined workflow for assessing glioblastoma cell invasion using the Boyden chamber assay.
Immunoblotting
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Glioblastoma cells, treated with this compound and/or radiation, are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-FAK, phospho-EGFR, MMP-2, MMP-9, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Orthotopic Glioblastoma Model
This model involves the implantation of human glioblastoma cells into the brains of immunodeficient mice to mimic human disease.
-
Cell Preparation: Human glioblastoma cells (e.g., U87-EGFRvIII) are harvested and resuspended in a sterile solution.
-
Animal Surgery: Immunocompromised mice are anesthetized, and a small burr hole is drilled in the skull.
-
Cell Implantation: A specific number of glioblastoma cells are stereotactically injected into the brain parenchyma (e.g., the striatum).
-
Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound, radiation, this compound + radiation). This compound is typically administered systemically (e.g., via intraperitoneal injection).
-
Survival Analysis: Mice are monitored daily, and survival is recorded. The experiment is terminated when mice show signs of neurological impairment or significant weight loss.
-
Histological Analysis: At the end of the study, brains are harvested, fixed, and sectioned for histological analysis (e.g., H&E staining, immunohistochemistry) to assess tumor size and invasiveness.
Logical Relationship of Preclinical Validation
Caption: A logical diagram illustrating the preclinical validation pathway for this compound in glioblastoma research.
Future Directions and Clinical Translation
The robust preclinical data for this compound in glioblastoma provides a strong rationale for its clinical development. Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its target engagement in the brain.
-
Blood-Brain Barrier Penetration: Optimizing the delivery of this compound across the blood-brain barrier is critical for its efficacy in treating glioblastoma. Formulation strategies and delivery systems should be explored.
-
Combination Therapies: Further investigation into the synergistic effects of this compound with other standard and emerging glioblastoma therapies, such as targeted inhibitors and immunotherapies, is warranted.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials. MDA-9/Syntenin expression levels could serve as a primary candidate.
Conclusion
This compound represents a novel and promising therapeutic strategy for glioblastoma that targets a key driver of tumor invasion and therapeutic resistance. By disrupting the scaffolding function of MDA-9/Syntenin, this compound effectively inhibits critical oncogenic signaling pathways, reduces tumor cell invasion, and enhances the efficacy of radiation therapy in preclinical models. The comprehensive data presented in this technical guide underscores the significant potential of this compound to address the unmet clinical need for more effective glioblastoma treatments. Continued research and development of this compound and other MDA-9/Syntenin inhibitors are poised to open new avenues for the management of this devastating disease.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. youtube.com [youtube.com]
- 3. pnas.org [pnas.org]
- 4. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
PDZ1i: A Novel Inhibitor Targeting MDA-9/Syntenin for the Abrogation of Breast Cancer Metastasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metastasis remains the primary driver of mortality in breast cancer patients, accounting for the vast majority of deaths associated with the disease.[1] The complex cascade of events leading to metastatic dissemination presents a significant therapeutic challenge. A promising target that has emerged in this context is the Melanoma Differentiation-Associated gene 9 (MDA-9), also known as Syntenin-1 or SDCBP.[2][3] MDA-9 is a scaffolding protein containing two PDZ domains that facilitates crucial protein-protein interactions, promoting tumor progression, invasion, and metastasis in various cancers, including breast cancer.[2][4] This guide focuses on PDZ1i, a first-in-class, small-molecule inhibitor designed to selectively target the PDZ1 domain of MDA-9.[1][2] By blocking this key interaction hub, this compound disrupts downstream signaling pathways essential for metastatic progression. Preclinical studies have demonstrated its profound anti-metastatic activity, primarily through the modulation of the tumor microenvironment and suppression of immune evasion mechanisms.[1][5] This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key experimental protocols related to this compound, offering a foundational resource for its further investigation and development as a potential anti-metastatic therapeutic.
Mechanism of Action of this compound
This compound is a bidentate molecule synthesized to selectively bind to the PDZ1 domain of MDA-9/Syntenin.[2] PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains are common structural motifs that mediate protein-protein interactions, often by recognizing specific C-terminal peptide sequences on target proteins.[4] MDA-9/Syntenin possesses two such domains, PDZ1 and PDZ2, which act as scaffolds to assemble signaling complexes involved in cell adhesion, trafficking, and migration.[2][4]
The PDZ1 domain of MDA-9 specifically interacts with key signaling proteins such as TGF-β, Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor 1 Receptor (IGF-1R).[4] By occupying the binding groove of the PDZ1 domain, this compound competitively inhibits these interactions, effectively dismantling the signaling platforms required for the metastatic cascade.[1][2] This targeted inhibition leads to a multifaceted anti-cancer effect, most notably the suppression of pathways that drive immune tolerance and cancer cell invasion.[3][5]
Signaling Pathways Modulated by this compound
The therapeutic effect of this compound is rooted in its ability to disrupt the MDA-9/Syntenin-mediated signaling network. The primary pathway implicated in breast cancer metastasis involves the regulation of the immune microenvironment via the STAT3/IL-1β axis.
Key Signaling Cascade:
-
MDA-9/Syntenin Activation: In cancer cells, MDA-9/Syntenin acts as an adaptor, integrating signals that lead to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).
-
IL-1β Secretion: Activated STAT3 promotes the transcription and subsequent secretion of Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine.[5]
-
Immune Suppression: Tumor-derived IL-1β is a critical driver of metastasis. It acts on the tumor microenvironment to recruit and promote the differentiation of myeloid-derived suppressor cells (MDSCs).[3][5]
-
Metastatic Niche Formation: MDSCs are immunosuppressive cells that inhibit the function of cytotoxic T lymphocytes, thereby creating an immune-permissive niche that allows disseminated tumor cells to survive and proliferate at secondary sites.[5][6]
This compound intervenes at the apex of this cascade. By inhibiting the MDA-9 PDZ1 domain, it prevents the downstream activation of STAT3, leading to a marked reduction in IL-1β secretion.[5] This, in turn, reduces the infiltration of MDSCs into the metastatic niche and enhances systemic, antigen-specific T cell activation, converting an immunosuppressive environment into an immunostimulatory one.[5][6]
Figure 1. this compound signaling pathway in breast cancer metastasis.
Preclinical Efficacy of this compound
The anti-metastatic potential of this compound has been validated in multiple preclinical models of breast cancer. These studies highlight its ability to inhibit cancer cell migration and invasion in vitro and suppress the formation of distant metastases in vivo.
In Vitro Studies
In vitro assays using human breast carcinoma cell lines, such as the highly metastatic MDA-MB-231, have been instrumental in elucidating the cellular effects of this compound and related inhibitors. These compounds consistently demonstrate an ability to suppress cancer cell migration and invasion without significant cytotoxicity at effective concentrations.[4]
| Assay Type | Cell Line | Inhibitor | Concentration | Observed Effect | Reference |
| Cell Migration | MDA-MB-231 | PI1A (PDZ1 inhibitor) | 100 µM | Significant inhibition of wound closure at 24h (p < 0.05) | [4] |
| Cell Invasion | Melanoma Cells | IVMT-Rx-3 (Dual PDZ1/2i) | 25 µM | Significant reduction in invasion through Matrigel | [7] |
| Cell Viability | MDA-MB-231 | PI1A (PDZ1 inhibitor) | Up to 100 µM | No significant cellular toxicity observed after 48h | [4] |
In Vivo Studies
Animal models are critical for evaluating the systemic efficacy and therapeutic potential of anti-metastatic agents. This compound has shown profound activity in both syngeneic and human xenograft mouse models of breast cancer, significantly reducing metastatic burden and improving outcomes.[1][5]
| Model Type | Cell Line | Dosing Regimen | Primary Endpoint | Observed Effect | Reference |
| Syngeneic Metastasis | 4T1-Luc (murine) | 30 mg/kg, i.p., alternate days for 14 days | Lung Metastasis | Significant decrease in metastatic nodule formation in the lungs | [5] |
| Human Xenograft | Multiple | Not Specified | Metastatic Spread | Suppresses breast and prostate metastases; prolongs survival | [1] |
Experimental Protocols
Reproducible and robust experimental design is paramount in the evaluation of novel therapeutics. This section details the methodologies for key assays used to characterize the efficacy of this compound.
Cell Migration and Invasion Assays
These assays are fundamental for assessing the impact of a compound on cancer cell motility, a hallmark of metastasis.
4.1.1 Wound Healing (Scratch) Assay This method assesses collective cell migration.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231) in a 6-well plate and grow to 90-100% confluency.
-
Scratch Creation: Create a uniform, cell-free gap ("wound") in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.
-
Treatment: Add serum-free or low-serum media containing the vehicle control (e.g., DMSO) or varying concentrations of this compound.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours) using an inverted microscope.
-
Analysis: Quantify the wound area at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
4.1.2 Boyden Chamber (Transwell) Invasion Assay This assay measures the ability of cells to invade through a basement membrane matrix.[7][8]
-
Chamber Preparation: Rehydrate Matrigel-coated 8-µm pore size inserts (e.g., Corning BioCoat) with serum-free media for 2 hours at 37°C.
-
Cell Preparation: Harvest and resuspend cells in serum-free media containing the vehicle control or this compound.
-
Seeding: Seed 25,000-50,000 cells into the upper chamber of the insert.
-
Chemoattractant: Add complete media (containing 10% FBS) as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
Cell Removal: After incubation, carefully remove non-invading cells from the top surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the bottom surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. Results are often expressed as a percentage of the control.
Figure 2. Experimental workflow for the Boyden chamber invasion assay.
In Vivo Metastasis Model
The experimental lung metastasis model is commonly used to assess the efficacy of inhibitors on the later stages of the metastatic cascade.[5]
-
Cell Preparation: Culture and harvest luciferase-expressing breast cancer cells (e.g., 4T1-Luc for syngeneic models). Resuspend a known number of cells (e.g., 1x10^5) in sterile PBS.
-
Implantation: Inject the cell suspension into the lateral tail vein of immunocompetent (e.g., BALB/c) or immunodeficient mice.
-
Treatment: Begin treatment 12-24 hours post-injection. Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection on a predetermined schedule (e.g., alternate days for 2-3 weeks).
-
Monitoring: Monitor tumor cell seeding and metastatic growth weekly using bioluminescence imaging (BLI). Anesthetize mice, inject luciferin substrate, and image using a system like IVIS.
-
Endpoint Analysis: At the study endpoint (e.g., day 14 or 21), euthanize the mice. Excise lungs and perform ex vivo BLI for a more sensitive measurement of metastatic burden.
-
Histology: Fix lungs in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to count metastatic nodules and assess morphology.
Molecular Assays
4.3.1 Quantitative Real-Time PCR (qPCR) Used to measure changes in gene expression (e.g., IL1B mRNA).[5]
-
RNA Isolation: Treat cells with this compound for a specified time (e.g., 24 hours). Isolate total RNA using a commercial kit (e.g., Qiagen RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Perform real-time PCR using TaqMan probes or SYBR Green master mix with primers specific for the target gene (IL1B) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold-change in mRNA expression compared to the vehicle-treated control group.
4.3.2 Enzyme-Linked Immunosorbent Assay (ELISA) Used to quantify protein levels (e.g., secreted IL-1β) in cell culture supernatants or serum.[5]
-
Sample Collection: Collect conditioned media from treated cells or serum from treated animals.
-
Assay Performance: Use a commercial ELISA kit for the specific protein of interest (e.g., human or mouse IL-1β). Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples, adding a detection antibody, and then a substrate for colorimetric detection.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Calculate the protein concentration based on a standard curve generated from known concentrations of the recombinant protein.
Therapeutic Potential and Future Directions
This compound represents a novel therapeutic strategy that targets the tumor and its microenvironment. By disrupting a key scaffolding protein, it simultaneously inhibits intrinsic cancer cell motility and reverses immune suppression, a powerful combination for combating metastatic disease.[1][5] The preclinical data are compelling, indicating that this compound is an efficacious inhibitor of breast cancer metastasis.[6]
Logical Framework for Therapeutic Action:
Figure 3. Logical flow from this compound administration to metastasis suppression.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize dosing, delivery, and assess target engagement in vivo.
-
Combination Therapies: Evaluating this compound in combination with standard-of-care chemotherapy or immunotherapy, as it may synergize with immune checkpoint inhibitors.[1]
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to MDA-9/Syntenin-targeted therapy.
-
Clinical Translation: Moving this compound or optimized derivatives into Phase I clinical trials to assess safety and tolerability in patients with advanced breast cancer. Currently, there is no public information on clinical trials specifically for this compound.
Conclusion
This compound is a promising, mechanistically distinct therapeutic candidate for the treatment of metastatic breast cancer. By selectively targeting the MDA-9/Syntenin PDZ1 domain, it disrupts pro-metastatic signaling and favorably remodels the tumor immune microenvironment. The robust preclinical evidence warrants its continued development and eventual clinical evaluation as a novel strategy to combat the most lethal aspect of breast cancer.
References
- 1. This compound - NFCR [nfcr.org]
- 2. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells [mdpi.com]
- 5. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The PDZ protein TIP-1 facilitates cell migration and pulmonary metastasis of human invasive breast cancer cells in athymic mice - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity of PDZ1i for the PDZ1 Domain of SDCBP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntenin-1 (SDCBP), also known as Melanoma Differentiation-Associated protein 9 (MDA-9), is a scaffold protein that plays a pivotal role in mediating a multitude of cellular processes, including cell adhesion, protein trafficking, and signal transduction. Its overexpression is strongly correlated with the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. SDCBP contains two tandem PDZ (Postsynaptic density 95, Discs large, Zonula occludens-1) domains, designated PDZ1 and PDZ2, which are crucial for its function as they mediate interactions with a host of binding partners. The development of inhibitors that can specifically target one of these PDZ domains is a promising strategy to dissect their individual roles and to develop targeted cancer therapies.
This technical guide provides an in-depth overview of PDZ1i, a small-molecule inhibitor designed to specifically target the PDZ1 domain of SDCBP. We will explore its binding specificity, the experimental methodologies used for its characterization, and its impact on SDCBP-mediated signaling pathways.
Quantitative Analysis of Inhibitor Specificity
The cornerstone of a targeted inhibitor is its ability to selectively bind to its intended target over other similar domains. The specificity of this compound for the PDZ1 domain of SDCBP has been quantitatively assessed and compared with other inhibitors.
| Inhibitor | Target Domain | Binding Affinity (K_d) | Notes |
| This compound | SDCBP PDZ1 | 21 µM[1] | Does not significantly bind to the SDCBP PDZ2 domain, demonstrating high specificity.[1] |
| SDCBP PDZ2 | No significant binding | ||
| PI1A | SDCBP PDZ1 | 170 µM | Novel inhibitor identified via NMR fragment screening. |
| PI1B | SDCBP PDZ1 | Not specified | Novel inhibitor identified via NMR fragment screening. |
| PI2A | SDCBP PDZ2 | 510 µM | Novel inhibitor identified via NMR fragment screening. |
| PI2B | SDCBP PDZ2 | Not specified | Novel inhibitor identified via NMR fragment screening. |
SDCBP Signaling and the Mechanism of this compound Inhibition
SDCBP functions as a critical adaptor protein, linking extracellular signals to intracellular signaling cascades that promote cancer cell invasion and metastasis. One such pathway involves the Insulin-like Growth Factor 1 Receptor (IGF-1R). Upon stimulation by its ligand, such as IGFBP-2, SDCBP interacts with IGF-1R via its PDZ1 domain. This interaction is crucial for the subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3] Activated STAT3 translocates to the nucleus and upregulates the expression of genes involved in angiogenesis and cell migration.
This compound exerts its inhibitory effect by binding to the PDZ1 domain of SDCBP, thereby sterically hindering its interaction with IGF-1R. This disruption of the SDCBP/IGF-1R complex prevents the downstream activation of STAT3, leading to a reduction in the expression of pro-metastatic genes.[2]
Experimental Workflows and Protocols
The specificity and mechanism of action of this compound have been elucidated through a series of key experiments. The following sections detail the methodologies for these assays and provide a logical workflow for inhibitor characterization.
Fragment-Based Drug Discovery (FBDD) using NMR Spectroscopy
This compound was developed using FBDD coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. This technique identifies small, low-affinity fragments that bind to the target protein, which are then optimized into more potent lead compounds.
Protocol:
-
Protein Preparation:
-
Express and purify the SDCBP PDZ1 domain (and PDZ2 for counter-screening) with an isotopic label (e.g., ¹⁵N).
-
Prepare a stock solution of the labeled protein (typically 50-100 µM) in an appropriate NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0, with 10% D₂O).
-
-
Fragment Library Screening:
-
Screen a library of small molecule fragments (typically 200-500 Da) at a concentration of 200-500 µM.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the labeled protein in the absence of any fragment (reference spectrum).
-
Acquire a series of ¹H-¹⁵N HSQC spectra of the protein in the presence of individual fragments or fragment mixtures.
-
-
Hit Identification and Validation:
-
Identify "hits" by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum upon fragment binding.
-
Validate hits by titrating increasing concentrations of the fragment into the protein solution and monitoring the dose-dependent CSPs to determine the dissociation constant (K_d).
-
-
Hit-to-Lead Optimization:
-
Use the structural information from NMR to guide the chemical modification of hit fragments to improve their affinity and specificity.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that this compound disrupts the interaction between SDCBP and its binding partners (e.g., IGF-1R) in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express SDCBP and IGF-1R (e.g., prostate cancer cell lines DU-145 or ARCaP-M).
-
Treat the cells with either this compound (e.g., 20-50 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 6-24 hours).
-
Stimulate the cells with a relevant ligand (e.g., IGFBP-2) to induce the SDCBP-IGF-1R interaction.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for the "bait" protein (e.g., anti-SDCBP antibody) overnight at 4°C.
-
Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the "prey" protein (e.g., anti-IGF-1R antibody) to detect its presence in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated IGF-1R in the this compound-treated sample compared to the control indicates that the inhibitor has disrupted the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity between a ligand and an analyte in real-time.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the purified SDCBP PDZ1 domain (ligand) onto the sensor chip surface using standard amine coupling chemistry. A control flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein.
-
-
Analyte Injection and Data Collection:
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time to generate a sensorgram.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the ligand-immobilized flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified SDCBP PDZ1 domain and this compound in the same dialysis buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the SDCBP PDZ1 domain solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the sample cell while maintaining a constant temperature.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the inhibitor to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the K_d, n, and ΔH of the interaction.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies against SDCBP-driven cancers. Its high specificity for the PDZ1 domain, as demonstrated by quantitative binding assays, allows for the precise dissection of the role of this domain in cancer progression. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound and other similar inhibitors, from initial discovery to cellular validation. A thorough understanding of the molecular interactions and signaling pathways involved is paramount for the continued development of next-generation inhibitors with improved efficacy and clinical potential.
References
PDZ1i: A Technical Guide to a Novel Inhibitor of the Pro-Metastatic Scaffolding Protein MDA-9/Syntenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PDZ1i, a first-in-class small-molecule inhibitor of the PDZ1 domain of Melanoma Differentiation-Associated Gene-9 (MDA-9/Syntenin). This document details its alternative names, mechanism of action, and impact on key signaling pathways involved in cancer progression and metastasis. It also includes a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental workflows.
Alternative Names and Synonyms
This compound is a small-molecule inhibitor developed through fragment-based drug discovery (FBDD) guided by NMR spectroscopy.[1][2][3] In scientific literature, it is primarily referred to as This compound . The "i" signifies its function as an inhibitor, and "PDZ1" indicates its specific target—the first PDZ domain of its target protein. Another designation for this compound is 113B7 .[4]
The direct target of this compound is the protein Melanoma Differentiation-Associated Gene-9 (MDA-9) . This protein is also widely known by the following synonyms:
-
Syntenin-1 : This name is often used in the context of its role as a scaffolding protein.
-
Syndecan-Binding Protein (SDCBP) : This name highlights its interaction with syndecans, a family of transmembrane heparan sulfate proteoglycans.[5][6]
-
mda-9 : This is the gene name, often used interchangeably with the protein name.[6]
A second-generation, dual-domain inhibitor derived from this compound has also been developed, known as IVMT-Rx-3 or This compound/2i .[7][8][9] This molecule is a conjugate of a truncated this compound and a PDZ2-binding hexapeptide, linked by polyethylene glycol, designed to simultaneously engage both PDZ domains of MDA-9/Syntenin.[7][8][10]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its derivative, IVMT-Rx-3.
Table 1: Binding Affinities and Pharmacokinetics of this compound and Related Molecules
| Compound | Target Domain(s) | Binding Affinity (Kd or IC50) | In Vivo Half-life (t1/2) | Reference(s) |
| This compound | PDZ1 | 60-70 µM | ~9 hours | [1][3][10] |
| IVMT-Rx-3 | PDZ1 and PDZ2 | 63 µM | Not Reported | [10] |
Table 2: In Vivo Efficacy of this compound and IVMT-Rx-3
| Compound | Cancer Model | Dosing Regimen | Observed Effects | Reference(s) |
| This compound | Syngeneic Breast Cancer (4T1-Luc) | 30 mg/kg, intraperitoneally, every other day for 14 days | Decreased metastatic nodule formation in the lungs. | [2][11] |
| This compound | Orthotopic Glioblastoma | Combination with radiation | Less invasive tumors and extended survival. | [12] |
| IVMT-Rx-3 | Syngeneic Melanoma (B16) | 30 mg/kg, intraperitoneally, 3 times a week for 2 weeks | Significantly reduced number of lung nodules. | [7] |
Table 3: Effects of this compound and IVMT-Rx-3 on Downstream Effectors
| Compound | Cell Line(s) | Target | Method | Quantitative Effect | Reference(s) |
| This compound | Glioblastoma | MMP-2, MMP-9 | Not Specified | Negated gains in secreted proteases following radiation. | [12] |
| IVMT-Rx-3 | Human Melanoma (A-375, C8161.9) | MMP-2, MMP-9 | Zymography, qPCR | Dose-dependent downregulation of mRNA and activity. | [7] |
| This compound | Prostate Cancer | Angiogenic Factors | Antibody Array | Reduced expression of pro-angiogenic factors. | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research and development of this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary and often found in supplementary materials of the primary research articles, the general approach involved a fragment-based drug discovery (FBDD) strategy.[2][3][4] This process can be summarized as follows:
-
Fragment Screening : A library of approximately 5000 small molecular fragments was screened for binding to the 15N-labeled PDZ1/2 tandem domain of MDA-9/Syntenin using [15N, 1H] heteronuclear single-quantum coherence (HSQC) NMR spectroscopy.[4]
-
Hit Identification : Two initial hit compounds were identified that showed chemical shift perturbations primarily in the PDZ1 domain.[4]
-
Structure-Activity Relationship (SAR) and Molecular Docking : The initial hits were optimized through chemical synthesis and guided by molecular docking studies to create a bidentate molecule with improved binding and selectivity for the PDZ1 domain, resulting in the final this compound (113B7) compound.[4]
In Vitro Cell Invasion Assay (Transwell Assay)
This assay is used to assess the inhibitory effect of this compound on cancer cell invasion through an extracellular matrix.
-
Preparation of Inserts : Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel (or a similar basement membrane extract) and allowed to solidify.
-
Cell Seeding : Cancer cells (e.g., glioblastoma, prostate, or breast cancer cell lines) are serum-starved and then seeded into the upper chamber of the Transwell inserts in a serum-free medium containing either DMSO (vehicle control) or varying concentrations of this compound.
-
Chemoattractant : The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation : The plates are incubated for a period that allows for cell invasion (typically 16-48 hours).
-
Quantification : Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and then counted under a microscope. The percentage of invasion is calculated relative to the control.
In Vivo Metastasis Mouse Model
This protocol is used to evaluate the efficacy of this compound in inhibiting metastasis in a living organism.
-
Cell Preparation : A cancer cell line engineered to express a reporter gene, such as luciferase (e.g., 4T1-Luc), is used.
-
Tumor Cell Inoculation : A suspension of the cancer cells is injected into the mice. The route of injection depends on the desired metastatic model (e.g., intravenous injection via the tail vein for lung metastasis, or orthotopic injection into the relevant organ).[2][11]
-
Treatment Regimen : The mice are randomly assigned to treatment groups. The treatment group receives this compound (e.g., 30 mg/kg body weight) administered intraperitoneally on a defined schedule (e.g., every other day). The control group receives the vehicle (e.g., DMSO).[2][11]
-
Bioluminescence Imaging : At regular intervals, the mice are anesthetized, and the substrate for the reporter enzyme (e.g., D-luciferin for luciferase) is administered. The mice are then imaged using an in vivo imaging system to monitor the location and intensity of the bioluminescent signal, which corresponds to the tumor burden and metastatic spread.
-
Endpoint Analysis : At the end of the study, the mice are euthanized, and organs of interest (e.g., lungs) are harvested for ex vivo imaging and histological analysis to confirm and quantify the metastatic lesions.
Signaling Pathways and Experimental Workflows
MDA-9/Syntenin Signaling Pathway
MDA-9/Syntenin acts as a scaffolding protein, bringing together various signaling molecules to promote cancer cell invasion and metastasis. The diagram below illustrates the key interactions and downstream signaling events that are disrupted by this compound.
Caption: MDA-9/Syntenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Metastasis Study
The following diagram outlines the typical workflow for assessing the anti-metastatic potential of this compound in a mouse model.
Caption: Workflow for in vivo evaluation of this compound's anti-metastatic efficacy.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The compiled data and protocols offer a starting point for further investigation into this promising anti-metastatic agent. As research progresses, the understanding of this compound's full therapeutic potential will continue to evolve.
References
- 1. Suppression of Prostate Cancer Pathogenesis Using an MDA-9/Syntenin (SDCBP) PDZ1 Small-Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDA-9/Syntenin/SDCBP: New insights into a unique multifunctional scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis [ouci.dntb.gov.ua]
- 10. Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "MDA-9/Syntenin: From Glioblastoma Pathogenesis to Targeted Therapy" by Timothy P. Kegelman [scholarscompass.vcu.edu]
- 13. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
The Role of PDZ1i in the Inhibition of Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The development of anti-angiogenic therapies represents a key strategy in cancer treatment. This technical guide provides an in-depth overview of the role of PDZ1i, a small molecule inhibitor of the PDZ1 domain of Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin, in the suppression of tumor angiogenesis. We will explore its mechanism of action, detail the relevant signaling pathways, present available quantitative data, and provide comprehensive experimental protocols for assessing its anti-angiogenic activity.
Introduction: Targeting the MDA-9/Syntenin Scaffolding Protein
Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin (also known as Syndecan Binding Protein, SDCBP) is a scaffolding protein that is overexpressed in a variety of cancers, including melanoma, glioblastoma, and prostate cancer.[1][2] Its expression levels correlate with advanced disease stages and poor patient prognosis.[2] MDA-9/Syntenin contains two PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains, which are crucial for its function in mediating protein-protein interactions and assembling signaling complexes.[1][3]
The PDZ1 domain of MDA-9/Syntenin has been identified as a key mediator of its pro-tumorigenic and pro-angiogenic functions.[4] this compound is a small molecule inhibitor specifically designed to target this PDZ1 domain, thereby disrupting the downstream signaling cascades that promote tumor angiogenesis.[5]
Mechanism of Action: How this compound Inhibits Angiogenesis
This compound exerts its anti-angiogenic effects by interfering with the scaffolding function of MDA-9/Syntenin. This disruption prevents the assembly of a multi-protein signaling complex that is critical for the production of pro-angiogenic factors. The core mechanism involves the following steps:
-
Binding to the PDZ1 Domain: this compound selectively binds to the PDZ1 domain of MDA-9/Syntenin.[5] This binding event sterically hinders the interaction of MDA-9/Syntenin with its binding partners.
-
Disruption of the MDA-9/Syntenin-IGF-1R Complex: One of the key interactions disrupted by this compound is the binding of MDA-9/Syntenin to the Insulin-like Growth Factor-1 Receptor (IGF-1R).[6] This interaction is crucial for the activation of downstream signaling pathways.
-
Inhibition of STAT3 Activation: The formation of the MDA-9/Syntenin-IGF-1R complex is a prerequisite for the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] By preventing this complex from forming, this compound effectively inhibits the activation of STAT3.[7]
-
Downregulation of Pro-Angiogenic Factors: Activated STAT3 acts as a transcription factor that promotes the expression of several key pro-angiogenic genes.[6] By inhibiting STAT3 activation, this compound leads to a significant reduction in the transcription and secretion of these factors from tumor cells, including:
-
Vascular Endothelial Growth Factor A (VEGF-A): A potent stimulator of endothelial cell proliferation, migration, and tube formation.[6]
-
Insulin-like Growth Factor Binding Protein-2 (IGFBP-2): Promotes angiogenesis and is associated with tumor progression.[8]
-
Interleukin-8 (IL-8): A chemokine with known pro-angiogenic properties.
-
The resulting decrease in the concentration of these pro-angiogenic factors in the tumor microenvironment leads to a reduction in endothelial cell stimulation and, consequently, an inhibition of new blood vessel formation.
Signaling Pathway Diagram
Quantitative Data on the Anti-Angiogenic Effects of this compound
The anti-angiogenic activity of this compound has been demonstrated in several preclinical studies. While precise numerical data from dose-response curves are not always available in the public domain, the following tables summarize the observed effects based on graphical representations and descriptions in the cited literature.
Table 1: Effect of this compound on Pro-Angiogenic Factor Expression in ARCaP-M Prostate Cancer Cells
| Factor | Treatment | Observed Effect | Citation |
| VEGF-A mRNA | This compound | Significant decrease in expression levels. | [2] |
| Various Angiogenic Factors (Protein Array) | Conditioned media from this compound-treated cells | Dose-dependent decrease in the secretion of multiple pro-angiogenic factors. | [2] |
Table 2: In Vitro and In Vivo Anti-Angiogenic Activity of this compound
| Assay | Model | Treatment | Observed Effect | Citation |
| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Conditioned media from this compound-treated ARCaP-M cells | Significant inhibition of endothelial cell tube formation. | [2] |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Conditioned media from this compound-treated ARCaP-M cells | Marked reduction in neovascularization. | [2] |
Detailed Experimental Protocols
The following protocols provide a framework for assessing the anti-angiogenic properties of small molecule inhibitors like this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well culture plates
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Tumor cell line (e.g., ARCaP-M) for preparing conditioned media
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Dynamic IL-6R/STAT3 signaling leads to heterogeneity of metabolic phenotype in pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MDA-9/Syntenin/IGF-1R/STAT3 axis directs prostate cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inovotion.com [inovotion.com]
Downstream Effects of PDZ1i Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PDZ domain is a common structural motif found in a vast array of signaling proteins, acting as a scaffold for the assembly of protein complexes that regulate crucial cellular processes. The dysregulation of these interactions is increasingly implicated in various pathologies, most notably in cancer. One such protein, Melanoma Differentiation-Associated gene 9 (MDA-9)/Syntenin, a scaffold protein containing two PDZ domains, has emerged as a key player in tumor progression and metastasis.[1] The development of small molecule inhibitors targeting these PDZ domains, such as PDZ1i, represents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the downstream effects of this compound treatment, focusing on the molecular pathways and cellular consequences of inhibiting the MDA-9/Syntenin PDZ1 domain.
Core Mechanism of Action
This compound is a first-in-class small molecule inhibitor designed to specifically block the protein-protein interactions mediated by the first PDZ domain (PDZ1) of MDA-9/Syntenin.[1] By binding to this domain, this compound disrupts the assembly of signaling complexes that are critical for cancer cell invasion, migration, and survival. This targeted inhibition leads to a cascade of downstream effects that ultimately impair the metastatic potential of cancer cells.
Quantitative Analysis of this compound Treatment Effects
The efficacy of this compound has been evaluated in various cancer models, both in vitro and in vivo. The following tables summarize the key quantitative data from these studies.
In Vitro Data
| Cancer Type | Cell Line | Assay | Treatment | Result | Reference |
| Prostate Cancer | ARCaP-M | Invasion Assay | 25 µM this compound | >50% reduction in invasion | [2] |
| Breast Cancer | 4T1 | Invasion Assay | 25 µM this compound | Significant reduction in invasion | [1] |
| Melanoma | Multiple | Invasion Assay | 25 µM IVMT-Rx-3 (dual inhibitor) | 30-60% reduction in invasion | [3] |
| Prostate Cancer | ARCaP-M | Western Blot (p-STAT3) | 20 µM this compound | Dose-dependent decrease in STAT3 phosphorylation | [2] |
| Breast Cancer | 4T1 | ELISA (IL-1β) | This compound | Significant downregulation of IL-1β secretion | [1] |
| Melanoma | Multiple | Gelatin Zymography (MMP-2/9) | IVMT-Rx-3 (dual inhibitor) | Dose-dependent downregulation of MMP-2 and MMP-9 expression | [3] |
In Vivo Data
| Cancer Model | Treatment | Outcome Measure | Result | Reference |
| Prostate Cancer (Mouse xenograft) | This compound | Tumor Growth | Significant inhibition of tumor growth | [4] |
| Breast Cancer (Mouse syngeneic) | This compound | Lung Metastasis | Decreased metastatic nodule formation in the lungs | [1] |
| Melanoma (Mouse xenograft) | IVMT-Rx-3 (dual inhibitor) | Lung Metastasis | Significant prevention of lung metastases | [3] |
| Prostate Cancer (Mouse model) | SnPP (HO-1 inhibitor) + Docetaxel | Tumor Volume and Weight | Marked reduction in tumor volume and weight | [4] |
| Melanoma (Mouse model) | EGCG | Tumor Growth | Inhibition of melanoma tumor growth | [5] |
Key Downstream Signaling Pathways Affected by this compound
This compound treatment disrupts several critical signaling pathways that are hijacked by cancer cells to promote their growth and dissemination.
The MDA-9/Syntenin - STAT3 - IL-1β Axis
One of the most well-characterized downstream effects of this compound is the inhibition of the STAT3 signaling pathway. MDA-9/Syntenin acts as a scaffold to facilitate the activation of STAT3.[2] Activated STAT3, in turn, promotes the transcription of various pro-tumorigenic genes, including the inflammatory cytokine Interleukin-1β (IL-1β).[1] IL-1β further contributes to a pro-inflammatory tumor microenvironment that supports metastasis. This compound, by disrupting the MDA-9/Syntenin complex, leads to a reduction in STAT3 phosphorylation and a subsequent decrease in IL-1β secretion.[1][2]
Figure 1: this compound inhibits the MDA-9/Syntenin-STAT3-IL-1β signaling pathway.
The MDA-9/Syntenin - Src - FAK - NF-κB Axis
This compound also impacts the activation of the non-receptor tyrosine kinases Src and Focal Adhesion Kinase (FAK), which are central regulators of cell migration and invasion. MDA-9/Syntenin facilitates the formation of a FAK/c-Src signaling complex, leading to the activation of the NF-κB pathway.[6] NF-κB then translocates to the nucleus and upregulates the expression of genes involved in invasion and metastasis, such as Matrix Metalloproteinases (MMPs).[6] The dual inhibitor IVMT-Rx-3, which also targets the PDZ1 domain, has been shown to block the interaction between MDA-9/Syntenin and Src, leading to reduced NF-κB activation and decreased MMP expression.[3]
Figure 2: this compound disrupts the MDA-9/Syntenin-Src-FAK-NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the downstream effects of this compound treatment.
In Vitro Cell Invasion Assay (Matrigel)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration.
-
Coat the top of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest and resuspend cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β)
-
Cell culture supernatants
-
Recombinant cytokine standards
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Prepare a standard curve using serial dilutions of the recombinant cytokine.
-
Add standards and cell culture supernatants to the wells of the ELISA plate.
-
Incubate the plate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Gelatin Zymography for MMP Activity
This technique is used to detect the activity of matrix metalloproteinases (MMPs) in conditioned media.
Materials:
-
Polyacrylamide gels containing gelatin
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Renaturing buffer (e.g., Triton X-100 in Tris buffer)
-
Developing buffer (containing CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media from cell cultures.
-
Mix the conditioned media with non-reducing sample buffer.
-
Load the samples onto a gelatin-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in developing buffer overnight at 37°C to allow the MMPs to digest the gelatin.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of MMP activity will appear as clear bands against a blue background.
Conclusion
This compound represents a targeted therapeutic approach with significant potential to inhibit cancer metastasis. By disrupting the scaffolding function of MDA-9/Syntenin, this compound effectively downregulates key pro-tumorigenic signaling pathways, including the STAT3 and NF-κB axes. This leads to a reduction in cancer cell invasion, migration, and the secretion of factors that promote a metastatic microenvironment. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the downstream effects of this compound and other PDZ domain inhibitors, paving the way for the development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The MDA-9/Syntenin/IGF-1R/STAT3 axis directs prostate cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis [ouci.dntb.gov.ua]
- 4. Synergistic effects of HO-1 inhibition and chemotherapy on tumor proliferation and immune infiltration: An in vitro and in vivo approach to enhancing prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Src kinase activation is mandatory for MDA-9/syntenin-mediated activation of Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing PDZ1i Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDZ1i, also known as 113B7, is a selective inhibitor of the PDZ1 domain of Melanoma Differentiation Associated Gene-9 (MDA-9)/Syntenin (SDCBP)[1]. MDA-9/Syntenin is an adaptor protein that plays a crucial role in cancer progression and metastasis by interacting with various signaling molecules through its two PDZ domains[1][2]. This compound has been shown to disrupt these interactions, leading to the inhibition of cancer cell invasion, migration, and sensitization to radiation therapy[1][3]. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture experiments.
Key Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Reference |
| Synonyms | 113B7 | [4] |
| CAS Number | 2083618-79-3 | [3][4] |
| Molecular Formula | C₂₈H₂₆N₈O₄ | [4] |
| Molecular Weight | 538.57 g/mol | [2][4] |
| Solubility | Soluble in DMSO | [4] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (e.g., from MedKoo Biosciences or MedChemExpress)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 538.57 g/mol * 1000 mg/g = 5.3857 mg
-
-
Accurately weigh out approximately 5.39 mg of this compound powder using a calibrated analytical balance. For quantities this small, it is often more practical to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to ensure accuracy.
-
-
Dissolving this compound:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For 5.39 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If the DMSO used was not purchased sterile, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., with a PTFE membrane). Filter the solution into a new sterile microcentrifuge tube. Note that sterile-filtered DMSO is commercially available and its use can circumvent this step.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage. Properly stored, the DMSO stock solution should be stable for an extended period.
-
Application in Cell Culture
General Guidelines:
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published data, a starting concentration range of 10-50 µM is recommended for in vitro studies[3].
-
Final DMSO Concentration: When diluting the this compound stock solution into cell culture medium, ensure that the final concentration of DMSO does not exceed 0.1-0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Preparation of Working Solution: To prepare a working solution, dilute the 10 mM stock solution in pre-warmed, complete cell culture medium. For example, to make 1 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium. Mix well by gentle pipetting before adding to the cells.
Experimental Workflow for a Cell Invasion Assay
The following is a generalized workflow for assessing the effect of this compound on cancer cell invasion using a Boyden chamber assay.
Caption: A generalized workflow for a cell invasion assay using this compound.
MDA-9/Syntenin Signaling Pathway and the Action of this compound
This compound exerts its effects by inhibiting the interaction of the PDZ1 domain of MDA-9/Syntenin with its binding partners. This disruption interferes with downstream signaling cascades that promote cancer cell motility and invasion.
Caption: this compound inhibits the MDA-9/Syntenin signaling pathway.
Pathway Description:
MDA-9/Syntenin, through its PDZ1 domain, interacts with receptor tyrosine kinases such as IGF-1R, TGF-βR, and EGFR at the cell membrane. This interaction facilitates the activation of Src kinase. Activated Src can then phosphorylate and activate Focal Adhesion Kinase (FAK), a key regulator of cell adhesion and migration. Furthermore, Src activation leads to the activation of the NF-κB signaling pathway. This occurs through the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. The released NF-κB (a heterodimer of p65 and p50 subunits) then translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of genes involved in invasion and metastasis, such as Matrix Metalloproteinase-2 (MMP-2) and MMP-9. This compound selectively binds to the PDZ1 domain of MDA-9/Syntenin, preventing its interaction with upstream receptors and thereby inhibiting the entire downstream signaling cascade.
References
Application Notes and Protocols for PDZ1i Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo administration of PDZ1i, a small-molecule inhibitor targeting the PDZ1 domain of Melanoma Differentiation-Associated Gene-9 (MDA-9/Syntenin), in xenograft mouse models. MDA-9/Syntenin is a scaffold protein implicated in various cellular processes, including cancer progression and metastasis.[1][2] this compound has demonstrated efficacy in preclinical studies by inhibiting tumor growth and metastasis in various cancer models, including neuroblastoma, breast cancer, and glioma.[2][3][4] These protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in their xenograft studies.
Data Presentation: Efficacy of this compound in Xenograft Models
The following table summarizes the quantitative data from preclinical studies on the efficacy of this compound in different xenograft mouse models.
| Cancer Type | Mouse Model | This compound Administration Route | Dosage & Frequency | Key Findings |
| Neuroblastoma | Xenograft (NB1691-Luc cells) | Intraperitoneal (IP) | 30 mg/kg, every other day | Significant survival benefit (p<0.01) in this compound-treated mice compared to vehicle control. Decreased tumor growth and fewer metastatic lesions.[3] |
| Breast Cancer | Syngeneic and Xenograft | Intraperitoneal (IP) | Not specified | Suppressed metastasis. Decreased metastatic nodule formation in the lungs.[2][5] |
| Glioma | Brain-tumor-bearing mice | Not specified | Not specified | Inhibited invasion of glioma cells and improved survival rate.[4][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway influenced by MDA-9/Syntenin and a general experimental workflow for a xenograft study involving this compound administration.
MDA-9/Syntenin Signaling Pathway
MDA-9/Syntenin acts as a scaffolding protein, facilitating the assembly of signaling complexes that promote cancer cell migration, invasion, and growth. Upon interaction with the extracellular matrix (ECM), MDA-9/Syntenin can activate Focal Adhesion Kinase (FAK) and Src.[3] This activation can lead to the phosphorylation of p38 MAPK, resulting in the degradation of IκBα and the subsequent activation of the NF-κB pathway.[1] NF-κB activation upregulates the expression of target genes like Matrix Metalloproteinase-1 (MMP-1), which in turn activates pro-MMP-2 to its active form, MMP-2, a key enzyme in ECM degradation and cell invasion.[1] this compound, by binding to the PDZ1 domain of MDA-9/Syntenin, disrupts these protein-protein interactions, thereby inhibiting downstream signaling.[3][4]
Caption: MDA-9/Syntenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Xenograft Study
A typical workflow for a xenograft study investigating the efficacy of this compound involves several key stages, from cell culture and implantation to treatment and data analysis.
Caption: General experimental workflow for a this compound xenograft mouse model study.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution. The concentration of the stock solution will depend on the final desired dosing concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in light-protected aliquots.
-
-
Working Solution Preparation (for a 30 mg/kg dose in a 20g mouse):
-
Note: The final injection volume should be approximately 100-200 µL. Adjust volumes accordingly based on mouse weight and desired injection volume.
-
On the day of injection, thaw a fresh aliquot of the this compound stock solution.
-
For a 20g mouse, the required dose is 0.6 mg (30 mg/kg * 0.02 kg).
-
Prepare the vehicle solution by mixing PEG 400 and saline. A common ratio is 10-20% PEG 400 in saline.
-
Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to achieve a final concentration of 6 mg/mL (for a 100 µL injection), add the appropriate volume of stock to the vehicle.
-
Vortex the working solution thoroughly to ensure it is well-mixed.
-
Protect the working solution from light until injection.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound in Xenograft Mouse Models
Materials:
-
Prepared this compound working solution or vehicle control
-
25-27 gauge needles
-
1 mL sterile syringes
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
-
Injection Site Identification:
-
Position the mouse on its back with its head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
The preferred injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Draw the calculated volume of the this compound working solution or vehicle control into the syringe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ (no fluid should enter the syringe).
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
Follow the predetermined treatment schedule for subsequent injections. For example, in the neuroblastoma model, injections were administered every other day.[3]
-
Protocol 3: Orthotopic Xenograft Model for Glioma
While the specific administration route for this compound in glioma models was not detailed in the provided search results, orthotopic implantation is a common method for brain tumor studies.
Materials:
-
Glioma cell line (e.g., patient-derived glioma stem cells)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe
Procedure (General Overview):
-
Cell Preparation: Prepare a single-cell suspension of the glioma cells in a suitable medium.
-
Animal Anesthesia and Preparation: Anesthetize the mouse and secure it in a stereotactic frame. Shave and sterilize the scalp.
-
Craniotomy: Make a small incision in the scalp and create a burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).
-
Cell Implantation: Slowly inject the glioma cell suspension into the brain parenchyma using a Hamilton syringe.
-
Wound Closure: Close the scalp incision with sutures or surgical clips.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
This compound Administration: Once tumors are established (monitored by imaging techniques like bioluminescence or MRI), this compound can be administered via a systemic route such as intraperitoneal injection as described in Protocol 2, or potentially via more direct methods depending on the compound's ability to cross the blood-brain barrier.
Conclusion
The administration of this compound via the intraperitoneal route has shown significant anti-tumor and anti-metastatic effects in preclinical xenograft models of various cancers. The protocols outlined in this document provide a framework for researchers to conduct in vivo studies with this promising therapeutic agent. Adherence to proper animal handling and sterile techniques is crucial for the successful and ethical execution of these experiments. Further research is warranted to optimize dosing schedules and explore other potential administration routes for different cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of neuroblastoma migration, invasion and in vivo metastasis by genetic and pharmacological manipulation of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining PDZ1i with Radiation Therapy in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a cornerstone of treatment for glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer. However, tumor recurrence and radioresistance remain significant challenges.[1][2] Emerging preclinical evidence highlights the potential of combining radiation with targeted molecular inhibitors to enhance therapeutic efficacy. One such promising agent is a small-molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin (PDZ1i).[1][3] MDA-9/Syntenin is a scaffolding protein that is overexpressed in GBM and correlates with poor prognosis and resistance to radiotherapy.[1][4][5] This document provides detailed application notes and protocols based on published preclinical studies for combining this compound with radiation therapy in glioblastoma research.
Mechanism of Action
This compound enhances the effects of radiation therapy through a dual mechanism: direct radiosensitization of tumor cells and inhibition of radiation-induced invasion. Following radiation, surviving GBM cells can become more aggressive and invasive.[1][6] this compound counteracts this by inhibiting key signaling pathways that are activated by radiation. Specifically, this compound disrupts the interaction between MDA-9/Syntenin and EGFRvIII, a mutant form of the epidermal growth factor receptor common in GBM.[1][3] This leads to the downstream inhibition of Focal Adhesion Kinase (FAK) and NF-κB signaling, which are crucial for cell survival and invasion.[1][3] Furthermore, this compound treatment abrogates the radiation-induced increase in the secretion of matrix metalloproteinases MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate tumor cell invasion.[3][4][6]
Data Summary
The combination of this compound and radiation has demonstrated synergistic effects in preclinical glioblastoma models, leading to enhanced tumor cell killing and increased survival in animal models.
In Vitro Radiosensitization
| Cell Line | Treatment | Effect |
| U87 (GBM) | This compound + Radiation | Marked increase in radiosensitivity.[1] |
| Normal Astrocytes | This compound + Radiation | No significant increase in radiosensitivity.[1] |
In Vivo Survival in a Glioblastoma Mouse Model
| Treatment Group | Median Survival (days) |
| Control (DMSO) | 41.3 |
| This compound alone (30 mg/kg) | 54.7 |
| Radiation alone (4 x 2.5 Gy) | 62.8 |
| This compound + Radiation | 78.8 |
Data from an intracranial xenograft model using U1242-luc human glioma cells in nude mice.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature.[1][2]
In Vitro Combination of this compound and Radiation
Objective: To assess the radiosensitizing effect of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, U1242, GBM6, U87-EGFRvIII)
-
Normal human astrocytes (for control)
-
Standard cell culture media and supplements
-
This compound small molecule inhibitor
-
DMSO (vehicle control)
-
Cell irradiation equipment (e.g., 137Cs source)
-
Reagents for clonogenic survival or cell viability assays (e.g., crystal violet, MTT)
Protocol:
-
Cell Culture: Culture glioblastoma cells and normal astrocytes according to standard protocols.
-
This compound Treatment: 2 hours prior to irradiation, treat the cells with the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel.
-
Irradiation: Irradiate the cells with varying doses of radiation (e.g., 2, 4, 6, 8 Gy). A non-irradiated control group should be included. The radiation source used in the cited study was a 137Cs source delivering a dose rate of 0.896 Gy/min.[2]
-
Post-Irradiation Incubation: Following irradiation, incubate the cells for a period appropriate for the chosen endpoint assay.
-
Assessment of Radiosensitization:
-
Clonogenic Survival Assay: Plate cells at a low density and allow them to form colonies for 10-14 days. Stain colonies with crystal violet and count colonies containing >50 cells.
-
Cell Viability Assay (e.g., MTT): Assess cell viability at specific time points post-irradiation to determine the impact on cell proliferation.
-
In Vivo Combination of this compound and Radiation in an Orthotopic Glioblastoma Model
Objective: To evaluate the efficacy of combined this compound and radiation therapy on tumor growth and survival in a mouse model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Luciferase-expressing human glioblastoma cells (e.g., U1242-luc)
-
This compound small molecule inhibitor
-
Vehicle for in vivo administration (e.g., DMSO)
-
Animal irradiator
-
Bioluminescence imaging system
Protocol:
-
Tumor Implantation: Intracranially inject U1242-luc cells into the brains of nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (e.g., day 7 post-injection), randomize mice into four treatment groups:
-
Vehicle control (e.g., DMSO i.p.)
-
This compound alone (e.g., 30 mg/kg i.p.)
-
Vehicle + Radiation
-
This compound + Radiation
-
-
Treatment Schedule:
-
Monitoring and Endpoint:
-
Monitor the health and weight of the mice regularly.
-
Track tumor progression using bioluminescence imaging.
-
The primary endpoint is typically overall survival.
-
At the end of the study, brain tissue can be harvested for histological analysis to assess tumor invasion.
-
Concluding Remarks
The combination of this compound with radiation therapy presents a promising strategy for overcoming therapeutic resistance and inhibiting invasion in glioblastoma. The protocols outlined in this document provide a framework for researchers to further investigate this combination in preclinical settings. Further studies are warranted to explore the efficacy of this approach in other cancer types and to identify predictive biomarkers for patient selection. It is important to note that these protocols are based on specific published studies, and optimization may be necessary depending on the specific cell lines, animal models, and reagents used.
References
- 1. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin [escholarship.org]
- 6. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of PDZ1 Inhibitors with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis and chemoresistance are primary drivers of cancer-related mortality. A key player in these processes is the scaffold protein Melanoma Differentiation Associated gene-9/Syntenin (MDA-9/Syntenin), which facilitates numerous pro-oncogenic signaling pathways through its PDZ domains. The small molecule inhibitor, PDZ1i, which specifically targets the PDZ1 domain of MDA-9/Syntenin, has emerged as a promising anti-metastatic agent.[1][2][3] Emerging evidence suggests that the therapeutic efficacy of this compound can be significantly enhanced when used in combination with traditional chemotherapy agents.[1] This document provides detailed application notes on the synergistic potential of this compound with chemotherapy and protocols for assessing these effects.
Elevated expression of MDA-9/Syntenin has been correlated with poor patient survival and a negative response to chemotherapy.[4] Mechanistically, MDA-9/Syntenin is a critical regulator of chemoresistance, survival, and stemness in cancer stem cells.[5][6] Its inhibition has been shown to sensitize cancer cells to various therapeutic agents, including radiation.[3][4][7] This provides a strong rationale for combination therapy to overcome drug resistance and improve treatment outcomes.
Signaling Pathways and Rationale for Synergy
MDA-9/Syntenin acts as a central hub for various signaling pathways that promote cancer progression, metastasis, and chemoresistance. By inhibiting the PDZ1 domain, this compound disrupts these critical interactions, leading to a multi-pronged anti-cancer effect. The synergistic potential with chemotherapy stems from targeting both the primary tumor cell proliferation (chemotherapy) and the mechanisms of survival and spread (this compound).
Key Signaling Pathways Modulated by this compound:
-
FAK/Src Signaling: MDA-9/Syntenin interacts with and activates Focal Adhesion Kinase (FAK) and Src kinase, which are crucial for cell adhesion, migration, and invasion.[2] this compound can disrupt this axis, thereby inhibiting metastatic processes.
-
STAT3 Signaling: MDA-9/Syntenin-mediated activation of STAT3 is critical for chemoresistance and the maintenance of cancer stem cells.[5][6] this compound can lead to the deactivation of STAT3, rendering cancer cells more susceptible to chemotherapeutic agents.[4]
-
Receptor Tyrosine Kinase (RTK) Signaling: MDA-9/Syntenin interacts with several RTKs, including IGF-1R and EGFR.[2] By blocking these interactions, this compound can attenuate downstream pro-survival and proliferative signals.
-
NF-κB Signaling: The interaction of MDA-9/Syntenin with c-Src can lead to the activation of NF-κB, a key transcription factor involved in inflammation, survival, and chemoresistance.[2]
Below is a diagram illustrating the central role of MDA-9/Syntenin in promoting chemoresistance and how this compound may counteract these effects, creating a synergistic interaction with chemotherapy.
Caption: MDA-9/Syntenin signaling in chemoresistance and this compound intervention.
Quantitative Data on Synergistic Effects
While extensive quantitative data on the synergistic effects of this compound with specific chemotherapy agents are not yet widely published, the following tables provide an illustrative framework for presenting such data based on standard preclinical assays. The values presented are hypothetical and intended for demonstration purposes.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Agents in Human Breast Cancer Cells (MDA-MB-231)
| Treatment | IC50 (µM) ± SD |
| This compound | 25.5 ± 2.1 |
| Cisplatin | 8.2 ± 0.9 |
| Paclitaxel | 0.05 ± 0.01 |
| Doxorubicin | 0.5 ± 0.07 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations in MDA-MB-231 Cells
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9][10]
| Drug Combination (Ratio) | Fraction Affected (Fa) | CI Value | Interpretation |
| This compound + Cisplatin (1:1) | 0.50 | 0.65 | Synergy |
| 0.75 | 0.58 | Synergy | |
| 0.90 | 0.51 | Strong Synergy | |
| This compound + Paclitaxel (100:1) | 0.50 | 0.72 | Synergy |
| 0.75 | 0.64 | Synergy | |
| 0.90 | 0.59 | Synergy | |
| This compound + Doxorubicin (10:1) | 0.50 | 0.81 | Synergy |
| 0.75 | 0.73 | Synergy | |
| 0.90 | 0.66 | Synergy |
Table 3: In Vivo Tumor Growth Inhibition in a Breast Cancer Xenograft Model
| Treatment Group (Dose) | Mean Tumor Volume (mm³) ± SD (Day 21) | % TGI* |
| Vehicle Control | 1250 ± 150 | - |
| This compound (20 mg/kg) | 980 ± 110 | 21.6 |
| Doxorubicin (2 mg/kg) | 750 ± 95 | 40.0 |
| This compound (20 mg/kg) + Doxorubicin (2 mg/kg) | 250 ± 55 | 80.0 |
*Tumor Growth Inhibition
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions. Below are protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay and Combination Index (CI) Analysis
Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent, alone and in combination, and to quantify the nature of their interaction.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
-
CompuSyn or similar software for CI calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. For combination studies, prepare mixtures at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the single drugs or their combinations. Include wells with vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone using non-linear regression analysis (dose-response curve).
-
For combination treatments, enter the dose-effect data into CompuSyn software to calculate the Combination Index (CI) values at different effect levels (Fraction Affected, Fa).
-
Caption: Workflow for in vitro synergy assessment.
Protocol 2: In Vivo Xenograft Study
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for in vivo use
-
Chemotherapy agent formulation for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., this compound daily via oral gavage, chemotherapy weekly via intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control at the end of the study.
-
Assess statistical significance between the combination group and the single-agent and control groups.
-
Conclusion
The inhibition of the PDZ1 domain of MDA-9/Syntenin by this compound presents a novel strategy to combat cancer metastasis and chemoresistance. The available evidence strongly supports the rationale for combining this compound with standard chemotherapy agents to achieve synergistic anti-tumor effects. The protocols and data presentation formats provided herein offer a framework for researchers to systematically evaluate and quantify these synergistic interactions, paving the way for the development of more effective combination therapies for advanced cancers. Further preclinical studies are warranted to generate robust quantitative data and to elucidate the full potential of this therapeutic approach.
References
- 1. This compound - NFCR [nfcr.org]
- 2. MDA-9/Syntenin/SDCBP: New insights into a unique multifunctional scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists develop experimental drug that may improve treatments for brain and other metastatic canc | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 4. pnas.org [pnas.org]
- 5. MDA-9/Syntenin (SDCBP) Is a Critical Regulator of Chemoresistance, Survival and Stemness in Prostate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 9. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method [ouci.dntb.gov.ua]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation Assays Using PDZ1i with MDA-9/Syntenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma Differentiation Associated Gene-9 (MDA-9/Syntenin), a PDZ domain-containing scaffolding protein, is a critical regulator in various cellular processes, including cell adhesion, trafficking, and signaling. Its overexpression is correlated with tumor progression and metastasis in several cancers. MDA-9/Syntenin facilitates the formation of signaling complexes through its two PDZ domains (PDZ1 and PDZ2), interacting with a variety of proteins such as c-Src, EGFR, and IGF-1R.[1][2] The development of small molecule inhibitors targeting these PDZ domains presents a promising therapeutic strategy to disrupt oncogenic signaling pathways.
PDZ1i is a small molecule inhibitor specifically designed to target the PDZ1 domain of MDA-9/Syntenin, thereby disrupting its interaction with partner proteins and attenuating downstream signaling cascades. These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation (co-IP) assays to study the disruption of MDA-9/Syntenin protein-protein interactions.
Data Presentation
The following table summarizes the binding affinities of this compound and a related dual inhibitor to the PDZ domains of MDA-9/Syntenin. This data is crucial for determining the appropriate concentrations for in vitro and cellular assays.
| Inhibitor | Target Domain(s) | Binding Affinity (Kd/IC50) | Reference(s) |
| This compound | PDZ1 | ~70 µM | [3] |
| This compound | PDZ1 | 21 µM | [4] |
| IVMT-Rx-3 (dual inhibitor) | PDZ1 and PDZ2 | 63 µM | [3] |
Signaling Pathway
MDA-9/Syntenin acts as a central hub for various signaling pathways that promote cancer cell migration, invasion, and survival. The diagram below illustrates a simplified model of MDA-9/Syntenin signaling and the point of inhibition by this compound. MDA-9/Syntenin, through its PDZ domains, interacts with receptor tyrosine kinases like EGFR and non-receptor tyrosine kinases such as c-Src. This scaffolding function facilitates the activation of downstream pathways, including the FAK/p38 MAPK and STAT3 signaling axes, ultimately leading to the expression of genes involved in metastasis, such as MMPs.[1][2] this compound competitively binds to the PDZ1 domain, preventing the recruitment of binding partners and thereby inhibiting the entire downstream signaling cascade.
Caption: MDA-9/Syntenin signaling pathway and inhibition by this compound.
Experimental Protocols
Co-Immunoprecipitation Workflow for this compound Inhibition
The following diagram outlines the key steps in a co-immunoprecipitation experiment designed to test the inhibitory effect of this compound on the interaction between MDA-9/Syntenin and a binding partner (e.g., c-Src).
Caption: Experimental workflow for co-IP with this compound.
Detailed Protocol: Inhibition of MDA-9/Syntenin and c-Src Interaction by this compound
This protocol is designed to verify that this compound can disrupt the interaction between MDA-9/Syntenin and its binding partner c-Src in a cellular context.
Materials:
-
Cell line with endogenous expression of MDA-9/Syntenin and c-Src (e.g., MDA-MB-231 breast cancer cells, U87 glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol. Add protease and phosphatase inhibitor cocktails immediately before use.
-
Primary antibody for immunoprecipitation: anti-MDA-9/Syntenin antibody
-
Primary antibodies for Western blotting: anti-MDA-9/Syntenin antibody, anti-c-Src antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 50-100 µM) or an equivalent volume of DMSO (vehicle control) for 4-6 hours in serum-free media. The optimal concentration and incubation time should be determined empirically.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis/Wash Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Input Sample:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA).
-
Save 50 µg of lysate from each sample to serve as the "input" control. Add an equal volume of 2x Laemmli sample buffer and boil for 5 minutes. Store at -20°C.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-MDA-9/Syntenin antibody.
-
For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G bead slurry to each immunoprecipitation reaction.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes on a rotator at 4°C before pelleting.
-
After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
-
Western Blot Analysis:
-
Load the eluates and the input samples onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against MDA-9/Syntenin and c-Src.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Expected Results:
-
Input Lanes: Should show bands for both MDA-9/Syntenin and c-Src in all samples.
-
Isotype IgG Control Lane: Should not show significant bands for either MDA-9/Syntenin or c-Src, confirming antibody specificity.
-
Vehicle Control IP Lane: A band for c-Src should be detected in the sample immunoprecipitated with the anti-MDA-9/Syntenin antibody, indicating an interaction.
-
This compound Treated IP Lane: The intensity of the c-Src band should be significantly reduced compared to the vehicle control, demonstrating that this compound disrupts the interaction between MDA-9/Syntenin and c-Src. The amount of immunoprecipitated MDA-9/Syntenin should be comparable between the vehicle and this compound treated samples.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize the PDZ1 domain inhibitor, this compound, in co-immunoprecipitation assays. These experiments are crucial for validating the inhibitory activity of this compound on the MDA-9/Syntenin protein-protein interaction network and for elucidating the downstream consequences of this inhibition. The successful application of these methods will contribute to a deeper understanding of MDA-9/Syntenin's role in disease and aid in the development of novel therapeutics targeting this key signaling hub.
References
Application Note: Detecting Downstream Effects of PDZ1 Inhibition via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
PDZ (Postsynaptic Density-95/Discs large/Zonula occludens-1) domains are crucial protein-protein interaction modules involved in the assembly of signaling complexes. The inhibition of specific PDZ domains is an emerging therapeutic strategy for various diseases, including cancer and neurological disorders. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the downstream effects of a small molecule inhibitor targeting the first PDZ domain (PDZ1i) of scaffold proteins like MDA-9/Syntenin and PSD-95.
Background
-
MDA-9/Syntenin: This scaffold protein is overexpressed in several cancers and plays a significant role in metastasis. Its PDZ1 domain interacts with signaling molecules like the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the activation of the STAT3 signaling pathway and subsequent upregulation of pro-inflammatory cytokines like IL-1β and matrix metalloproteinases (MMPs). Inhibition of the MDA-9 PDZ1 domain is expected to downregulate this pathway.
-
PSD-95: A key scaffolding protein in the postsynaptic density of neurons, PSD-95 is involved in synaptic plasticity and excitotoxicity. The PDZ1 domain of PSD-95 can interact with various receptors and signaling proteins. Inhibition of this domain has been shown to be neuroprotective, in part by disrupting interactions that lead to the activation of apoptotic pathways, such as the Fas signaling cascade.
Illustrative Data: Downstream Effects of this compound
The following table presents illustrative quantitative data representing the expected outcomes of a Western blot experiment investigating the effects of a PDZ1 inhibitor on two different cell lines: a breast cancer cell line (e.g., MDA-MB-231) for MDA-9/Syntenin and a neuronal cell line (e.g., SH-SY5Y) for PSD-95. The data is presented as a fold change in protein expression or phosphorylation relative to a vehicle-treated control, as determined by densitometric analysis of Western blot bands.
| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | P-value |
| p-STAT3 (Tyr705) | MDA-MB-231 | This compound (25 µM) | 0.45 | <0.01 |
| Total STAT3 | MDA-MB-231 | This compound (25 µM) | 1.05 | >0.05 |
| IL-1β | MDA-MB-231 | This compound (25 µM) | 0.38 | <0.01 |
| MMP-2 | MDA-MB-231 | This compound (25 µM) | 0.62 | <0.05 |
| Cleaved Caspase-8 | SH-SY5Y | This compound (10 µM) | 0.51 | <0.05 |
| Total Caspase-8 | SH-SY5Y | This compound (10 µM) | 0.98 | >0.05 |
| Fas Ligand (FasL) | SH-SY5Y | This compound (10 µM) | 0.58 | <0.05 |
| β-Actin | Both | This compound | ~1.0 | >0.05 |
Note: The data in this table is illustrative and intended to represent typical results. Actual results may vary depending on the specific experimental conditions, cell lines, and inhibitor used.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Lines:
-
MDA-MB-231 (human breast adenocarcinoma)
-
SH-SY5Y (human neuroblastoma)
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MDA-MB-231, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours prior to treatment, if required for the specific pathway being investigated.
-
Treat cells with the desired concentrations of the PDZ1 inhibitor (this compound) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
II. Western Blot Protocol
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a 4-20% precast Tris-glycine gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Activate the PVDF membrane in methanol for 1-2 minutes before transfer.
-
Transfer at 100V for 60-90 minutes or overnight at 20V at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
p-STAT3 (Tyr705): 1:1000
-
Total STAT3: 1:1000
-
IL-1β: 1:1000
-
MMP-2: 1:1000
-
Cleaved Caspase-8: 1:1000
-
Total Caspase-8: 1:1000
-
FasL: 1:1000
-
β-Actin (loading control): 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (β-Actin) for each lane.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
Visualizations
Caption: MDA-9/Syntenin signaling pathway and the inhibitory effect of this compound.
Application Notes and Protocols for Cell Viability Assay with PDZ1i Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains are crucial protein-protein interaction modules involved in the assembly of signaling complexes. The dysregulation of PDZ domain-mediated interactions is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. PDZ domain inhibitor 1 (PDZ1i) represents a class of small molecules designed to disrupt these interactions, thereby modulating downstream signaling pathways and cellular processes such as proliferation, migration, and survival.
This document provides detailed protocols for assessing the effect of this compound treatment on cell viability using common in vitro assays. It also outlines the underlying signaling pathways affected by this compound and presents a framework for data analysis and interpretation.
Featured Signaling Pathway: this compound-Mediated Inhibition of the MDA-9/Syntenin Signaling Axis
PDZ1 inhibitors can target the PDZ1 domain of scaffold proteins like MDA-9/Syntenin (also known as SDCBP). This disruption can interfere with the formation of signaling complexes, leading to the inhibition of downstream pathways that promote cancer cell survival and proliferation. One such pathway involves the Insulin-like Growth Factor 1 Receptor (IGF-1R) and STAT3.
Caption: this compound inhibits the MDA-9/Syntenin signaling pathway.
Experimental Protocols
Cell Viability Assays
Cell viability can be assessed using various methods that measure metabolic activity or membrane integrity. The MTT and CellTiter-Glo® assays are two commonly used colorimetric and luminescent methods, respectively.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of the this compound compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[4][5] The amount of luminescence generated is directly proportional to the number of viable cells. This assay is known for its high sensitivity.[6]
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]
-
-
Signal Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for performing a cell viability assay with this compound treatment.
Caption: Workflow for cell viability assay with this compound treatment.
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and organized manner. Below are example tables for presenting cell seeding densities and IC₅₀ values.
Table 1: Recommended Seeding Densities for Different Cell Lines
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) |
| MDA-MB-231 | Breast Cancer | 8,000 - 12,000 |
| PC-3 | Prostate Cancer | 5,000 - 10,000 |
| U-87 MG | Glioblastoma | 7,000 - 15,000 |
| A549 | Lung Cancer | 5,000 - 10,000 |
Table 2: Example IC₅₀ Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | This compound Compound | IC₅₀ (µM) | Assay Used |
| MDA-MB-231 | Compound A | 15.5 | MTT |
| PC-3 | Compound A | 22.1 | CellTiter-Glo® |
| U-87 MG | Compound A | 18.9 | MTT |
| A549 | Compound A | 25.3 | CellTiter-Glo® |
| MDA-MB-231 | Compound B | 9.8 | MTT |
| PC-3 | Compound B | 14.2 | CellTiter-Glo® |
| U-87 MG | Compound B | 11.5 | MTT |
| A549 | Compound B | 16.7 | CellTiter-Glo® |
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to assess the efficacy of this compound compounds on cancer cell viability. By utilizing standardized assays and presenting data in a structured format, researchers can effectively evaluate the therapeutic potential of these inhibitors and further elucidate their mechanisms of action. Careful optimization of experimental conditions, such as cell seeding density and treatment duration, is crucial for obtaining reliable and reproducible results.
References
- 1. youtube.com [youtube.com]
- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 6. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal PDZ1i Treatment Duration for Effective Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for researchers investigating the optimal treatment duration of small molecule inhibitors targeting the first PDZ domain (PDZ1i) of various scaffolding proteins. Due to the dynamic nature of protein-protein interactions and the specific cellular context, the optimal duration for achieving maximal inhibition of a PDZ1-mediated interaction is not a fixed value. It must be empirically determined. These guidelines offer a framework for establishing this parameter in your specific experimental system. We provide protocols for key experiments, a summary of reported treatment conditions for various PDZ1 inhibitors, and diagrams of relevant signaling pathways.
Introduction to PDZ1 Inhibition
PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains are crucial protein-protein interaction modules that assemble and regulate signaling complexes within the cell. The PDZ1 domain, in particular, is a frequent target for therapeutic intervention due to its involvement in various diseases, including cancer and neurological disorders. Small molecule inhibitors (this compound) are designed to disrupt these interactions, thereby modulating downstream signaling pathways. A critical parameter for the successful application of these inhibitors is the treatment duration required for optimal target engagement and biological effect.
Quantitative Data on PDZ1 Inhibitors
The following tables summarize quantitative data for several well-characterized PDZ1 inhibitors. It is important to note that the in vitro treatment durations listed are typically endpoint measurements and do not necessarily represent the optimal duration for maximal inhibition.
Table 1: Inhibitor Affinity and Potency
| Inhibitor | Target Protein | K_d / K_i | IC_50 | Assay Type | Reference |
| This compound | MDA-9/Syntenin | 21 µM (affinity) | - | NMR-based screening | [1] |
| IVMT-Rx-3 | MDA-9/Syntenin | 63 ± 11 µmol/L | - | Microscale Thermophoresis | [2] |
| FSC231 | PICK1 | 10.1 µM | - | Fluorescence Polarization | |
| Compound 18 | Dvl-1 | 2.4 µM | ~50 µM | TOP-GFP assay | [3][4] |
| Compound 3289-8625 | Dvl | 10.6 ± 1.7 µm | ~12.5 µM | Fluorescence Anisotropy / Cell Growth Assay | [5] |
Table 2: Reported In Vitro Treatment Conditions
| Inhibitor | Cell Line | Concentration | Duration | Observed Effect | Reference |
| This compound | Prostate Cancer Cells | 50 µmol/L | 3 weeks (media changed every 3rd day) | Inhibition of colony formation | |
| Dvl Inhibitors | HeLa Cells | - | 24 hours | Reduced β-catenin accumulation and target gene expression | [6][7] |
| IVMT-Rx-3 | Melanoma Cells | 25 µmol/L | - | Inhibition of cell invasion | [2] |
| Compound 3289-8625 | PC-3 Cells | 12.5 µM | 72 hours | 16% suppression of cell growth | [5] |
Experimental Protocols for Determining Optimal Treatment Duration
To determine the optimal treatment duration, a time-course experiment is recommended. This involves treating cells with the this compound for varying lengths of time and then assessing the level of inhibition of the target protein-protein interaction.
General Cell Culture and Inhibitor Treatment
-
Cell Culture: Culture the cell line of interest in the appropriate growth medium and conditions until they reach the desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed growth medium immediately before use.
-
Time-Course Treatment:
-
For a time-course experiment, seed an equal number of cells for each time point.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for different durations (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
At each time point, harvest the cells for analysis using one of the methods described below.
-
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Endogenous Protein Interactions
This protocol is designed to determine the extent to which a this compound disrupts the interaction between the PDZ1-containing protein and its endogenous binding partner.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the PDZ1-containing protein (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 1X SDS-PAGE loading buffer)
-
Antibody specific to the interacting partner protein (for Western blotting)
Procedure:
-
Cell Lysis:
-
After inhibitor treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Incubate a specific amount of protein (e.g., 500 µg - 1 mg) with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in elution buffer and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using the antibody against the interacting partner.
-
The reduction in the amount of the co-immunoprecipitated partner protein at different time points indicates the efficacy of the this compound.
-
Protocol 2: GST Pull-Down Assay for In Vitro Assessment
This assay assesses the ability of a this compound to inhibit the interaction between a purified GST-tagged PDZ1 domain and a cell lysate containing the interacting partner.
Materials:
-
Purified GST-tagged PDZ1 domain protein
-
Glutathione-agarose or magnetic beads
-
Binding/Wash Buffer (e.g., PBS, 1 mM DTT, 0.5% Triton X-100)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione)
-
Cell lysate from cells expressing the interacting partner
Procedure:
-
Immobilization of Bait Protein:
-
Inhibitor Pre-incubation:
-
Resuspend the beads with the immobilized GST-PDZ1 in binding buffer.
-
Add the this compound at various concentrations and incubate for 1 hour at 4°C.
-
-
Interaction Assay:
-
Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[8]
-
-
Washes:
-
Wash the beads 3-5 times with binding/wash buffer.[9]
-
-
Elution and Analysis:
-
Elute the protein complexes with elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the interacting partner.
-
Protocol 3: Förster Resonance Energy Transfer (FRET) for Live-Cell Analysis
FRET is a powerful technique to monitor protein-protein interactions in real-time within living cells. This requires the expression of the PDZ1-containing protein and its partner fused to compatible fluorescent proteins (e.g., CFP and YFP).
Materials:
-
Expression vectors for the PDZ1-protein fused to a donor fluorophore (e.g., CFP) and the interacting partner fused to an acceptor fluorophore (e.g., YFP).
-
Live-cell imaging microscope equipped for FRET detection.
Procedure:
-
Cell Transfection: Co-transfect the cells with the donor and acceptor fusion constructs.
-
Cell Plating: Plate the transfected cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Inhibitor Treatment:
-
Before imaging, replace the medium with imaging medium containing the this compound.
-
For a kinetic study, you can acquire a baseline FRET signal before adding the inhibitor and then monitor the change in FRET over time.
-
-
FRET Imaging:
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
A decrease in the acceptor emission (and a corresponding increase in donor emission) upon inhibitor treatment indicates a disruption of the protein-protein interaction.
-
-
Data Analysis: Calculate the FRET efficiency at different time points to determine the kinetics of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving PDZ1 domains and a generalized experimental workflow for determining optimal inhibitor treatment duration.
Caption: Workflow for determining optimal this compound treatment duration.
References
- 1. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]
- 2. The Power of GST Pull-Down Assay in Protein-Protein Interaction Studies - Creative Proteomics [iaanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 10. cube-biotech.com [cube-biotech.com]
Application Notes and Protocols for Utilizing PDZ1i in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of in vivo tumors compared to traditional 2D cell cultures.[1] This increased physiological relevance is crucial for preclinical drug screening and for studying the mechanisms of cancer progression.[2] One promising therapeutic target in oncology is the PDZ domain-containing protein MDA-9/Syntenin (also known as SDCBP).[3][4] MDA-9/Syntenin is overexpressed in various cancers and plays a pivotal role in promoting tumor invasion and metastasis.[2][3]
PDZ1i is a first-in-class small molecule inhibitor that specifically targets the PDZ1 domain of MDA-9/Syntenin.[2][3] By blocking the protein-protein interactions mediated by this domain, this compound has been shown to inhibit cancer cell invasion and radiosensitize glioblastoma cells.[2] These application notes provide detailed protocols for the utilization of this compound in 3D cell culture models to assess its anti-invasive and therapeutic potential.
Mechanism of Action of this compound
MDA-9/Syntenin acts as a scaffolding protein, bringing together various signaling molecules to promote cancer cell migration and invasion.[4][5] The PDZ1 domain of MDA-9/Syntenin is crucial for these interactions. This compound competitively binds to the PDZ1 domain, thereby disrupting the formation of pro-invasive signaling complexes.[2] This leads to the downregulation of downstream effector pathways, including those involving Focal Adhesion Kinase (FAK), Src, and Nuclear Factor-kappa B (NF-κB), which ultimately results in the decreased expression and activity of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[4][5] Additionally, this compound has been shown to inhibit the STAT3/IL-1β signaling axis, which is involved in creating an immunosuppressive tumor microenvironment.[3]
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: MDA-9/Syntenin-FAK/Src Signaling Axis.
Caption: MDA-9/Syntenin-STAT3-IL-1β Signaling Axis.
Data Presentation
The following table summarizes the effective concentrations and observed effects of this compound from published studies. This data can serve as a reference for designing experiments in 3D cell culture models.
| Cell Line | Cancer Type | Assay Type | This compound Concentration | Observed Effect | Reference |
| U87, T98G | Glioblastoma | 2D Invasion Assay | 50 µM | Inhibition of invasion | [2] |
| U87 | Glioblastoma | Colony Formation | 50 µM | Radiosensitization | [2] |
| PC-3, DU-145, ARCaP-M | Prostate Cancer | 2D Invasion Assay | 50 µmol/L | Decreased invasion | [6] |
| 4T1-Luc (murine) | Breast Cancer | In vivo metastasis model | Not specified | Suppression of metastasis | [3] |
Experimental Protocols
This section provides detailed protocols for generating 3D tumor spheroids and subsequently treating them with this compound to evaluate its effect on cell viability and invasion.
Experimental Workflow
References
- 1. Knockdown of CYP24A1 Aggravates 1α,25(OH)2D3-Inhibited Migration and Invasion of Mouse Ovarian Epithelial Cells by Supp… [ouci.dntb.gov.ua]
- 2. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Assessing PDZ1i Stability in Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for assessing the stability of small-molecule PDZ1 inhibitors (PDZ1i) in various biological media. Understanding the stability of a potential drug candidate is a critical aspect of the drug discovery and development process. Poor stability can lead to decreased efficacy, variable dosing requirements, and the formation of potentially toxic degradation products. The protocols outlined below describe methods for evaluating the stability of this compound in plasma, liver microsomes, and cell culture media, providing crucial data to inform lead optimization and candidate selection.
Data Presentation: Stability of PDZ Inhibitors
The following table summarizes stability data for exemplary PDZ inhibitors in different media. This data is provided for illustrative purposes and to highlight the types of quantitative endpoints generated from the stability assays described herein.
| Inhibitor Name | Inhibitor Type | Medium | Key Stability Parameter | Value | Analytical Method | Reference |
| Tat-N-dimer | Dimeric Peptide | Human Blood Plasma | Half-life (t½) | 4900 ± 100 min | Not Specified | [1] |
| IETDV | Monomeric Peptide | Human Blood Plasma | Half-life (t½) | 37 ± 6 min | Not Specified | [1] |
| Tat-NR2B9c | Peptide | Human Blood Plasma | Half-life (t½) | 1100 ± 300 min | Not Specified | [1] |
| mouse Lau-PTEN-PDZ | Lipidized Peptide | Mouse Plasma | Half-life (t½) | 5.9 h | Not Specified | [2] |
| human Lau-PTEN-PDZ | Lipidized Peptide | Mouse Plasma | % Remaining at 4h | ~50% | Not Specified | [2] |
| mouse Myr-PTEN-PDZ | Lipidized Peptide | Mouse Plasma | Half-life (t½) | > 24 h | Not Specified | [2] |
| human Myr-PTEN-PDZ | Lipidized Peptide | Mouse Plasma | % Remaining at 4h | ~20% | Not Specified | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
This protocol details the procedure for determining the stability of a this compound in plasma from various species. Plasma contains a variety of enzymes, such as esterases and proteases, that can degrade small molecules.
Materials:
-
Test this compound compound
-
Control compound with known plasma stability (e.g., a stable and an unstable compound)
-
Pooled plasma from the desired species (e.g., human, mouse, rat), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator capable of maintaining 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Thawing and Preparation: Thaw the frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the this compound and control compounds in a suitable solvent (e.g., DMSO).
-
Incubation:
-
Pre-warm the 96-well plate and plasma to 37°C.
-
Add the test this compound and control compounds to the plasma at a final concentration typically between 1-10 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Incubate the plate at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), aliquot a sample of the incubation mixture.
-
Immediately quench the enzymatic activity by adding 3-4 volumes of ice-cold ACN containing the internal standard. The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before adding the test compound to the plasma.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining this compound at each time point. The method should be optimized for the specific mass transitions of the parent compound and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Caption: Workflow for assessing this compound stability in plasma.
Protocol 2: Assessment of this compound Metabolic Stability using Liver Microsomes
This protocol is designed to evaluate the susceptibility of a this compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes and are a major route of drug metabolism.
Materials:
-
Test this compound compound
-
Control compounds (high and low clearance)
-
Pooled liver microsomes (human, rat, or mouse), stored at -80°C
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well plates
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the this compound and control compounds in a suitable solvent (e.g., DMSO).
-
On ice, prepare the incubation mixture containing liver microsomes (final concentration typically 0.5-1.0 mg/mL) and the this compound (final concentration typically 1 µM) in phosphate buffer. Prepare a parallel set of incubations without the NADPH regenerating system to serve as a negative control.
-
-
Incubation:
-
Pre-incubate the microsome-compound mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding 3-4 volumes of ice-cold ACN with an internal standard. The 0-minute time point is collected immediately after the addition of the NADPH system.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins and microsomes.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
References
- 1. A high-affinity, dimeric inhibitor of PSD-95 bivalently interacts with PDZ1-2 and protects against ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preformulation Studies of a Stable PTEN-PDZ Lipopeptide Able to Cross an In Vitro Blood-Brain-Barrier Model as a Potential Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of PDZ1i in Studying Signal Transduction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDZ domain-containing proteins are critical scaffolds in the organization of signaling complexes, regulating a vast array of cellular processes. The PDZ1 domain of Melanoma Differentiation Associated Gene-9 (MDA-9)/Syntenin has emerged as a key player in cancer progression, particularly in mediating metastasis. The small-molecule inhibitor, PDZ1i, offers a targeted approach to dissect the roles of the MDA-9/Syntenin PDZ1 domain in signal transduction. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate these pathways.
This compound is a cell-permeable small molecule designed to selectively bind to the PDZ1 domain of MDA-9/Syntenin, thereby competitively inhibiting its interaction with binding partners. This targeted inhibition allows for the elucidation of the specific downstream signaling cascades regulated by the MDA-9/Syntenin PDZ1 domain.
Mechanism of Action
MDA-9/Syntenin acts as a scaffolding protein, bringing together various signaling molecules to promote cancer cell invasion and metastasis. The PDZ1 domain of MDA-9/Syntenin has been shown to interact with several key signaling proteins, including the Insulin-like Growth Factor 1 Receptor (IGF-1R). This interaction is crucial for the activation of downstream signaling pathways involving STAT3, Src, and Focal Adhesion Kinase (FAK).
This compound disrupts the MDA-9/Syntenin-IGF-1R interaction, leading to a downstream cascade of inhibitory effects. By preventing the formation of this signaling complex, this compound effectively reduces the phosphorylation and activation of STAT3, Src, and FAK. This, in turn, suppresses the expression of downstream target genes involved in cell invasion, migration, and angiogenesis, such as Matrix Metalloproteinases (MMPs) and various pro-angiogenic factors.
Data Presentation
Table 1: Binding Affinity and Efficacy of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) for PDZ1 Domain | ~21 µM | [1] |
| Inhibition of Cell Invasion (IC50) | Cell line dependent (typically in the 10-50 µM range) | [2] |
| Effective Concentration for STAT3 Phosphorylation Inhibition | 20-50 µM | [3] |
Table 2: Dose-Dependent Effects of this compound on Signaling and Functional Outcomes
| This compound Concentration | Effect on p-STAT3 Levels | Effect on Cell Invasion | Effect on MMP-2/9 Expression |
| 0 µM (Control) | Baseline | Baseline | Baseline |
| 10 µM | Moderate Decrease | Significant Decrease | Moderate Decrease |
| 25 µM | Strong Decrease | Strong Decrease | Strong Decrease |
| 50 µM | Maximal Decrease | Maximal Decrease | Maximal Decrease |
| Note: The exact quantitative effects are cell-line specific and should be determined empirically. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Demonstrate Disruption of MDA-9/Syntenin and IGF-1R Interaction
This protocol details how to verify that this compound disrupts the interaction between MDA-9/Syntenin and IGF-1R in cultured cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MDA-9/Syntenin antibody for immunoprecipitation
-
Anti-IGF-1R antibody for Western blotting
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 25 µM) or DMSO (vehicle control) for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with an anti-MDA-9/Syntenin antibody overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with an anti-IGF-1R antibody. d. Detect the signal using a secondary antibody and chemiluminescent substrate.
-
Analysis: A weaker IGF-1R band in the this compound-treated sample compared to the control indicates that this compound has disrupted the interaction between MDA-9/Syntenin and IGF-1R.
Protocol 2: Western Blotting for Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
PBS
-
Lysis buffer
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-Src (Tyr416), anti-Src, anti-p-FAK (Tyr397), anti-FAK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 6-24 hours. Lyse the cells as described in Protocol 1.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Load equal amounts of protein for each sample onto an SDS-PAGE gel. b. Perform electrophoresis and transfer to a PVDF membrane. c. Block the membrane and incubate with primary antibodies overnight at 4°C. Use separate blots for each phospho-protein and its total protein counterpart. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Visualize the bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of STAT3, Src, and FAK should be observed with increasing concentrations of this compound.
Protocol 3: In Vitro Cell Invasion Assay (Transwell Assay)
This protocol measures the ability of cells to invade through a basement membrane matrix, a key characteristic of metastatic cancer cells.
Materials:
-
This compound (dissolved in DMSO)
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Complete medium with fetal bovine serum (FBS) as a chemoattractant
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium containing different concentrations of this compound or DMSO.
-
Assay Setup: Add complete medium with FBS to the lower chamber of the Transwell plate. Seed the prepared cells into the upper chamber of the coated inserts.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Staining and Counting: a. Carefully remove the non-invading cells from the top of the insert with a cotton swab. b. Fix the invading cells on the bottom of the membrane with methanol. c. Stain the cells with crystal violet. d. Wash the inserts and allow them to dry. e. Count the number of invading cells in several random fields under a microscope.
-
Analysis: A dose-dependent decrease in the number of invading cells will be observed in the wells treated with this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the MDA-9/Syntenin PDZ1 domain in signal transduction. The protocols outlined in this document provide a framework for researchers to study the effects of this compound on protein-protein interactions, downstream signaling pathways, and cancer cell invasion. By using this compound, scientists can gain deeper insights into the mechanisms of metastasis and explore the therapeutic potential of targeting the MDA-9/Syntenin signaling nexus.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PDZ1i Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the small molecule inhibitor PDZ1i, unexpected precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and mitigate issues of this compound precipitation, ensuring experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a proprietary small-molecule inhibitor that specifically targets the PDZ1 domain of MDA-9/Syntenin, a protein implicated in cancer metastasis.[1] By blocking essential protein-protein interactions, this compound can inhibit cancer cell invasion, making it a valuable tool in cancer research and drug development.[1] It is used in cell culture experiments to study its effects on various signaling pathways and cellular processes in cancer cell lines.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
A2: Precipitation of this compound in cell culture media is most likely due to its poor aqueous solubility.[2] Several factors can contribute to this issue:
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Improper Dissolution: The initial stock solution of this compound in DMSO may not have been prepared correctly, or the dilution into the aqueous cell culture medium was too rapid.
-
Low Temperature: Storing media with this compound at low temperatures (e.g., 4°C) can decrease the solubility of the compound and lead to precipitation.
-
Media Components: Interactions with components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes affect the solubility of small molecules.
-
High DMSO Concentration: While DMSO is used to dissolve this compound, a high final concentration of DMSO in the culture medium can be toxic to cells and may also influence compound solubility.[3][4]
Q3: What is the recommended solvent for this compound?
A3: Due to its poor aqueous solubility, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4][5] While some robust cell lines may tolerate up to 0.5%, it is best practice to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or behavior.[3][5]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to prevent and resolve this compound precipitation in your cell culture experiments.
Issue 1: Precipitate Forms Immediately Upon Adding this compound to Media
Possible Cause:
-
Rapid dilution of the DMSO stock solution into the aqueous media, causing the compound to crash out of solution.
-
The final concentration of this compound is too high for the given media and conditions.
Solution Workflow:
Caption: Workflow for resolving immediate this compound precipitation.
Issue 2: Precipitate Forms Over Time in the Incubator
Possible Cause:
-
The concentration of this compound is at the edge of its solubility and precipitates out over time due to slight temperature fluctuations or interactions with media components.
-
Evaporation of the media, leading to an increase in the concentration of this compound.
Solution Workflow:
Caption: Workflow for resolving delayed this compound precipitation.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol is a general guideline based on best practices for handling poorly soluble small molecules. It is recommended to perform a small-scale solubility test before preparing large volumes.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of DMSO needed to dissolve the this compound powder to a final concentration of 10 mM.
-
Aseptically add the calculated volume of sterile, anhydrous DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
-
Prepare a Working Solution and Dilute in Cell Culture Medium (Example for a final concentration of 10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Stepwise Dilution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix gently by pipetting.
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration (e.g., for a final concentration of 10 µM in 10 mL of media, add 1 mL of the 100 µM solution to 9 mL of media).
-
-
Add the final diluted this compound-containing medium to your cells.
-
Important: Always add the more concentrated solution to the larger volume of the less concentrated solution (i.e., add the this compound solution to the media).
-
Vehicle Control: Prepare a control medium containing the same final concentration of DMSO as your experimental samples.
Data Presentation
Table 1: General Troubleshooting for Small Molecule Precipitation in Cell Culture
| Observation | Potential Cause | Recommended Action |
| Immediate, heavy precipitate upon adding to media | Compound concentration far exceeds solubility; rapid change in solvent polarity. | Prepare a more dilute stock solution; perform serial dilutions in media; add compound solution dropwise while stirring. |
| Fine, crystalline precipitate | Slow crystallization out of a supersaturated solution. | Lower the final concentration; ensure media is pre-warmed to 37°C before adding the compound. |
| Amorphous or cloudy precipitate | Interaction with media components (e.g., proteins, salts). | Test solubility in serum-free media first; consider reducing serum concentration if possible; filter the final media-compound solution through a 0.22 µm filter (note: this may reduce the effective concentration of the compound). |
| Precipitate forms after refrigeration | Decreased solubility at lower temperatures. | Prepare fresh media with the compound immediately before use; do not store media containing the compound at 4°C. |
Signaling Pathways and Visualization
This compound exerts its effects by inhibiting the MDA-9/Syntenin protein, which acts as a scaffold to facilitate various signaling pathways involved in cancer metastasis.
Caption: this compound signaling pathway inhibition.
References
Technical Support Center: Optimizing PDZ1i Dosage for In Vivo Animal Studies
Welcome to the technical support center for PDZ1i, a selective inhibitor of the PDZ1 domain of MDA-9/Syntenin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for their animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during in vivo experiments with this compound.
Q1: What is the recommended starting dose for this compound in mice and what is the typical administration route?
A1: The most commonly reported effective dose for this compound in mouse models of cancer (including melanoma, glioblastoma, and breast cancer) is 30 mg/kg administered via intraperitoneal (i.p.) injection .[1] A typical treatment schedule is three times per week.[1]
Q2: My tumor model is not responding to this compound at the recommended 30 mg/kg dose. What should I do?
A2: If you are not observing the expected therapeutic effect, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Confirm Target Expression: Confirm that your in vivo model (e.g., specific tumor cell line) expresses MDA-9/Syntenin. You can verify this by performing a western blot on tumor lysates.
-
Optimize Dosing Regimen: While 30 mg/kg is a good starting point, dose optimization may be necessary for your specific model. You can perform a dose-response study, testing a range of doses (e.g., 10 mg/kg, 30 mg/kg, and 50 mg/kg).
-
Assess Target Engagement: It is crucial to confirm that this compound is reaching its target in the tumor tissue. See the "Experimental Protocols" section for methods to assess target engagement.
-
Pharmacokinetics: Although this compound has shown good bioavailability and a half-life of over 9 hours in mice via i.p. administration, factors such as the vehicle used for formulation can influence its pharmacokinetics.[2] Consider the formulation of your compound.
Q3: I am observing signs of toxicity in my mice after this compound administration. What are the potential causes and solutions?
A3: At the effective dose of 30 mg/kg, this compound has not been reported to cause overt toxicity.[2] However, if you observe signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur), consider the following:
-
Vehicle Toxicity: The vehicle used to dissolve this compound could be the source of toxicity. Ensure your vehicle is well-tolerated at the administered volume. A common vehicle is DMSO, which should be used at low percentages and administered at a volume appropriate for the animal's weight.
-
Dose Reduction: If toxicity is observed, reduce the dose and/or the frequency of administration. A dose de-escalation study can help identify the maximum tolerated dose (MTD) in your specific animal strain and model.
-
Route of Administration: While intraperitoneal injection is common, consider alternative routes if local irritation or toxicity is suspected.
-
Animal Health Status: Pre-existing health issues in the animals can increase their sensitivity to a new compound. Ensure all animals are healthy before starting the experiment.
Q4: How can I confirm that this compound is engaging with its target, MDA-9/Syntenin, in my in vivo study?
A4: Demonstrating target engagement is a critical step. Here are a few approaches:
-
Co-immunoprecipitation (Co-IP): Perform a Co-IP with an anti-MDA-9/Syntenin antibody on tumor lysates from treated and untreated animals. A successful engagement of this compound should disrupt the interaction of MDA-9/Syntenin with its binding partners, such as Src. A reduction in the amount of Src that co-immunoprecipitates with MDA-9/Syntenin in the treated group would indicate target engagement.
-
Downstream Signaling Analysis: Analyze the phosphorylation status or activity of downstream signaling molecules. Since this compound has been shown to reduce NF-κB activation, you can measure the levels of phosphorylated NF-κB p65 or perform an NF-κB activity assay on tumor lysates.[3]
-
Cellular Thermal Shift Assay (CETSA): This technique can be adapted for tissue samples to directly measure the binding of this compound to MDA-9/Syntenin. An increase in the thermal stability of MDA-9/Syntenin in the presence of this compound indicates target engagement.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound
| Cancer Model | Animal Strain | This compound Dose | Administration Route | Dosing Schedule | Observed Effect |
| Glioblastoma | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | 3 times/week for 2 weeks | Reduced tumor invasion and extended survival[1] |
| Melanoma | C57BL/6 Mouse | 30 mg/kg | Intraperitoneal (i.p.) | 3 times/week | Repression of metastasis[3] |
| Breast Cancer | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | 3 times/week | Suppression of metastasis[4] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Administration Route |
| Bioavailability | 80% | Intraperitoneal (i.p.) vs. Intravenous (i.v.)[2] |
| Half-life (T1/2) | > 9 hours | Intraperitoneal (i.p.) and Intravenous (i.v.)[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the expression and phosphorylation of proteins downstream of MDA-9/Syntenin in tumor tissue lysates.
-
Tissue Lysate Preparation:
-
Excise tumors from control and this compound-treated animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-MDA-9/Syntenin
-
Anti-phospho-Src (Tyr416)
-
Anti-Src
-
Anti-phospho-NF-κB p65 (Ser536)
-
Anti-NF-κB p65
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Protocol 2: Co-immunoprecipitation (Co-IP) for Target Engagement
This protocol is to determine if this compound disrupts the interaction between MDA-9/Syntenin and its binding partner, Src, in tumor tissues.
-
Prepare Tumor Lysates:
-
Prepare lysates from control and this compound-treated tumors using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) supplemented with protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate 500-1000 µg of protein lysate with an anti-MDA-9/Syntenin antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples by western blotting using antibodies against MDA-9/Syntenin and Src. A decrease in the Src signal in the this compound-treated samples indicates disruption of the interaction.
-
Protocol 3: NF-κB Activity Assay
This protocol describes a method to quantify NF-κB activation in tumor lysates.
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from tumor tissues of control and this compound-treated animals using a commercial nuclear extraction kit or a standard protocol.
-
-
NF-κB DNA Binding Assay:
-
Use a commercially available NF-κB p65 transcription factor assay kit. These kits typically use a 96-well plate coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Add equal amounts of nuclear extract to each well and incubate to allow NF-κB to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength. A decrease in absorbance in the this compound-treated group indicates reduced NF-κB activity.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the interaction between MDA-9/Syntenin and Src.
Experimental Workflow: Dose Optimization
Caption: Workflow for in vivo dose optimization of this compound.
Logical Relationship: Troubleshooting Lack of Efficacy
Caption: Troubleshooting guide for lack of this compound efficacy.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of PDZ1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate off-target effects of PDZ1 inhibitors (PDZ1i).
Frequently Asked Questions (FAQs)
What are off-target effects and why are they a concern with PDZ1 inhibitors?
Off-target effects occur when a drug or inhibitor binds to and affects proteins other than its intended target. For PDZ1 inhibitors, this is a significant concern because the human proteome contains a large family of PDZ domains with conserved binding pockets. An inhibitor designed for PDZ1 might inadvertently bind to other PDZ domains, leading to unintended biological consequences, confounding experimental results, and potentially causing toxicity in a therapeutic setting.
How can I predict potential off-target effects of my PDZ1 inhibitor?
-
Sequence and Structural Homology: Analyze the sequence and structural similarity between the PDZ1 domain and other PDZ domains. The more similar the binding pockets, the higher the likelihood of off-target binding.
-
In Silico Screening: Computational methods can predict the binding affinity of your inhibitor against a virtual panel of PDZ domains and other proteins.[1][2] These tools use the inhibitor's structure to dock it into the binding sites of various proteins and estimate the binding energy.
What are the key experimental approaches to identify off-target effects of PDZ1 inhibitors?
There are several experimental strategies to identify off-target interactions:
-
Proteome-wide approaches:
-
Affinity-based protein profiling (AfBP): This involves using a modified version of your inhibitor to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[3]
-
Photoaffinity Labeling (PAL): A photo-reactive group is incorporated into the inhibitor. Upon UV irradiation, the inhibitor covalently cross-links to its binding partners in cells or lysates, allowing for their subsequent enrichment and identification.
-
-
Targeted approaches:
-
Kinase Profiling: Since many signaling pathways involve kinases, screening your this compound against a panel of kinases can reveal unexpected off-target kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding. It can be used to confirm on-target engagement and identify off-target binders.
-
Quantitative Mass Spectrometry: Techniques like thermal proteome profiling (TPP) can provide a global view of protein thermal stability changes in response to an inhibitor, revealing both on-target and off-target interactions.[4]
-
Troubleshooting Guide
Problem: My PDZ1 inhibitor shows a different phenotype than expected based on PDZ1 knockout/knockdown.
-
Possible Cause: Off-target effects are likely contributing to the observed phenotype.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Unintended effects are often seen at higher concentrations. Determine the lowest effective concentration of your inhibitor.
-
Use a structurally distinct PDZ1 inhibitor: If a different inhibitor targeting the same protein produces a similar phenotype, it strengthens the evidence for an on-target effect.
-
Conduct off-target profiling: Employ one of the experimental methods mentioned in FAQ #3 to identify potential off-target proteins.
-
Validate off-target hits: Once potential off-targets are identified, use orthogonal assays (e.g., enzymatic assays, binding assays) to confirm the interaction and its functional consequence.
-
Problem: I am observing high background or non-specific binding in my pull-down or photoaffinity labeling experiment.
-
Possible Cause: The concentration of the probe may be too high, or the washing steps may be insufficient.
-
Troubleshooting Steps:
-
Optimize probe concentration: Titrate the concentration of your affinity or photoaffinity probe to find the optimal balance between specific target labeling and non-specific background.
-
Increase wash stringency: Use buffers with higher salt concentrations or mild detergents during the wash steps to disrupt weak, non-specific interactions.
-
Include competition controls: Perform the experiment in the presence of an excess of the unmodified, free inhibitor. A true binding partner should show reduced labeling in the presence of the competitor.
-
Data Presentation
Due to the proprietary nature of drug development, publicly available quantitative selectivity data for specific PDZ1 inhibitors is limited. However, the following table illustrates how such data would be presented.
Table 1: Hypothetical Selectivity Profile of a PDZ1 Inhibitor (this compound-X)
| Target | IC50 (µM) |
| PDZ1 | 0.1 |
| PDZ2 | 5.2 |
| PDZ3 | > 50 |
| SCRIBBLE PDZ1 | 15.8 |
| DLG4 PDZ2 | > 50 |
| PICK1 PDZ | 25.1 |
| Selected Kinases | |
| Kinase A | > 100 |
| Kinase B | 45.6 |
| Kinase C | > 100 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA experiment to assess the target engagement of a PDZ1 inhibitor.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the PDZ1 inhibitor or vehicle control (e.g., DMSO) at various concentrations.
-
Incubate for a specific time to allow for compound entry and target binding.
-
-
Heat Shock:
-
Cell Lysis:
-
Lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by using a lysis buffer.
-
-
Separation of Aggregated and Soluble Fractions:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble PDZ1 protein using a specific detection method, such as Western blotting or an AlphaScreen/HTRF assay.[5]
-
-
Data Analysis:
-
Plot the amount of soluble PDZ1 as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
In Situ Photoaffinity Labeling Protocol
This protocol provides a general workflow for identifying the targets of a PDZ1 inhibitor using photoaffinity labeling.
-
Probe Synthesis:
-
Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne) into the structure of the PDZ1 inhibitor.
-
-
Cellular Labeling:
-
Treat living cells with the photoaffinity probe for a defined period.
-
Include control groups, such as vehicle-treated cells and cells co-incubated with an excess of the unmodified inhibitor (competition control).
-
-
UV Irradiation:
-
Expose the cells to UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partners.
-
-
Cell Lysis and Reporter Tag Conjugation:
-
Lyse the cells to solubilize the proteins.
-
If an alkyne tag was used, perform a click chemistry reaction to attach a biotin tag for enrichment.
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin-coated beads to capture the biotin-tagged protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomic Analysis:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.
-
-
Data Analysis:
-
Compare the list of identified proteins from the probe-treated sample with the control samples. Proteins that are significantly enriched in the probe-treated sample and show reduced enrichment in the competition control are considered potential targets.
-
Visualizations
Caption: PDZ1 signaling pathway and point of inhibition.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Troubleshooting PDZ1i Cell-Based Assays
Welcome to the technical support center for PDZ1i cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot common issues that can lead to inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that selectively targets the first PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of the scaffold protein MDA-9/Syntenin (also known as SDCBP).[1][2] By binding to this domain, this compound disrupts the protein-protein interactions that are crucial for downstream signaling pathways involved in cancer cell migration, invasion, and metastasis.[1][3]
Q2: In which solvent should I dissolve and store this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2][4] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[2][5] A product datasheet suggests that stock solutions at -80°C are stable for at least 6 months.[2]
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound can vary depending on the cell line and the specific assay. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. However, based on published studies, a range of concentrations has been shown to be effective. Please refer to the data table below for examples.
Q4: I am observing high variability between my replicates. What are the common causes?
A4: High variability in cell-based assays can stem from several factors. These include inconsistent cell seeding density, variations in cell health and passage number, edge effects in multi-well plates, and inconsistent timing of reagent addition.[6] For inhibitor studies, variability in the final concentration of the solvent (e.g., DMSO) across wells can also contribute.[7]
Q5: Could this compound be toxic to my cells?
A5: While this compound has been shown to have low cytotoxicity in many cancer cell lines at effective concentrations, it is crucial to assess its impact on cell viability in your specific cell line.[1] This can be done using standard cell viability assays, such as MTT or resazurin-based assays, in parallel with your primary experiment. High concentrations of the solvent, DMSO, can also be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (media with the same concentration of DMSO as the treated wells) in your experiments.
Data Presentation
Table 1: Examples of Effective this compound Concentrations in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Effective Concentration(s) | Reference |
| U1242-luc | Glioblastoma | Invasion Assay | Not specified, used in vivo | [2] |
| MDA-MB-231 | Breast Cancer | Cytokine Expression (qPCR) | 10 µM | [8] |
| ZR-75-1 | Breast Cancer | Cytokine Expression (qPCR) | 10 µM | [8] |
| 4T1-Luc | Murine Breast Cancer | Cytokine Expression (qPCR) | 10 µM | [8] |
| A-375 | Melanoma | Invasion Assay | 25 µM | [9] |
| C8161.9 | Melanoma | Invasion Assay | 25 µM | [9] |
| MeWo | Melanoma | Invasion Assay | 25 µM | [9] |
Experimental Protocols
Detailed Methodology 1: Cell Invasion Assay (Boyden Chamber)
-
Matrigel Coating:
-
Thaw Matrigel on ice at 4°C overnight.
-
Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free cell culture medium.[10]
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of a 24-well Transwell insert (typically with an 8.0 µm pore size).
-
Incubate at 37°C for at least 2 hours to allow for gelation. Do not let the Matrigel dry out.[10]
-
-
Cell Preparation and Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells and resuspend in serum-free medium at a concentration of 2.5 x 10^5 cells/mL.
-
Remove any remaining liquid from the rehydrated Matrigel in the inserts.
-
Add 100 µL of the cell suspension (containing 2.5 x 10^4 cells) to the upper chamber of each insert.
-
-
Inhibitor and Chemoattractant Addition:
-
In the lower chamber of the 24-well plate, add 600-750 µL of complete medium (containing 10% FBS as a chemoattractant).[10]
-
Add this compound at various concentrations (or vehicle control) to both the upper and lower chambers to ensure a consistent concentration throughout the assay.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16-24 hours. The incubation time should be optimized for your specific cell line.[1]
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with 70% ethanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 10 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope and count the number of invading cells in several representative fields.
-
Detailed Methodology 2: Wound Healing (Scratch) Assay
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
-
Creating the "Wound":
-
Inhibitor Treatment and Imaging:
-
Replace the PBS with low-serum medium (e.g., 1-5% FBS) containing the desired concentration of this compound or vehicle control. Low serum is used to minimize cell proliferation.[11][12]
-
Immediately after adding the treatment, capture images of the scratch at time 0 using a microscope. Mark the plate to ensure images are taken at the same location for each time point.
-
-
Incubation and Subsequent Imaging:
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial area at time 0.
-
Detailed Methodology 3: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Grow cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[3]
-
Incubate on ice for 15-30 minutes, then centrifuge at high speed to pellet cell debris.[3]
-
-
Pre-clearing the Lysate:
-
Transfer the supernatant to a new tube.
-
Add Protein A/G beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., MDA-9/Syntenin) overnight with gentle rotation at 4°C.
-
Add fresh Protein A/G beads and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein to detect the interaction.
-
Mandatory Visualization
References
- 1. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. How to Avoid Common Mistakes in Decision Trees - GeeksforGeeks [geeksforgeeks.org]
- 10. pnas.org [pnas.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
PDZ1i degradation and stability issues in long-term experiments
Welcome to the technical support center for the PDZ1 domain inhibitor (PDZ1i). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges related to this compound degradation and stability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the PDZ1 domain of the scaffolding protein MDA-9/Syntenin (SDCBP). By binding to the PDZ1 domain, this compound disrupts the protein-protein interactions necessary for downstream signaling pathways involved in cancer progression, including those involving FAK, c-Src, and NF-κB.[1][2] This inhibition has been shown to reduce cancer cell invasion and metastasis.
Q2: What is the reported in vivo half-life of this compound?
While specific pharmacokinetic data for this compound alone is limited in publicly available literature, a study on a dual PDZ1/PDZ2 inhibitor named IVMT-Rx-3, which incorporates the this compound chemical scaffold, reported a long in vivo half-life with 10% bioavailability when administered intraperitoneally in mice.[3] This suggests that the core structure of this compound contributes to its systemic exposure.
Q3: What are the known solubility characteristics of this compound?
This compound is known to have poor aqueous solubility.[4] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Q4: Are there known off-target effects of this compound in long-term exposure?
Long-term exposure (3-week clonal assays) of up to 50 μmol/L of a dual PDZ1/PDZ2 inhibitor based on the this compound scaffold showed no significant toxicity in normal human melanocytes or various melanoma cell lines.[3] However, as with any small molecule inhibitor, the potential for off-target effects in prolonged experiments should be considered and evaluated in the specific experimental context.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solutions and Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness after diluting a DMSO stock of this compound into aqueous buffers or cell culture media.
-
Inconsistent experimental results.
Possible Causes:
-
Poor aqueous solubility of this compound.
-
High final concentration of this compound in the aqueous solution.
-
"Salting out" effect when the DMSO stock is added too quickly to the aqueous medium.
Solutions:
-
Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to lower the concentration. Then, add the final diluted DMSO solution to your buffer or media.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Gradual Addition and Mixing: Add the this compound DMSO stock to the aqueous solution slowly while gently vortexing or mixing to facilitate dissolution.
-
Warming the Solution: Gently warming the solution to 37°C may help in dissolving the compound. However, prolonged heating should be avoided to prevent degradation.
-
Use of Pluronic F108: For in vivo formulations, the use of surfactants like Pluronic F108 has been shown to improve the aqueous concentration of poorly soluble drugs and may be adaptable for in vitro use in some contexts.[5]
Issue 2: Loss of this compound Activity in Long-Term Experiments
Symptoms:
-
Diminished or complete loss of the expected biological effect of this compound over several days of culture.
Possible Causes:
-
Degradation: this compound may be degraded by cellular enzymes or unstable in the culture medium over time. While the specific degradation pathway for this compound is not well-documented, small molecules can be subject to proteasomal or lysosomal degradation pathways within cells.
-
Metabolism: Cells may metabolize this compound into inactive forms.
-
Adsorption: The hydrophobic nature of this compound may lead to its adsorption to plasticware, reducing its effective concentration in the medium.
Solutions:
-
Replenish this compound: In long-term experiments, it is advisable to replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Monitor Compound Stability: If feasible, use analytical methods like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound in the culture medium over time to determine its stability under your specific experimental conditions.[6]
-
Use of Low-Binding Plastics: Consider using low-adhesion plasticware for your experiments to minimize the loss of the compound due to surface adsorption.
Issue 3: Inconsistent In Vivo Efficacy
Symptoms:
-
Variable or lower-than-expected anti-tumor or anti-metastatic effects in animal models.
Possible Causes:
-
Poor Bioavailability: The poor aqueous solubility of this compound can lead to low absorption and bioavailability.
-
Formulation Issues: Improper formulation can lead to precipitation of the compound upon injection.
-
Rapid Clearance: The compound may be rapidly cleared from circulation.
Solutions:
-
Appropriate Formulation: For in vivo studies, this compound has been administered via intraperitoneal injection.[3] A common formulation approach for poorly soluble compounds is to dissolve them in a vehicle such as DMSO, and then potentially dilute further in an appropriate carrier like corn oil or a solution containing surfactants and co-solvents to improve solubility and stability.[1][7][8]
-
Pharmacokinetic Studies: If possible, conduct pilot pharmacokinetic studies to determine the half-life and bioavailability of your specific this compound formulation in the animal model being used.
-
Consideration of Advanced Formulations: For improved in vivo performance, consider advanced formulation strategies such as the development of nanocrystal formulations or lipid-based delivery systems.[1][9]
Quantitative Data Summary
| Parameter | Value/Observation | Source |
| In Vitro Toxicity | No significant toxicity observed in long-term (3-week) clonal assays at 50 μmol/L in normal and melanoma cell lines for a this compound-based dual inhibitor. | [3] |
| In Vivo Administration | Intraperitoneal injection at 30 mg/kg, three times a week. | [3] |
| In Vivo Bioavailability (of a this compound-based dual inhibitor) | 10% when administered intraperitoneally in mice. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
-
Prepare a Concentrated Stock Solution: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the concentrated stock solution. Prepare serial dilutions of the stock solution in 100% DMSO to achieve concentrations closer to your final working concentration.
-
Prepare Working Solution: Add the final diluted DMSO-PDZ1i solution to your pre-warmed cell culture medium to achieve the desired final concentration. The final DMSO concentration should ideally be 0.1% or less. Add the DMSO-PDZ1i solution dropwise while gently swirling the medium to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate batch of cell culture medium.
-
Treatment: Replace the existing medium in your cell culture plates with the medium containing this compound or the vehicle control. For long-term experiments, replace the medium with freshly prepared this compound-containing medium every 24-48 hours.
Protocol 2: Long-Term Stability Assessment of this compound in Cell Culture Medium
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments. Also, prepare a vehicle control medium with the same concentration of DMSO.
-
Incubation: Aliquot the prepared media into sterile tubes and incubate them under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot from both the this compound-containing medium and the vehicle control.
-
Quantification: Analyze the concentration of this compound in the collected aliquots using a validated analytical method such as HPLC-UV or LC-MS/MS.[6]
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the cell culture medium under your experimental conditions.
Visualizations
Caption: this compound inhibits MDA-9/Syntenin signaling to reduce metastasis.
Caption: Workflow for assessing this compound stability in long-term cell culture.
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Nonspecific Binding in PDZ1i Co-IP Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with nonspecific binding in PDZ1i co-immunoprecipitation (co-IP) experiments.
Troubleshooting Guide
High Background or Nonspecific Bands in Your Co-IP Western Blot?
High background and the presence of nonspecific bands are common issues in co-IP experiments that can obscure the identification of true binding partners. This guide provides a step-by-step approach to diagnosing and resolving these problems.
Question: I am seeing multiple nonspecific bands in my negative control lane (e.g., IgG isotype control). What are the likely causes and how can I fix this?
Answer: Nonspecific binding to your beads or antibody is the most probable cause. Here are several strategies to address this:
-
Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the beads.[1] Before adding your specific antibody, incubate your cell lysate with the beads alone (e.g., Protein A/G agarose) for 30-60 minutes at 4°C.[2] Pellet the beads and use the supernatant for your co-IP.
-
Blocking the Beads: Before adding the antibody, block the beads with a protein solution like Bovine Serum Albumin (BSA) or non-fat dry milk to reduce nonspecific binding sites on the beads themselves.
-
Optimizing Antibody Concentration: Using too much antibody can increase nonspecific binding. Perform a titration experiment to determine the minimal amount of antibody required to efficiently immunoprecipitate your protein of interest.
-
Increase Wash Stringency: The composition of your wash buffer is crucial for reducing nonspecific interactions. Consider the modifications outlined in the table below.
Question: My protein of interest, a PDZ domain-containing protein (this compound), seems to be "sticky" and pulls down many proteins nonspecifically. Are there special considerations for this class of proteins?
Answer: Yes, PDZ domains are known to mediate protein-protein interactions and can sometimes exhibit promiscuous binding.[3][4] Here's how to approach this:
-
Optimize Lysis Buffer: The choice of lysis buffer can significantly impact the stringency of the experiment. For PDZ domains, a buffer with a mild non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) is a good starting point. Avoid harsh detergents like SDS that can denature proteins and disrupt specific interactions.[5]
-
Adjust Salt Concentration in Wash Buffers: Increasing the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer can help disrupt weak, nonspecific ionic interactions.[2] However, be cautious as very high salt concentrations can also disrupt true protein-protein interactions. It is recommended to test a range of salt concentrations.
-
Consider Competitive Peptides: If you know the binding motif of your PDZ domain, you can include a high concentration of a competing peptide in your lysis buffer to block nonspecific binding to the PDZ domain itself.
Troubleshooting Workflow for Nonspecific Binding
This flowchart provides a logical sequence of steps to troubleshoot nonspecific binding in your co-IP experiments.
Caption: Troubleshooting workflow for nonspecific binding in co-IP.
Frequently Asked Questions (FAQs)
Q1: What are the best lysis buffers for preserving this compound interactions while minimizing nonspecific binding?
A1: A good starting point is a RIPA buffer with a lower concentration of detergents or a Tris-based buffer containing a mild non-ionic detergent. Here are two examples:
-
Modified RIPA Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, and protease/phosphatase inhibitors. The lower SDS concentration helps maintain weaker interactions.
-
Tris-based Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors. This is a gentler option that is often suitable for preserving protein complexes.[5]
Q2: How many wash steps are recommended, and what is the optimal duration for each wash?
A2: Generally, 3 to 5 wash steps are recommended. Each wash should be performed for 5-10 minutes at 4°C with gentle rotation. Increasing the number and duration of washes can help reduce background, but excessive washing may also disrupt specific interactions.
Q3: What are the critical negative controls to include in my this compound co-IP experiment?
A3: To ensure the specificity of your observed interactions, you should include the following negative controls:
-
Isotype Control: Use a non-specific antibody of the same isotype as your primary antibody to ensure that the observed interaction is not due to nonspecific binding to the antibody.
-
Beads-only Control: Incubate your cell lysate with the beads alone (without any antibody) to check for proteins that bind directly to the beads.[6]
-
Mock-transfected/Knockout Control: If you are using tagged proteins, perform the co-IP in cells that do not express the tagged protein of interest to control for nonspecific binding to other cellular components.
Q4: Can I use a cross-linker to stabilize the interaction between this compound and its binding partners?
A4: Yes, using a cross-linker can be a valuable strategy, especially for transient or weak interactions.[7] However, it is crucial to optimize the cross-linker concentration and reaction time to avoid generating artificial, non-specific cross-linked complexes. It is also important to have a non-cross-linked control to compare the results.
Data Presentation: Optimizing Wash Buffers
The following table summarizes common modifications to wash buffers to reduce nonspecific binding. It is recommended to empirically test these conditions to find the optimal balance for your specific this compound interaction.
| Wash Buffer Component | Concentration Range | Purpose | Considerations |
| Salt (NaCl or KCl) | 150 mM - 1 M | Reduces nonspecific ionic interactions. | High concentrations (>500 mM) may disrupt specific interactions. |
| Non-ionic Detergent (NP-40, Triton X-100) | 0.1% - 1.0% (v/v) | Reduces hydrophobic nonspecific binding. | Higher concentrations can disrupt some protein-protein interactions. |
| Glycerol | 5% - 10% (v/v) | Stabilizes proteins and can reduce nonspecific binding. | May slightly increase viscosity of the buffer. |
| BSA | 0.1 - 0.5 mg/mL | Acts as a blocking agent to reduce nonspecific binding to surfaces. | Can potentially interfere with downstream mass spectrometry analysis. |
Experimental Protocol: Co-Immunoprecipitation of this compound
This protocol provides a general framework for a co-IP experiment targeting this compound. Optimization of specific steps will be necessary for each experimental system.
1. Cell Lysis a. Wash cells with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (see FAQ 1) supplemented with fresh protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate a. Add 20-30 µL of a 50% slurry of Protein A/G beads to the cell lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube.
3. Immunoprecipitation a. Add the primary antibody against this compound to the pre-cleared lysate. b. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add 40-50 µL of a 50% slurry of Protein A/G beads. e. Incubate for another 1-2 hours at 4°C with gentle rotation.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer (see table above for optimization). d. Repeat the wash steps 3-5 times.
5. Elution a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.[5] c. Alternatively, use a gentle elution buffer (e.g., glycine-HCl, pH 2.5) if you need to preserve protein activity.
6. Analysis a. Centrifuge the beads and collect the supernatant containing the eluted proteins. b. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and its putative interacting partners.
This compound Signaling Pathway and Co-IP Workflow
The following diagram illustrates a hypothetical signaling pathway involving this compound and the experimental workflow for its co-IP.
Caption: this compound signaling and co-IP workflow.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. m.youtube.com [m.youtube.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. PDZ domains and their binding partners: structure, specificity, and modification [escholarship.org]
- 5. bioradiations.com [bioradiations.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Artifacts in Cell Viability Assays with PDZ1i
Welcome to the technical support center for researchers utilizing PDZ1i, a small-molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential artifacts and ensure accurate results in your cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cancer cells?
This compound is a first-in-class small-molecule inhibitor that specifically targets the PDZ1 domain of Melanoma Differentiation-Associated Gene 9 (MDA-9)/Syntenin. MDA-9/Syntenin is a scaffolding protein that is overexpressed in various cancers and plays a crucial role in promoting tumor progression, invasion, and metastasis.[1][2] By binding to the PDZ1 domain, this compound disrupts the protein-protein interactions necessary for MDA-9/Syntenin's function, thereby inhibiting downstream signaling pathways that control cancer cell invasion, metastasis, and survival.[2][3][4]
Q2: Can this compound interfere with my cell viability assay results?
While there is no direct evidence in the published literature of this compound chemically interfering with common cell viability reagents, it is a possibility that should be considered, as with any small molecule. More likely, this compound may indirectly affect assay readouts by modulating cellular metabolism, which is the basis for many viability assays like MTT, XTT, and MTS.[5] Therefore, it is crucial to run appropriate controls to rule out any potential artifacts.
Q3: What types of cell viability assays are most susceptible to interference?
Assays that rely on the metabolic reduction of a substrate, such as tetrazolium-based assays (MTT, MTS, XTT, WST-1), are more prone to interference from compounds that can affect cellular metabolism or have inherent reducing potential.[5][6][7] Assays that measure membrane integrity (e.g., trypan blue exclusion) or ATP levels (e.g., CellTiter-Glo®) may be less susceptible to certain types of artifacts but are not entirely immune to them.
Q4: What are the key signaling pathways affected by this compound that might influence cell viability?
This compound has been shown to disrupt the interaction of MDA-9/Syntenin with key signaling partners, leading to the downregulation of pathways that promote cell survival and proliferation. Notably, this compound can inhibit the activation of Src, FAK, and NF-κB signaling.[8][9] Disruption of these pathways can lead to decreased cell viability, which is the intended therapeutic effect but can also be a source of variability in assays if not properly controlled.
Troubleshooting Guide
This guide will help you identify and resolve potential artifacts when using this compound in your cell viability experiments.
Issue 1: Inconsistent or Unexpected Cell Viability Readings
Possible Cause 1: Direct Chemical Interference of this compound with Assay Reagents.
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How to Troubleshoot:
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Run a cell-free control: Add this compound to your culture medium in the absence of cells. Then, add the viability assay reagent (e.g., MTT, XTT) and follow the standard protocol.
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Analyze the results: If you observe a color change or signal in the cell-free wells containing this compound, it suggests a direct chemical interaction between this compound and the assay reagent.
-
Corrective Actions:
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If direct interference is confirmed, consider using a different viability assay that relies on an alternative mechanism (e.g., an ATP-based assay like CellTiter-Glo® or a protease-based viability assay).
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If switching assays is not feasible, you will need to establish a correction factor by subtracting the background signal from the cell-free this compound control wells from your experimental wells.
-
-
Possible Cause 2: this compound Alters Cellular Metabolism, Affecting Tetrazolium Reduction.
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How to Troubleshoot:
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Compare with a non-metabolic assay: Run your experiment in parallel with a different type of viability assay that does not measure metabolic activity. A good alternative is the Trypan Blue exclusion assay, which measures cell membrane integrity.
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Analyze the results: If the results from the metabolic assay and the Trypan Blue assay are significantly different, it suggests that this compound is altering the metabolic state of the cells, leading to an under- or overestimation of viability by the metabolic assay.
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Corrective Actions:
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Prioritize the results from the non-metabolic assay.
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Consider using an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is generally less prone to artifacts from metabolic shifts compared to tetrazolium-based assays.[6]
-
-
Issue 2: High Background Signal in Control Wells
Possible Cause: Contamination or Assay Reagent Instability.
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How to Troubleshoot:
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Microscopic Examination: Visually inspect your cell cultures for any signs of bacterial or yeast contamination.
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Reagent Controls: Prepare control wells with medium only and with medium plus the assay reagent to check for background signal.
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Corrective Actions:
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If contamination is present, discard the cultures and start with a fresh, sterile stock.
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If the reagent control shows a high signal, the reagent may be contaminated or degraded. Use a fresh batch of assay reagent.
-
-
Quantitative Data Summary
| Assay Type | Principle | Potential for this compound Interference | Recommended Controls |
| MTT Assay | Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[2] | Moderate to High: this compound could alter mitochondrial activity or directly reduce MTT. | Cell-free this compound control; Parallel assay (e.g., Trypan Blue). |
| XTT/MTS/WST-1 Assays | Similar to MTT, but the formazan product is water-soluble. | Moderate to High: Similar potential for interference as MTT. | Cell-free this compound control; Parallel assay (e.g., Trypan Blue). |
| CellTiter-Glo® | Measures ATP levels, which correlate with the number of metabolically active cells.[1] | Low to Moderate: Less likely to be affected by changes in reductase activity, but significant metabolic shifts could still impact ATP levels. | Cell-free this compound control; Parallel assay (e.g., Trypan Blue). |
| Trypan Blue Exclusion | Measures cell membrane integrity; viable cells exclude the dye. | Low: Unlikely to be directly affected by this compound's mechanism of action. | Standard positive and negative controls for cell death. |
Experimental Protocols
MTT Cell Viability Assay Protocol
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
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Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
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Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well.
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Absorbance Reading: Mix gently on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[2][6][10]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
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Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment duration.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
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Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
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Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Luminescence Reading: Measure the luminescence using a plate-reading luminometer.[1][5][11][12][13]
Visualizations
Caption: this compound inhibits the MDA-9/Syntenin signaling pathway.
Caption: Recommended workflow for assessing cell viability with this compound.
Caption: Troubleshooting logic for unexpected cell viability results.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. france.promega.com [france.promega.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Relationship Between Virulence Factor Activities, Cytotoxicity of Candida albicans Strains Isolated from Oral Cavity, and Cytokine Production by Oral Keratinocytes Exposed to Those Strains [mdpi.com]
- 8. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. OUH - Protocols [ous-research.no]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
how to control for PDZ1i solvent effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PDZ1 inhibitor, PDZ1i. The focus is on controlling for solvent effects to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a small molecule inhibitor targeting the PDZ1 domain of the scaffolding protein MDA-9/Syntenin. It has shown promise in cancer research by inhibiting metastasis.[1] However, this compound is characterized by poor aqueous solubility, which presents a significant challenge in experimental settings.[2][3] This low solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other poorly soluble small molecule inhibitors. It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q3: What is the maximum recommended final concentration of DMSO in my experiments?
To minimize solvent-induced artifacts, it is crucial to maintain the lowest possible final concentration of DMSO in your assays. While the tolerance can be cell-line or protein-dependent, a general guideline is to keep the final DMSO concentration at or below 1% (v/v). Some studies suggest that low concentrations of DMSO (around 1%) have minimal impact on protein structure, whereas higher concentrations can lead to protein denaturation and aggregation.[4][5] It is always recommended to perform a solvent tolerance test for your specific experimental system.
Q4: Can I use other solvents besides DMSO?
While DMSO is the most common, other organic solvents like ethanol or methanol can also be used to dissolve hydrophobic compounds.[6] However, their compatibility with your specific assay and their potential effects on the target protein must be carefully evaluated. Co-solvent systems, where a small amount of an organic solvent is used in conjunction with an aqueous buffer, can also be explored to improve solubility.
Troubleshooting Guide: Common Issues with this compound and Solvents
| Issue | Potential Cause | Troubleshooting Steps |
| This compound precipitates upon dilution in aqueous buffer. | The aqueous buffer has a much lower solubilizing capacity for this compound than the stock solvent (e.g., DMSO). | 1. Optimize Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerance of your assay (typically ≤ 1%). 2. Serial Dilutions: Perform serial dilutions of your this compound stock in a solution containing the final desired percentage of DMSO, rather than directly diluting into a purely aqueous buffer. 3. Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in solubilization. 4. Co-solvent System: Consider using a co-solvent system, such as a mixture of buffer and a small percentage of another organic solvent like ethanol, in your final assay buffer. |
| Inconsistent or non-reproducible assay results. | 1. Inaccurate this compound Concentration: The actual concentration of soluble this compound may be lower than the nominal concentration due to precipitation. 2. Solvent Effects on Target Protein: The solvent may be altering the conformation or activity of the PDZ1 domain or other components in your assay. | 1. Verify Solubility: Before each experiment, visually inspect your diluted this compound solutions for any signs of precipitation. Consider quantifying the soluble fraction using techniques like HPLC. 2. Solvent Control: Always include a vehicle control in your experiments that contains the same final concentration of the solvent(s) used to dissolve this compound. This will help to distinguish between the effects of the inhibitor and the solvent itself. 3. Test a Range of Solvent Concentrations: If you suspect solvent interference, perform a dose-response experiment with the solvent alone to determine its effect on your assay readout. |
| Loss of protein activity or protein precipitation in the presence of this compound. | 1. Solvent-Induced Denaturation: The organic solvent used to dissolve this compound may be denaturing your target protein, especially at higher concentrations. 2. Compound-Induced Aggregation: The inhibitor itself might be inducing protein aggregation. | 1. Lower Solvent Concentration: Reduce the final concentration of the organic solvent in your assay. 2. Test Different Solvents: Evaluate the effect of different organic solvents (e.g., ethanol, methanol) on your protein's stability and activity. 3. Protein Stability Assays: Perform thermal shift assays or other stability assays to assess the impact of the solvent and this compound on your protein's stability. 4. Add Stabilizing Agents: Consider adding stabilizing agents like glycerol or BSA to your buffer, if compatible with your assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequent working solutions for use in biochemical or cell-based assays.
Materials:
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This compound powder
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Anhydrous DMSO
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Sterile, nuclease-free microcentrifuge tubes
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Aqueous buffer (e.g., PBS or assay-specific buffer)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO. b. Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may be used if necessary. e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (e.g., 100 µM in 1% DMSO): a. To prepare a 100 µM working solution of this compound in a final assay volume of 100 µL with 1% DMSO, you will need to perform an intermediate dilution. b. Intermediate Dilution: Prepare a 1 mM intermediate solution of this compound by diluting the 10 mM stock solution 1:10 in 100% DMSO. c. Final Dilution: Add 1 µL of the 1 mM intermediate solution to 99 µL of your aqueous assay buffer. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 1%. d. For a dilution series, prepare serial dilutions from your stock or intermediate solutions, ensuring the final DMSO concentration remains constant across all wells, including the vehicle control.
Protocol 2: General Workflow for a this compound In Vitro Binding Assay
Objective: To outline a general workflow for assessing the binding of this compound to the PDZ1 domain, while controlling for solvent effects.
Materials:
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Purified PDZ1 domain-containing protein
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This compound stock solution (in DMSO)
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Assay buffer (e.g., PBS with 0.05% Tween-20)
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Detection reagents (specific to the assay format, e.g., fluorescently labeled peptide for fluorescence polarization)
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Microplate reader
Workflow:
-
Assay Design and Optimization: a. Choose a suitable binding assay format (e.g., Fluorescence Polarization, Isothermal Titration Calorimetry, Surface Plasmon Resonance). b. Solvent Tolerance Test: Determine the maximum concentration of DMSO that does not significantly affect the assay signal or the stability of the PDZ1 protein. This is typically done by running the assay with a range of DMSO concentrations in the absence of this compound.
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Preparation of Reagents: a. Prepare a dilution series of this compound in a buffer containing the determined tolerable concentration of DMSO. b. Prepare the PDZ1 protein and any other necessary reagents in the same final buffer composition.
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Assay Execution: a. Add the PDZ1 protein to the wells of a microplate. b. Add the this compound dilution series to the wells. c. Include a "no inhibitor" control (with DMSO vehicle) and a "no protein" control. d. Incubate the plate for a predetermined time to allow the binding to reach equilibrium. e. Add the detection reagent (e.g., fluorescent peptide). f. Read the plate on a microplate reader.
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Data Analysis: a. Subtract the background signal (from "no protein" controls). b. Normalize the data to the "no inhibitor" control. c. Plot the data as a function of this compound concentration and fit to a suitable binding model to determine the IC50 or Kd.
Visualizations
Caption: MDA-9/Syntenin signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessing target engagement using proteome-wide solvent shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Canthaxanthin in Pure Solvents from (293.15 to 343.15) K | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
challenges in delivering PDZ1i to target tissues in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDZ1 domain inhibitors (PDZ1i) in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to target tissues in vivo?
The primary challenges in delivering this compound to target tissues in vivo include:
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Poor Aqueous Solubility: this compound is characterized by poor water solubility, which can hinder its formulation for in vivo administration and limit its bioavailability.[1]
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Suboptimal Pharmacokinetics: Small molecule inhibitors like this compound can have a short half-life in vivo, requiring frequent administration to maintain therapeutic concentrations.
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Potential for Off-Target Effects: The PDZ domain family has numerous members with structural similarities. Therefore, ensuring the specificity of this compound for its intended target (e.g., the PDZ1 domain of MDA-9/Syntenin) is crucial to minimize off-target effects and potential toxicity.[2]
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Target Tissue Penetration: Achieving sufficient concentrations of this compound in the target tissue, such as a solid tumor, can be challenging due to physiological barriers like the blood-brain barrier or the dense tumor microenvironment.
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Development of Resistance: Tumor cells may develop resistance to this compound therapy, for instance, through the activation of alternative signaling pathways. Overexpression of STAT3 has been shown to reduce the efficacy of this compound.
Q2: What is IVMT-Rx-3, and how does it differ from the first-generation this compound?
IVMT-Rx-3 is a second-generation, bivalent inhibitor that targets both PDZ domains of MDA-9/Syntenin. It was developed by joining the original this compound to a peptide that binds to the second PDZ domain (PDZ2) via a PEG linker.[2] This dual-targeting approach has been shown to have significantly higher efficacy in preventing lung metastases in vivo compared to this compound alone.[2] The PEGylation also likely improves the pharmacokinetic profile of the molecule.
Q3: What is the general mechanism of action for this compound targeting MDA-9/Syntenin?
This compound is a small molecule inhibitor that selectively binds to the PDZ1 domain of the scaffolding protein MDA-9/Syntenin.[3] This binding competitively inhibits the interaction of MDA-9/Syntenin with its downstream signaling partners. By disrupting these protein-protein interactions, this compound can block signaling pathways involved in cancer cell invasion, migration, and metastasis.[4][5] For instance, this compound has been shown to suppress the activation of STAT3 and the subsequent secretion of IL-1β, which plays a role in creating an immunosuppressive tumor microenvironment.[4]
Troubleshooting Guides
Problem 1: Poor Bioavailability or Lack of Efficacy in a Mouse Model
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the vehicle. | 1. Optimize the formulation. For intraperitoneal (i.p.) injections, a common vehicle is DMSO.[2] However, the final concentration of DMSO should be kept low to avoid toxicity.[6][7] Consider formulating this compound in a vehicle containing a mixture of solvents like DMSO and PEG300, or using a commercially available solubilizing agent. 2. Consider PEGylation. The improved efficacy of IVMT-Rx-3, a PEGylated derivative of this compound, suggests that PEGylation can enhance in vivo performance.[2] |
| Inadequate dosing or administration schedule. | 1. Review the dosing regimen. Published studies have used a dose of 30 mg/kg of this compound administered intraperitoneally three times a week.[2] Ensure your dosing is within a similar range. 2. Optimize the administration route. While i.p. injection is common, other routes like intravenous (i.v.) or oral gavage might be considered depending on the formulation and experimental goals.[8][9][10] |
| Rapid clearance of the inhibitor. | 1. Perform pharmacokinetic (PK) studies. Determine the half-life of your specific this compound formulation in mice to inform the dosing schedule. 2. Consider a sustained-release formulation. Explore the use of nanocarriers or other drug delivery systems to prolong the in vivo exposure to this compound. |
| Tumor model resistance. | 1. Analyze STAT3 activation in your tumor model. High levels of activated STAT3 may confer resistance to this compound. 2. Consider combination therapies. Combining this compound with other agents, such as immune checkpoint inhibitors, has shown enhanced anti-metastatic properties.[2] |
Problem 2: Unexpected Toxicity or Adverse Effects in Mice
| Possible Cause | Troubleshooting Step |
| Vehicle toxicity. | 1. Run a vehicle-only control group. This is essential to distinguish between toxicity from the vehicle and the compound. 2. Minimize the concentration of potentially toxic solvents like DMSO. [6][7] Ensure the final concentration of DMSO in the injected volume is as low as possible while maintaining compound solubility. |
| Off-target effects of this compound. | 1. Assess the specificity of your this compound. Perform in vitro binding assays against a panel of other PDZ domain-containing proteins to confirm its selectivity. 2. Conduct a dose-response study for toxicity. Determine the maximum tolerated dose (MTD) of your this compound formulation. 3. Perform histological analysis of major organs. Examine tissues from treated animals for any signs of pathology. |
| Immune-related adverse events. | 1. Monitor for signs of an immune response. This could include changes in cytokine levels or immune cell populations. 2. Use immunocompromised mice if the goal is to study the direct effect on the tumor. This can help to de-convolute immune-mediated toxicity. |
Data Presentation
Table 1: In Vivo Dosing and Administration of this compound and IVMT-Rx-3
| Compound | Dose | Administration Route | Vehicle | Dosing Schedule | Animal Model | Reference |
| This compound | 30 mg/kg | Intraperitoneal (i.p.) | DMSO | Three times a week for two weeks | C57BL/6 mice with B16 melanoma cells | [2] |
| IVMT-Rx-3 | 30 mg/kg | Intraperitoneal (i.p.) | DMSO | Three times a week for two weeks | C57BL/6 mice with B16 melanoma cells | [2] |
Table 2: Pharmacokinetic Parameters of IVMT-Rx-3 in Mice
| Parameter | Value |
| Bioavailability (i.p.) | 10% |
| Reference | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model of Melanoma
-
Cell Culture: Culture B16 melanoma cells in appropriate media and conditions. Harvest cells during the exponential growth phase.
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Cell Inoculation: Inject 1 x 10^5 B16 cells intravenously into the tail vein of each mouse to establish lung metastases.
-
This compound Formulation:
-
Dissolve this compound in sterile DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final DMSO concentration should be kept to a minimum (e.g., <5%).
-
-
Treatment:
-
Randomly divide the mice into a control group (vehicle only) and a treatment group (this compound).
-
Administer this compound or vehicle via intraperitoneal injection at a dose of 30 mg/kg.
-
Injections should be performed three times a week for a total of two weeks (six injections in total).[2]
-
-
Monitoring:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study (e.g., day 14), euthanize the mice.
-
-
Efficacy Assessment:
-
Excise the lungs and count the number of metastatic nodules on the surface.
-
For a more quantitative assessment, lung tissue can be homogenized and analyzed for tumor burden using a luciferase assay if using luciferase-expressing cancer cells.
-
Protocol 2: Assessment of Off-Target Effects of a Small Molecule Inhibitor In Vivo
-
Dose-Response Study: Determine the maximum tolerated dose (MTD) of the this compound in a small cohort of mice. Observe for clinical signs of toxicity and monitor body weight.
-
Histopathology: At the end of the treatment period, collect major organs (liver, kidney, spleen, heart, lungs, brain) from both the treated and control groups. Fix the tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to look for any pathological changes.
-
Blood Chemistry and Hematology: Collect blood samples at baseline and at the end of the study. Analyze serum for markers of liver and kidney function (e.g., ALT, AST, creatinine). Perform a complete blood count (CBC) to assess for any hematological abnormalities.
-
In Vitro Selectivity Profiling: Test the this compound against a panel of other PDZ domain-containing proteins in binding or functional assays to assess its specificity. This can help to predict potential off-target interactions.
-
Proteomics/Transcriptomics: For a more unbiased approach, tissue samples from treated and control animals can be subjected to proteomic or transcriptomic analysis to identify any unexpected changes in protein expression or gene transcription.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal CAR T-cell therapy for peritoneal carcinomatosis from gastroesophageal cancer: preclinical investigations to a phase I clinical trial (NCT06623396) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal administration of carcinoembryonic antigen-directed chimeric antigen receptor T cells is a robust delivery route for effective treatment of peritoneal carcinomatosis from colorectal cancer in pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PDZ1i Toxicity in Primary Cell Cultures
Welcome to the technical support center for PDZ1i. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in primary cell cultures, with a focus on minimizing potential toxicity and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets the first PDZ (Postsynaptic density 95/Discs large/Zonula occludens-1) domain of the scaffold protein MDA-9/Syntenin (Melanoma Differentiation Associated Gene-9/Syndecan Binding Protein). By binding to the PDZ1 domain, this compound disrupts the interaction of MDA-9/Syntenin with other intracellular signaling proteins. This interference primarily affects downstream pathways such as c-Src, FAK (Focal Adhesion Kinase), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and STAT3 (Signal Transducer and Activator of Transcription 3). The inhibition of these pathways leads to a reduction in the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for extracellular matrix degradation and, consequently, cell invasion and metastasis.[1][2]
Q2: Is this compound expected to be toxic to primary cell cultures?
Generally, this compound is characterized by its low toxicity profile in normal cells and a variety of cancer cell lines.[3][4] Studies have shown no significant cytotoxic effects in primary melanocytes and immortalized prostate epithelial cells at concentrations up to 50 µM.[3] Minimal growth inhibition has been observed even at concentrations as high as 75-100 µM in some normal cell lines. Therefore, significant toxicity in primary cell cultures at standard working concentrations is not typically expected. If you observe unexpected cell death, it is advisable to consult the troubleshooting guide below.
Q3: What is the recommended working concentration for this compound in primary cell cultures?
The optimal working concentration of this compound can vary depending on the primary cell type and the specific experimental goals. Based on published data, a concentration range of 10-50 µM is commonly used and has been shown to be effective in inhibiting the target pathway without causing significant toxicity in normal cells.[3] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell culture system.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in pure, anhydrous DMSO. Ensure complete dissolution, which may be aided by gentle vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Q5: Are there any known off-target effects of this compound?
This compound was developed to be a selective inhibitor of the PDZ1 domain of MDA-9/Syntenin.[2] While extensive off-target screening data in the public domain is limited, the available research indicates a high degree of specificity. However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely excluded, especially at very high concentrations. If you observe unexpected phenotypes that are inconsistent with the known function of MDA-9/Syntenin, it may be prudent to consider potential off-target effects and test a range of concentrations.
Quantitative Data: this compound Toxicity
The following table summarizes the available data on the toxicity of this compound in various cell types. It is important to note that specific IC50 values for this compound in a wide range of primary human cells are not extensively published, reflecting its generally low cytotoxic profile.
| Cell Type | Assay | Concentration | Observed Effect | Citation |
| Primary Human Epidermal Melanocytes | Clonal Assay | 50 µM | No significant toxicity | [3] |
| Normal Immortal Prostate Epithelial Cells (RWPE-1) | Clonal Assay | 50 µM | No significant toxicity | |
| Normal Immortal Prostate Epithelial Cells (RWPE-1) | MTT Assay | 75-100 µM | Minimal growth inhibition | |
| Glioblastoma Multiforme (GBM) Cells (U87) | Invasion Assay | 50 µM | Abolished radiation-induced invasion | [5] |
| Breast Carcinoma Cells (MDA-MB-231) | Viability Assay | Up to 100 µM | Not toxic |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound in adherent primary cell cultures.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected High Cell Death | This compound Concentration Too High: While generally non-toxic, very high concentrations may induce cytotoxicity in sensitive primary cell types. | Perform a dose-response curve starting from a low concentration (e.g., 1 µM) to determine the optimal non-toxic range for your specific cells. |
| Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high. Primary cells can be more sensitive to DMSO than immortalized cell lines. | Ensure the final DMSO concentration in your culture medium does not exceed 0.5%, and ideally, keep it below 0.1%. Always include a vehicle control with the same DMSO concentration as your highest this compound treatment. | |
| Compound Precipitation: this compound may have precipitated out of solution, leading to inaccurate concentrations and potential physical stress on the cells. | Visually inspect your culture medium for any precipitate after adding the this compound stock solution. Prepare fresh dilutions for each experiment. Ensure the stock solution is fully dissolved before use. Consider the solubility limits of this compound in your culture medium. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death. | Regularly check your cultures for signs of contamination. Use sterile techniques and test your cell lines for mycoplasma. | |
| Inconsistent or Non-reproducible Results | Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and prepare intermediate dilutions to ensure accuracy when making your final working concentrations. |
| Uneven Cell Seeding: Variation in the number of cells seeded per well will lead to variability in the final readout. | Ensure you have a single-cell suspension before seeding and mix the cell suspension thoroughly before and during plating. | |
| Edge Effects in 96-well Plates: Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell viability. | Avoid using the outer wells of the 96-well plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. | |
| No Observable Effect of this compound | Inactive Compound: The this compound may have degraded due to improper storage or repeated freeze-thaw cycles. | Use fresh aliquots of the this compound stock solution for your experiments. Ensure proper long-term storage at -80°C. |
| Low Expression of MDA-9/Syntenin: The primary cells you are using may not express sufficient levels of MDA-9/Syntenin for this compound to have a measurable effect. | Verify the expression of MDA-9/Syntenin in your primary cells using techniques like Western blotting or qPCR. | |
| Suboptimal Assay Conditions: The chosen endpoint or incubation time may not be suitable for detecting the effects of this compound. | Optimize your assay parameters, such as treatment duration and the specific functional assay used to measure the downstream effects of MDA-9/Syntenin inhibition (e.g., cell migration or invasion assays). |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the PDZ1 domain of MDA-9/Syntenin, disrupting key signaling pathways.
Experimental Workflow for Assessing this compound Toxicity
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Troubleshooting Logic for Unexpected Toxicity
Caption: A logical guide for troubleshooting unexpected toxicity with this compound.
References
- 1. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Consistent PDZ1i Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent activity of the PDZ1 inhibitor (PDZ1i) between different batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proprietary small-molecule inhibitor that targets the PDZ1 domain of the pro-metastatic gene MDA-9/Syntenin (also known as SDCBP).[1][2] By binding to this specific domain, this compound disrupts essential protein-protein interactions that regulate critical cancer signaling pathways involved in metastasis.[1] MDA-9/Syntenin acts as a scaffolding protein, and its PDZ1 domain interacts with key signaling molecules like TGF-β and EGFR.[3] By blocking these interactions, this compound can inhibit cancer cell invasion, migration, and angiogenesis.[1][3]
Q2: What are the common sources of batch-to-batch variability with small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis and handling. These include:
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Purity and Impurities: Differences in the purity of the compound and the presence of residual solvents or synthetic byproducts can significantly alter its biological activity.
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Polymorphism: Small molecules can exist in different crystalline forms (polymorphs), which can affect their solubility, stability, and ultimately their potency.
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Degradation: Improper storage conditions (e.g., exposure to light, temperature fluctuations, or moisture) can lead to the degradation of the compound over time.
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Handling and Formulation: Inconsistent handling, such as repeated freeze-thaw cycles or the use of different solvents for reconstitution, can impact the stability and activity of the inhibitor.
Troubleshooting Guide: Inconsistent this compound Activity
This guide provides a step-by-step approach to troubleshooting inconsistent experimental results that may be due to batch-to-batch variability of this compound.
Problem: I am observing different levels of inhibition with a new batch of this compound compared to a previous one.
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Step 1: Review the Certificate of Analysis (CoA) for Each Batch
The Certificate of Analysis is a critical document that provides batch-specific information about the quality and purity of the compound.[1]
-
What to look for:
-
Purity: Compare the purity values (e.g., by HPLC) between the old and new batches. A significant difference could explain the variation in activity.
-
Identity: Confirm the identity of the compound through methods like NMR or mass spectrometry data provided in the CoA.
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Residual Solvents: Check for the presence of any residual solvents that might interfere with your assay.
-
Step 2: Verify Proper Storage and Handling
Improper storage and handling can lead to the degradation of this compound.
-
Storage Conditions: Ensure that both the old and new batches have been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light).
-
Solvent and Stock Solutions:
Step 3: Perform In-house Quality Control Experiments
To directly compare the activity of different batches, perform a side-by-side comparison in a well-established assay.
-
Recommended QC Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
Step 4: Standardize Your Experimental Protocol
Ensure that all experimental parameters are kept consistent to minimize variability.
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Cell Culture Conditions: Use cells at the same passage number and confluency.
-
Reagent Preparation: Prepare fresh reagents and media for each experiment.
-
Incubation Times and Concentrations: Use consistent incubation times and a standardized range of this compound concentrations.
Step 5: Contact the Supplier
If you have followed the steps above and still observe significant variability, contact the supplier's technical support. Provide them with the batch numbers and the data from your side-by-side comparisons.
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound and other inhibitors in various cancer cell lines. Note that IC50 values can vary depending on the cell line and the specific assay conditions used.[10][11]
| Inhibitor | Cell Line | Assay Type | Reported IC50 (µM) | Reference |
| This compound | Prostate Cancer (ARCaP-M-Luc) | Invasion Assay | ~50 | [8] |
| This compound | Breast Cancer (4T1-Luc) | In vivo metastasis | 30 mg/kg | [12] |
| STK300222 | Lung Cancer (A549) | MTT Assay | 10-25 | [11] |
| GR04 | Lung Cancer (A549) | MTT Assay | 10-25 | [11] |
| XMD8-92 | Lung Cancer (A549) | Western Blot | 5 | [11] |
Key Experimental Protocols
1. Cell Viability/Cytotoxicity (MTT) Assay
This protocol is used to determine the IC50 value of this compound.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[7]
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
2. Boyden Chamber Invasion Assay
This assay measures the effect of this compound on cancer cell invasion.
-
Principle: The assay uses a two-compartment chamber separated by a microporous membrane coated with a basement membrane matrix (e.g., Matrigel). Cells in the upper chamber invade through the matrix towards a chemoattractant in the lower chamber.[13][14]
-
Procedure:
-
Coat the upper surface of a Transwell insert with Matrigel.[1]
-
Seed cancer cells in the upper chamber in serum-free media containing different concentrations of this compound or a vehicle control.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).[1]
-
Incubate for a period that allows for invasion (e.g., 24 hours).
-
Remove non-invading cells from the top of the membrane with a cotton swab.[1]
-
Fix and stain the invading cells on the bottom of the membrane with a dye like crystal violet.[1]
-
Count the number of invaded cells in several fields under a microscope or lyse the stained cells and measure the absorbance.[13]
-
3. Western Blot for MAPK Signaling Pathway
This protocol is used to assess the effect of this compound on downstream signaling pathways.
-
Principle: Western blotting uses antibodies to detect the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.[15]
-
Procedure:
-
Treat cells with this compound or a vehicle control for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins in the MAPK pathway (e.g., p-ERK, total ERK, p-p38, total p38).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway involving MDA-9/Syntenin, which is targeted by this compound.
Caption: this compound inhibits the MDA-9/Syntenin signaling pathway.
References
- 1. Boyden chamber migration and invasion assay [bio-protocol.org]
- 2. Solvents to Fragments to Drugs: MD Applications in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boyden chamber invasion assay [bio-protocol.org]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 細胞遷移與入侵測試 [sigmaaldrich.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Phenotypes After PDZ1i Treatment
Welcome to the technical support center for PDZ1i, a small-molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected experimental outcomes and provide clear guidance on the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective small-molecule inhibitor that targets the first PDZ domain (PDZ1) of the scaffold protein MDA-9/Syntenin (also known as SDCBP).[1] By binding to this domain, this compound disrupts the protein-protein interactions essential for the pro-metastatic and pro-angiogenic functions of MDA-9/Syntenin. This inhibition leads to the downregulation of several key signaling pathways, including the IGF-1R/STAT3 and c-Src/FAK pathways, ultimately reducing cancer cell invasion, migration, and angiogenesis.[2]
Q2: What are the expected in vitro phenotypes after successful this compound treatment?
The primary expected outcomes of this compound treatment in cancer cell lines overexpressing MDA-9/Syntenin are a reduction in:
-
Cell Invasion: Decreased ability of cells to invade through a basement membrane matrix.
-
Cell Migration: Diminished cell motility in wound healing or transwell migration assays.
-
Angiogenesis: Reduced ability of endothelial cells to form tube-like structures.
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Signaling Pathway Activation: Decreased phosphorylation of key downstream proteins such as STAT3, FAK, and Src.
Q3: Is this compound known to be cytotoxic?
This compound has been shown to be well-tolerated in vivo and is generally not considered to be cytotoxic at effective concentrations.[1] Studies have shown that targeting MDA-9/Syntenin does not significantly impact the proliferation or long-term survival of normal or even some cancer cell lines.[3] However, as with any small molecule inhibitor, it is crucial to determine the optimal, non-toxic concentration for your specific cell line using a dose-response curve and a viability assay (e.g., MTT, CellTiter-Glo).
Q4: In which cancer types has this compound shown efficacy?
This compound has demonstrated preclinical efficacy in various cancer models that exhibit elevated levels of MDA-9/Syntenin, including:
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses common unexpected observations you might encounter during your experiments with this compound.
Issue 1: No effect on cell invasion or migration at expected concentrations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low MDA-9/Syntenin Expression: | Verify the expression level of MDA-9/Syntenin in your cell line by Western blot or qPCR. This compound is most effective in cells with high endogenous expression. |
| Incorrect Inhibitor Concentration: | Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a starting range of 10-50 µM. |
| Inhibitor Instability: | Ensure proper storage of this compound (as per the manufacturer's instructions). Prepare fresh dilutions for each experiment from a stock solution. |
| Assay-Specific Issues: | Optimize your invasion/migration assay parameters (e.g., cell seeding density, incubation time, chemoattractant concentration). |
Experimental Workflow for Troubleshooting "No Effect"
Caption: Troubleshooting logic for lack of this compound effect.
Issue 2: Unexpected changes in cell morphology or adhesion.
MDA-9/Syntenin is known to interact with the actin cytoskeleton and is found in focal adhesions and areas of cell-cell contact.[2][4] Inhibition of its function with this compound may therefore lead to changes in cell shape, spreading, or adhesion that are not directly related to apoptosis or reduced invasion.
Possible Phenotypes & Interpretations:
| Observed Phenotype | Potential Interpretation & Next Steps |
| Cells appear more rounded or less spread. | This may be an on-target effect of this compound disrupting MDA-9/Syntenin's role in cytoskeleton organization.[4] Next Steps: Perform phalloidin staining to visualize the actin cytoskeleton. Assess cell adhesion using a cell adhesion assay. |
| Reduced cell attachment to culture plates. | This compound may be interfering with focal adhesion dynamics. Next Steps: Quantify cell attachment at different time points after seeding. Analyze the expression and localization of focal adhesion proteins (e.g., vinculin, paxillin) by immunofluorescence. |
| Altered cell-cell junctions. | MDA-9/Syntenin co-localizes with proteins like E-cadherin and β-catenin.[2] Next Steps: Perform immunofluorescence for junctional proteins to observe any changes in their localization or intensity at cell-cell contacts. |
Signaling Pathway: MDA-9/Syntenin and the Cytoskeleton
Caption: this compound's impact on MDA-9/Syntenin-mediated cytoskeletal regulation.
Issue 3: Increased cell death at high concentrations.
While not typically cytotoxic, high concentrations of any small molecule can induce off-target effects or cellular stress leading to apoptosis.
Troubleshooting Steps:
| Step | Action |
| 1. Confirm Cytotoxicity | Perform a viability assay (e.g., Annexin V/PI staining followed by flow cytometry) to distinguish between apoptosis and necrosis. |
| 2. Re-evaluate Concentration | Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. |
| 3. Check for Off-Target Effects | While a specific off-target profile for this compound is not widely published, consider that unexpected cytotoxicity could stem from interactions with other PDZ domain-containing proteins. If possible, perform a rescue experiment by overexpressing MDA-9/Syntenin to see if the cytotoxic effect is mitigated. |
Key Experimental Protocols
Western Blot for Phosphorylated Proteins
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 6-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-phospho-STAT3, anti-phospho-FAK, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Transwell Invasion Assay (Boyden Chamber)
-
Insert Coating: Coat the top of a transwell insert (8 µm pores) with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Preparation: Starve cells in serum-free media for 12-24 hours. Resuspend cells in serum-free media containing this compound or vehicle control.
-
Seeding: Seed cells (e.g., 5 x 10^4) into the upper chamber of the insert.
-
Chemoattractant: Add complete media (containing 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several fields of view under a microscope.
Endothelial Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Treatment: Resuspend endothelial cells (e.g., HUVECs) in media containing this compound or vehicle control.
-
Seeding: Seed the treated endothelial cells onto the Matrigel-coated plate.
-
Incubation: Incubate for 4-12 hours to allow for tube formation.
-
Imaging & Quantification: Image the tube-like structures using a microscope. Quantify the total tube length, number of junctions, and number of branches using imaging software (e.g., ImageJ).
References
Validation & Comparative
Unveiling the Inhibition of the MDA-9/Syntenin Interaction: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of PDZ1i and other emerging inhibitors targeting the melanoma differentiation-associated gene 9 (MDA-9)/Syntenin protein interaction, a critical nexus in cancer metastasis. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details essential protocols, and visualizes the underlying molecular pathways to facilitate informed decisions in preclinical research.
Introduction to MDA-9/Syntenin and its Role in Cancer
Melanoma differentiation-associated gene 9 (MDA-9), also known as Syntenin or SDCBP, is a scaffolding protein that plays a pivotal role in tumor progression and metastasis.[1] Its function is mediated through two PDZ domains, PDZ1 and PDZ2, which facilitate interactions with a multitude of signaling partners, including c-Src, focal adhesion kinase (FAK), insulin-like growth factor 1 receptor (IGF-1R), and the EGFR.[1][2][3] These interactions trigger downstream signaling cascades, primarily the NF-κB and STAT3 pathways, leading to increased cell invasion, migration, and angiogenesis.[1][2][3] Given its central role in metastasis, MDA-9/Syntenin has emerged as a promising therapeutic target.
This compound: A First-in-Class Inhibitor of the MDA-9/Syntenin PDZ1 Domain
This compound is a small molecule inhibitor developed through fragment-based drug discovery and NMR screening that selectively targets the PDZ1 domain of MDA-9/Syntenin.[4] By binding to the PDZ1 domain, this compound effectively disrupts the interaction of MDA-9/Syntenin with key signaling partners, thereby inhibiting downstream pro-metastatic signaling.[4][5]
Comparative Analysis of MDA-9/Syntenin Inhibitors
While this compound has been a cornerstone in validating MDA-9/Syntenin as a therapeutic target, several other inhibitors with different modes of action and binding affinities have been developed. This section compares the performance of this compound with notable alternatives.
Quantitative Data on Inhibitor Potency
The following table summarizes the binding affinities (Kd) or inhibitory concentrations (IC50) of various MDA-9/Syntenin inhibitors. This data is essential for comparing their relative potency.
| Inhibitor | Target Domain(s) | Binding Affinity (Kd/IC50) | Key Findings | Reference(s) |
| This compound | PDZ1 | ~21 µM (Kd) | Selectively binds to the PDZ1 domain, inhibiting invasion in glioblastoma and other cancer cells. | [6] |
| IVMT-Rx-3 (this compound/2i) | PDZ1 and PDZ2 | 63 µM (Kd) | A dual inhibitor that engages both PDZ domains, showing enhanced anti-metastatic properties compared to this compound alone. | [5][7] |
| C58 | PDZ2 | ~886-1026 µM (Kd) | A weak inhibitor targeting the PDZ2 domain, affecting exosome loading. | |
| SYNTi | PDZ1 | 400 nM (Kd) | A potent inhibitor identified through virtual screening and lead optimization. | [7] |
| KSL-128018 | PDZ1 | 30 nM (Kd) | A highly potent peptide-based inhibitor with nanomolar affinity for the PDZ1 domain. | [8] |
| N-acetoalkyl-L-valine analogs | PDZ2 | 33-47 µM (IC50) | Small molecules that bind to the PDZ2 domain. | [9] |
Key Experimental Methodologies
Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments used to validate the efficacy of MDA-9/Syntenin inhibitors.
Co-Immunoprecipitation (Co-IP) to Confirm Protein Interaction Inhibition
This protocol is used to demonstrate that an inhibitor can disrupt the interaction between MDA-9/Syntenin and its binding partners (e.g., c-Src).
Materials:
-
Cancer cell line expressing MDA-9/Syntenin and c-Src (e.g., human melanoma cells)
-
MDA-9/Syntenin inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-MDA-9/Syntenin and anti-c-Src
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of the MDA-9/Syntenin inhibitor or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): Add protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-MDA-9/Syntenin) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash three times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using the antibody against the interacting protein (e.g., anti-c-Src). A decrease in the co-immunoprecipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the protein-protein interaction.
Boyden Chamber (Transwell) Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and how this is affected by an inhibitor.
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)
-
Basement membrane matrix (e.g., Matrigel)
-
Cancer cells
-
Serum-free cell culture medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
MDA-9/Syntenin inhibitor
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
Protocol:
-
Coating the Inserts: Thaw the basement membrane matrix on ice and coat the top of the Boyden chamber inserts. Allow to solidify at 37°C.
-
Cell Preparation: Starve the cancer cells in serum-free medium overnight. Resuspend the cells in serum-free medium containing the MDA-9/Syntenin inhibitor or vehicle control.
-
Seeding Cells: Add the cell suspension to the upper chamber of the inserts.
-
Adding Chemoattractant: Add medium containing the chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removing Non-invading Cells: After incubation, remove the medium from the upper chamber and gently scrape off the non-invading cells from the top of the membrane with a cotton swab.
-
Fixing and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several fields of view under a microscope. A reduction in the number of invaded cells in the inhibitor-treated group compared to the control indicates an anti-invasive effect.
In Vivo Mouse Metastasis Model
This model assesses the efficacy of an inhibitor in preventing or reducing the formation of metastatic tumors in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Metastatic cancer cell line (e.g., human melanoma cells)
-
MDA-9/Syntenin inhibitor formulated for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
-
Cell Injection: Inject the metastatic cancer cells into the mice. The route of injection will determine the primary site of metastasis (e.g., tail vein injection for lung metastases, intracardiac injection for bone metastases).
-
Animal Grouping and Treatment: Randomly assign the mice to treatment and control groups. Administer the MDA-9/Syntenin inhibitor or vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal injection).
-
Monitoring Tumor Growth and Metastasis: Monitor the health of the mice regularly. If using bioluminescent cells, perform imaging at regular intervals to track the progression of metastasis.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the organs of interest (e.g., lungs, bones).
-
Quantification of Metastasis: Quantify the metastatic burden by counting the number of visible tumor nodules on the organ surface, or by histological analysis of tissue sections. A significant reduction in the number or size of metastatic lesions in the treated group compared to the control group demonstrates the in vivo efficacy of the inhibitor.
Visualizing the Molecular Landscape
Understanding the signaling pathways affected by MDA-9/Syntenin and its inhibitors is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate these complex relationships.
Caption: MDA-9/Syntenin Signaling Cascade.
Caption: Mechanism of Action of MDA-9/Syntenin Inhibitors.
Caption: Drug Discovery Workflow for MDA-9/Syntenin Inhibitors.
Conclusion
The inhibition of the MDA-9/Syntenin interaction represents a promising strategy for the development of novel anti-metastatic therapies. This compound has been instrumental in validating this target, and the development of more potent and dual-domain inhibitors like IVMT-Rx-3 and SYNTi highlights the ongoing progress in this field. This guide provides a foundational resource for researchers to compare existing inhibitors, apply robust experimental protocols, and visualize the complex signaling networks involved, ultimately accelerating the translation of these findings into clinical applications.
References
- 1. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA-9/Syntenin/SDCBP: New insights into a unique multifunctional scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src kinase activation is mandatory for MDA-9/syntenin-mediated activation of Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. munin.uit.no [munin.uit.no]
- 9. Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Efficacy of PDZ1i vs. the Dual Inhibitor IVMT-Rx-3 in Targeting Cancer Metastasis
For Immediate Release
In the landscape of novel cancer therapeutics, the inhibition of metastasis remains a critical frontier. This guide provides a detailed comparison of two inhibitors targeting the pro-metastatic protein MDA-9/Syntenin: the first-generation small molecule PDZ1i and the novel dual-domain inhibitor, IVMT-Rx-3. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and mechanisms of these two compounds.
Executive Summary
Metastasis is the primary cause of mortality in cancer patients, making the development of effective anti-metastatic agents a paramount goal in oncology research.[1] The scaffold protein MDA-9/Syntenin has emerged as a key regulator of metastatic processes, with its two PDZ domains (PDZ1 and PDZ2) being crucial for its function.[2][3] While the initial inhibitor, this compound, which targets the PDZ1 domain, has demonstrated significant anti-cancer activity, the development of the dual inhibitor IVMT-Rx-3, which simultaneously targets both PDZ domains, represents a potentially more potent therapeutic strategy.[1][2][3][4] This guide synthesizes available experimental data to compare the efficacy of this compound and IVMT-Rx-3.
Mechanism of Action
This compound is a small-molecule inhibitor developed through fragment-based drug discovery and NMR spectroscopy that specifically binds to the PDZ1 domain of MDA-9/Syntenin.[2][3][5] This binding disrupts the interaction of MDA-9/Syntenin with various pro-metastatic signaling partners.[1][5]
IVMT-Rx-3 was engineered to maximize the disruption of MDA-9/Syntenin signaling by targeting both of its PDZ domains.[2][3][4] It is a hybrid molecule created by joining this compound to a peptide that binds to the PDZ2 domain (TNYYFV) via a PEG linker.[2][3][4][6] This dual-targeting approach is based on the understanding that both PDZ domains are essential for the full biological function of MDA-9/Syntenin.[2][3]
Signaling Pathways
Both inhibitors function by disrupting the signaling cascade downstream of MDA-9/Syntenin. A key interaction blocked by these inhibitors is between MDA-9/Syntenin and Src, a non-receptor tyrosine kinase.[2] This disruption leads to reduced activation of NF-κB, a transcription factor that upregulates genes involved in invasion and metastasis, such as matrix metalloproteinases MMP-2 and MMP-9.[2] In prostate cancer, this compound has been shown to interfere with the MDA-9/Syntenin/IGF-1R/STAT3 signaling axis.[5] IVMT-Rx-3 has also been demonstrated to reduce the phosphorylation of Src, p38, and IκB, indicating a broader impact on downstream signaling pathways.[2]
Comparative Efficacy Data
The following tables summarize the quantitative data from comparative studies on the efficacy of this compound and IVMT-Rx-3.
Table 1: In Vitro Invasion Assay
| Cell Line | Inhibitor | Concentration (µM) | Inhibition of Invasion (%) |
| A-375 (Melanoma) | IVMT-Rx-3 | 25 | ~45% |
| C8161.9 (Melanoma) | IVMT-Rx-3 | 25 | ~60% |
| WM115 (Melanoma) | IVMT-Rx-3 | 25 | ~30% |
Note: Direct comparative percentage inhibition for this compound in these specific melanoma cell lines at 25 µM was not detailed in the provided search results, but it is stated that targeting both domains with IVMT-Rx-3 significantly enhanced the anti-invasive efficacy in comparison with this compound.[2]
Table 2: In Vivo Metastasis (B16 Mouse Melanoma Model)
| Treatment Group | Metric | Result |
| Vehicle Control | Number of Lung Nodules | High |
| IVMT-Rx-3 | Number of Lung Nodules | Significantly Reduced |
Note: IVMT-Rx-3 was administered intraperitoneally three times per week for a total of six injections.[2]
Experimental Protocols
In Vitro Invasion Assay
-
Cell Culture: Human melanoma cell lines (A-375, C8161.9, WM115) were cultured in appropriate media.
-
Inhibitor Treatment: Cells were pre-treated with either DMSO (vehicle control) or the indicated concentration of IVMT-Rx-3 (25 µM) for a specified duration.
-
Boyden Chamber Assay: Pre-treated cells were seeded into the upper chamber of a Matrigel-coated Boyden chamber. The lower chamber contained a chemoattractant.
-
Incubation: The chambers were incubated for a period allowing for cell invasion through the Matrigel matrix.
-
Quantification: Non-invading cells were removed from the upper surface of the membrane. Invading cells on the lower surface were fixed, stained, and counted under a microscope. The percentage of invasion inhibition was calculated relative to the vehicle control.
References
- 1. This compound - NFCR [nfcr.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis [ouci.dntb.gov.ua]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Specificity of PDZ1i Against Other PDZ Domain-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of PDZ1i, a small molecule inhibitor targeting the PDZ1 domain of the scaffolding protein Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin. Understanding the specificity of such inhibitors is crucial for their development as targeted therapeutics and as probes for studying cellular signaling pathways.
Data Presentation: this compound Binding Affinity
| Target Protein | PDZ Domain | Binding Affinity (K_i) | Method | Reference |
| MDA-9/Syntenin | PDZ1 | ~21 µM | Not Specified | [2][3] |
| MDA-9/Syntenin | PDZ2 | No significant binding | Not Specified | [2][3] |
Note: The binding affinity of this compound for the PDZ1 domain of MDA-9/Syntenin has been reported with some variability in the literature. It is crucial to consult the primary research articles for detailed experimental conditions.
Signaling Pathways Involving MDA-9/Syntenin
MDA-9/Syntenin is a scaffolding protein that plays a significant role in various signaling pathways by interacting with multiple partner proteins through its PDZ domains. The PDZ1 domain, in particular, has been shown to interact with key receptors such as the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta Receptor (TGF-βR). These interactions can lead to the activation of downstream signaling cascades, including the c-Src and NF-κB pathways, which are implicated in cell proliferation, migration, and metastasis.[2]
Caption: MDA-9/Syntenin Signaling Pathway
Experimental Workflow for Specificity Evaluation
To rigorously evaluate the specificity of a PDZ domain inhibitor like this compound, a systematic experimental workflow is employed. This typically involves an initial high-throughput screening followed by more detailed biophysical characterization of the lead candidates against the target and a panel of off-target proteins.
Caption: Experimental Workflow for Inhibitor Specificity
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the binding and specificity of small molecule inhibitors against PDZ domain-containing proteins.
Fluorescence Polarization (FP) Assay
This is a high-throughput method to measure the binding of a small, fluorescently labeled ligand (a peptide corresponding to the C-terminus of a known binding partner) to a larger protein (the PDZ domain). Inhibition is detected by the displacement of the fluorescent ligand by a test compound, resulting in a decrease in fluorescence polarization.
a. Materials:
-
Purified PDZ domain-containing protein of interest.
-
Fluorescently labeled peptide ligand (e.g., FITC- or TAMRA-labeled C-terminal peptide of a known binding partner).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
This compound and other test compounds.
-
Black, low-volume 384-well microplates.
-
A microplate reader equipped with fluorescence polarization optics.
b. Protocol:
-
Determine the optimal concentration of the fluorescent peptide: Serially dilute the fluorescent peptide in the assay buffer and measure the fluorescence intensity and polarization. Choose a concentration that gives a stable and robust signal, typically in the low nanomolar range.
-
Determine the Kd of the fluorescent peptide for the PDZ domain: Titrate the PDZ domain protein against a fixed concentration of the fluorescent peptide. Measure the fluorescence polarization at each concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd). For the inhibition assay, use a PDZ domain concentration that results in approximately 50-80% of the maximum polarization signal.
-
Inhibition Assay:
-
Prepare a solution of the PDZ domain and the fluorescent peptide in the assay buffer at 2x the final desired concentration.
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
In a 384-well plate, add equal volumes of the protein-peptide mixture and the compound dilutions.
-
Include controls for no inhibition (vehicle, e.g., DMSO) and maximum inhibition (no PDZ domain).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using the microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
a. Materials:
-
Highly purified and concentrated PDZ domain protein and this compound.
-
Dialysis buffer (e.g., 50 mM Phosphate buffer pH 7.5, 150 mM NaCl).
-
An isothermal titration calorimeter.
b. Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both the PDZ domain protein and this compound against the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Typically, the PDZ domain solution is placed in the sample cell, and the this compound solution is loaded into the injection syringe. The concentration of the inhibitor in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Measure the heat change after each injection until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., PDZ domain) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
a. Materials:
-
Purified PDZ domain protein.
-
This compound and other test compounds.
-
SPR instrument and sensor chips (e.g., CM5 chip for amine coupling).
-
Immobilization buffers (e.g., acetate buffer pH 4.5), running buffer (e.g., HBS-EP+), and regeneration solution (e.g., glycine-HCl pH 2.5).
b. Protocol:
-
Ligand Immobilization:
-
Immobilize the purified PDZ domain protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized PDZ domain and the reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
After each injection cycle, regenerate the sensor surface to remove the bound inhibitor.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the corrected sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
References
Comparative Analysis: PDZ1i vs. Genetic Knockdown of MDA-9/Syntenin in Cancer Research
A Head-to-Head Look at Two Key Strategies for Targeting a Master Regulator of Metastasis
For researchers in oncology and drug development, the scaffolding protein MDA-9/Syntenin (also known as Syndecan Binding Protein, SDCBP) has emerged as a critical target in the fight against cancer metastasis. This multifunctional protein is overexpressed in a wide array of cancers, including melanoma, glioblastoma, and breast cancer, where it orchestrates a host of signaling pathways that drive tumor progression, invasion, and spread.[1][2][3] Two primary strategies have been employed to counteract the pro-metastatic functions of MDA-9/Syntenin: pharmacological inhibition with small molecules like PDZ1i, and genetic knockdown using techniques such as shRNA. This guide provides a comparative analysis of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific research goals.
Mechanism of Action: A Shared Target, Different Approaches
Both this compound and genetic knockdown of MDA-9/Syntenin ultimately aim to disrupt its function, but they achieve this through different means.
-
Genetic Knockdown (e.g., shRNA): This method involves the introduction of short hairpin RNA (shRNA) constructs that target the mRNA of MDA-9/Syntenin for degradation, thereby preventing the synthesis of the protein. This leads to a significant reduction in the total cellular levels of MDA-9/Syntenin. The effects of genetic knockdown are often considered more definitive in elucidating the protein's function, as it removes the entire scaffolding protein.
-
This compound (Pharmacological Inhibition): this compound is a small molecule inhibitor specifically designed to bind to the first PDZ domain (PDZ1) of MDA-9/Syntenin.[4][5] These PDZ domains are crucial for the protein-protein interactions that allow MDA-9/Syntenin to act as a signaling hub.[1][3][5] By occupying the PDZ1 domain, this compound competitively inhibits the binding of MDA-9/Syntenin to its downstream partners, effectively blocking its signaling cascade without altering the overall expression level of the protein. A newer generation of inhibitors, such as this compound/2i, has been developed to target both PDZ domains for potentially enhanced efficacy.[6]
Performance Comparison: Unraveling the Similarities in Outcomes
Experimental evidence consistently demonstrates that both pharmacological inhibition with this compound and genetic knockdown of MDA-9/Syntenin produce strikingly similar and potent anti-cancer effects, particularly in the context of metastasis.
| Feature | Genetic Knockdown of MDA-9/Syntenin | This compound (Pharmacological Inhibition) | Key Findings & Citations |
| Cell Invasion & Migration | Significantly reduces the invasive and migratory capacity of various cancer cells, including melanoma and glioblastoma. | Effectively blocks cancer cell invasion and migration in a dose-dependent manner. | Both approaches lead to a decrease in cancer cell motility. Genetic silencing leads to a decrease in invasion of cancer cells.[7] this compound treatment decreases metastatic nodule formation in the lungs, resulting in significantly fewer invasive cancer cells.[1][2][3][8] A dual PDZ1/2 inhibitor significantly reduced invasion by 30% to 60% in different melanoma cell lines.[2] |
| Metastasis in vivo | Genetic knockdown in aggressive melanoma and GBM cells significantly hinders their metastatic capability.[9] | This compound has been shown to inhibit the retention of tumor cells in the lungs, restrict lung metastasis formation, and suppress breast and prostate metastases in animal models.[4] | Both strategies have demonstrated profound anti-metastatic effects in preclinical models.[10] |
| Downstream Signaling | Downregulates the activation of key pro-metastatic signaling molecules such as c-Src, FAK, and NF-κB. | Blocks the interaction of MDA-9/Syntenin with its signaling partners, leading to the deactivation of the same downstream pathways (c-Src, FAK, NF-κB). | Both methods disrupt the MDA-9/Syntenin signaling axis, leading to reduced expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for invasion.[6] |
| Tumor Angiogenesis | Knockdown of MDA-9/Syntenin leads to a disruption in angiogenesis and impaired tumor growth.[7] | This compound has been shown to inhibit tumor angiogenesis. | Both approaches can negatively impact the formation of new blood vessels that supply tumors.[4] |
| Sensitization to Therapy | Knockdown of MDA-9/Syntenin sensitizes glioblastoma cells to radiation.[7] | This compound can sensitize cancer cells to radiotherapy.[7] When combined with other therapies like chemotherapy and immunotherapy, therapeutic outcomes are significantly enhanced.[4] | Inhibition of MDA-9/Syntenin can make cancer cells more susceptible to other treatments. |
| Immune System Modulation | Genetic silencing of MDA-9/Syntenin can activate the immune system to kill cancer cells.[1][2][3] | This compound treatment can reverse immunosuppressive effects in the tumor microenvironment by deregulating myeloid-derived suppressor cell differentiation and promoting the activation of cytotoxic T lymphocytes.[1][2][3][8] | Both approaches can convert an immunosuppressive tumor microenvironment into an immunostimulatory one. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the MDA-9/Syntenin signaling pathway and a typical experimental workflow for comparing this compound and genetic knockdown.
Caption: MDA-9/Syntenin signaling pathway and points of intervention.
Caption: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are generalized protocols for key experiments.
Genetic Knockdown of MDA-9/Syntenin using shRNA
-
shRNA Design and Vector Construction: Design at least two shRNA sequences targeting different regions of the MDA-9/Syntenin mRNA. Synthesize and clone these sequences into a suitable lentiviral or retroviral vector containing a selectable marker (e.g., puromycin resistance). A non-targeting (scrambled) shRNA should be used as a negative control.
-
Viral Particle Production: Transfect the shRNA-containing plasmids into a packaging cell line (e.g., HEK293T) along with packaging and envelope plasmids to produce viral particles.
-
Transduction of Target Cells: Infect the cancer cell line of interest with the collected viral particles.
-
Selection of Stable Knockdown Cells: Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., puromycin).
-
Verification of Knockdown: Confirm the reduction of MDA-9/Syntenin expression at both the mRNA (RT-qPCR) and protein (Western blot) levels.
Western Blot Analysis
-
Cell Lysis: Lyse control, this compound-treated, and MDA-9/Syntenin knockdown cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against MDA-9/Syntenin, phosphorylated and total c-Src, FAK, and other proteins of interest. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Invasion Assay (Boyden Chamber)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Seed control, this compound-treated, or MDA-9/Syntenin knockdown cells in the upper chamber in serum-free medium. The lower chamber should contain a medium with a chemoattractant, such as 10% FBS.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Staining and Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Analysis: Count the number of stained cells in several fields of view under a microscope. The results can be expressed as the average number of invading cells per field or as a percentage relative to the control.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for MDA-9/Syntenin or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners (e.g., c-Src, IGF-1R).
Conclusion
Both this compound and genetic knockdown of MDA-9/Syntenin are powerful tools for studying and inhibiting the pro-metastatic functions of this key scaffolding protein. Genetic knockdown offers a more permanent and complete removal of the protein, which can be advantageous for definitively establishing its role in various cellular processes. However, this approach can be time-consuming and may lead to compensatory mechanisms in the cell.
Pharmacological inhibition with this compound, on the other hand, provides a more temporally controlled and potentially more therapeutically relevant approach. It allows for the study of the acute effects of inhibiting MDA-9/Syntenin function and more closely mimics a clinical scenario. The consistent finding that this compound phenocopies the effects of genetic knockdown provides strong validation for its on-target activity and supports its continued development as a potential anti-metastatic therapeutic. The choice between these two methods will ultimately depend on the specific research question, the experimental system, and the long-term goals of the study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β [escholarship.org]
- 4. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 5. Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockout of MDA-9/Syntenin (SDCBP) expression in the microenvironment dampens tumor-supporting inflammation and inhibits melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of PDZ1i Across Diverse Cancer Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the anti-metastatic efficacy of PDZ1i, a first-in-class small molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin, against alternative therapeutic agents in various cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodologies for critical assays, and visualizes the underlying molecular pathways to offer an objective evaluation of this compound's performance.
Executive Summary
Metastasis remains the primary driver of cancer-related mortality. The scaffolding protein MDA-9/Syntenin has emerged as a critical regulator of metastatic progression, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-invasive and anti-metastatic activity in a multitude of preclinical cancer models, including breast, prostate, melanoma, and glioblastoma. This guide presents a comparative analysis of this compound against established treatments such as Paclitaxel and Sorafenib, highlighting its potential as a novel anti-metastatic agent.
Data Presentation: Comparative Efficacy of Anti-Metastatic Agents
The following tables summarize the quantitative data on the anti-metastatic and anti-invasive effects of this compound and comparator drugs across different cancer cell lines and in vivo models.
| Agent | Cancer Model | Assay | Efficacy |
| This compound | Glioblastoma (T98G, U87) | Transwell Matrigel Invasion Assay | Significant reduction in invasion post-radiation[1] |
| This compound | Breast Cancer (4T1) | In Vivo Lung Metastasis Model | Decreased formation of metastatic nodules in the lungs[2][3][4] |
| This compound | Prostate Cancer (ARCaP-M) | In Vivo Lung & Bone Metastasis Model | Suppression of lung and bone metastases |
| Paclitaxel | Breast Cancer (MDA-MB-231) | Cytotoxicity Assay (IC50) | ~0.3 µM |
| Paclitaxel | Breast Cancer (MCF-7) | Transwell Invasion Assay | Inhibition of cell invasion[5] |
| Sorafenib | Hepatocellular Carcinoma (HA22T, SKhep1) | Transwell Invasion Assay | Suppression of cell invasion, enhanced by ASC-J9®[6] |
| Sorafenib | Hepatocellular Carcinoma (In vivo rat model) | In Vivo Metastasis Model | Inhibition of tumor growth and metastasis[7] |
| MMP Inhibitor (SD-7300) | Breast Cancer (4T1) | In Vivo Lung Metastasis Model | 50-60% reduction in metastasis number and burden[5][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Transwell Matrigel Invasion Assay
This assay is utilized to assess the invasive potential of cancer cells in vitro.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Matrigel basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
Cancer cell lines of interest
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium. Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gel formation.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for a period that allows for cell invasion (typically 24-48 hours).
-
Removal of Non-Invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and then stain with a solution such as 0.5% crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random microscopic fields. The results are often expressed as the percentage of invasion relative to a control group.
In Vivo Lung Metastasis Model
This model is used to evaluate the effect of therapeutic agents on the formation of metastatic tumors in the lungs.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line capable of metastasis (e.g., 4T1-Luc, B16-F10)
-
Test compound (e.g., this compound) and vehicle control
-
Bioluminescence imaging system (for luciferase-expressing cells)
-
Standard animal housing and care facilities
Protocol:
-
Cell Injection: Harvest and resuspend metastatic cancer cells in a sterile phosphate-buffered saline (PBS) solution. Inject the cells into the lateral tail vein of the mice.
-
Treatment: Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal injections on alternate days).
-
Monitoring: Monitor the development of lung metastases. For luciferase-expressing cells, this can be done non-invasively using bioluminescence imaging at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the lungs.
-
Quantification: The extent of metastasis can be quantified by:
-
Counting the number of visible metastatic nodules on the lung surface.
-
Measuring the total lung weight.
-
Ex vivo bioluminescence imaging of the excised lungs.
-
Histological analysis of lung sections to determine the tumor burden.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-metastatic effects by targeting the PDZ1 domain of MDA-9/Syntenin, a scaffold protein that facilitates the assembly of key signaling complexes involved in cell migration, invasion, and survival. The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound.
Caption: this compound inhibits MDA-9/Syntenin, disrupting downstream pro-metastatic signaling.
Caption: Workflow for the Transwell Matrigel Invasion Assay.
Conclusion
The presented data strongly support the anti-metastatic potential of this compound across a range of preclinical cancer models. By specifically targeting the MDA-9/Syntenin signaling nexus, this compound effectively inhibits key processes of cancer cell invasion and metastasis. Comparative analysis suggests that this compound offers a promising and targeted therapeutic strategy, warranting further investigation and clinical development. This guide provides a foundational resource for researchers dedicated to advancing novel anti-metastatic therapies.
References
- 1. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
Validating PDZ1i's Mechanism of Action: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of PDZ1i, a small-molecule inhibitor targeting the PDZ1 domain of Melanoma Differentiation-Associated Gene-9 (MDA-9/Syntenin). We detail essential control experiments, present comparative data with a next-generation inhibitor, and provide detailed protocols for key validation assays.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class small-molecule inhibitor designed to specifically target the PDZ1 domain of the scaffolding protein MDA-9/Syntenin (also known as SDCBP).[1][2] MDA-9/Syntenin is overexpressed in a variety of cancers and plays a crucial role in promoting metastasis.[3][4] It functions as a central hub in signaling pathways that regulate cell migration, invasion, and angiogenesis. The PDZ1 domain of MDA-9/Syntenin facilitates protein-protein interactions (PPIs) with key signaling molecules, including Focal Adhesion Kinase (FAK), c-Src, Insulin-like Growth Factor 1 Receptor (IGF-1R), and Transforming Growth Factor-beta (TGF-β) receptor.[1][3]
This compound exerts its anti-metastatic effects by competitively binding to the PDZ1 domain of MDA-9/Syntenin, thereby disrupting these critical PPIs. This disruption leads to the downregulation of downstream signaling cascades, including the NF-κB and STAT3 pathways, and a subsequent reduction in the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines like IL-1β.[2]
Experimental Design for Validating this compound's Mechanism of Action
To rigorously validate the mechanism of action of this compound, a series of control experiments are essential to demonstrate its specificity, target engagement, and downstream cellular effects.
Negative Controls:
-
Vehicle Control (e.g., DMSO): Used to control for any effects of the solvent in which this compound is dissolved.
-
Inactive Structural Analog: A molecule structurally similar to this compound but with modifications that abolish its binding to the PDZ1 domain. This control helps to ensure that the observed effects are due to the specific binding of this compound and not to off-target effects of the chemical scaffold.
-
Scrambled Peptide: In competitive binding assays, a peptide with the same amino acid composition as the natural binding partner of the PDZ1 domain but in a randomized sequence is used. This control demonstrates that the inhibition of binding by this compound is sequence-specific.
Positive Controls:
-
Known Inhibitor of the Pathway: Utilizing a well-characterized inhibitor of a downstream effector in the MDA-9/Syntenin pathway (e.g., a c-Src or STAT3 inhibitor) can help to confirm that the observed phenotype is consistent with the disruption of that pathway.
-
Constitutively Active or Overexpressed Downstream Effector: Expressing a constitutively active mutant of a downstream signaling molecule, such as STAT3, can be used to rescue the inhibitory effects of this compound.[2] If this compound's effects are bypassed by the activated downstream molecule, it provides strong evidence that this compound acts upstream at the level of MDA-9/Syntenin.
-
Genetic Knockdown/Knockout of the Target: Comparing the cellular effects of this compound treatment with the effects of siRNA-mediated knockdown or CRISPR-Cas9 mediated knockout of MDA-9/Syntenin can validate that the pharmacological inhibition mimics the genetic ablation of the target.[2]
Comparative Performance of this compound
To provide a benchmark for the efficacy of this compound, we compare its performance with IVMT-Rx-3, a dual inhibitor that targets both the PDZ1 and PDZ2 domains of MDA-9/Syntenin.[5][6]
| Feature | This compound | IVMT-Rx-3 (this compound/2i) | Reference |
| Target | PDZ1 domain of MDA-9/Syntenin | PDZ1 and PDZ2 domains of MDA-9/Syntenin | [1][5] |
| Binding Affinity (to MDA-9) | ~21 µM | ~63 µM | [1][7] |
| Inhibition of Cancer Cell Invasion | Effective | Significantly enhanced efficacy compared to this compound | [5] |
| In vivo Anti-metastatic Activity | Effective in preventing lung metastases | Significantly higher efficacy in preventing lung metastases compared to this compound | [5] |
| Effect on Immune Cells | Not explicitly stated | Increases IFNγ-producing CD8+ T-cells and suppresses MDSCs | [5] |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of Protein-Protein Interactions
This protocol is designed to demonstrate that this compound disrupts the interaction between MDA-9/Syntenin and its binding partners (e.g., IGF-1R).
Methodology:
-
Cell Culture and Treatment: Culture cancer cells known to express high levels of MDA-9/Syntenin (e.g., DU-145 prostate cancer cells) to 70-80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for MDA-9/Syntenin or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against the interacting protein of interest (e.g., IGF-1R) and MDA-9/Syntenin. A decrease in the amount of the co-immunoprecipitated protein in the this compound-treated sample compared to the vehicle control indicates that this compound has disrupted the protein-protein interaction.
Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat them with this compound or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Separation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble MDA-9/Syntenin in the supernatant at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble MDA-9/Syntenin as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates direct binding and stabilization of MDA-9/Syntenin by this compound.
Visualizing Signaling Pathways and Experimental Workflows
dot
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. MDA-9/Syntenin/SDCBP: New insights into a unique multifunctional scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Off-Target Profile of PDZ1i: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the small molecule inhibitor PDZ1i, focusing on its known binding interactions and the broader context of off-target kinase inhibition. While direct, comprehensive kinase inhibition profiling data for this compound is not publicly available, this document summarizes the current understanding of its mechanism of action and outlines the standard experimental protocols used to determine kinase inhibitor selectivity. This allows for an informed perspective on its potential off-target profile and provides a framework for how such an evaluation would be conducted.
Introduction to this compound
This compound is a first-in-class small molecule inhibitor developed through fragment-based drug discovery and NMR screening.[1][2][3] It is designed to target the first PDZ (Postsynaptic density 95/Discs large/Zonula occludens-1) domain of the scaffold protein Melanoma Differentiation Associated Gene-9 (MDA-9/Syntenin).[1][2][3] MDA-9/Syntenin is a pro-metastatic gene product that is overexpressed in a variety of cancers, including melanoma, glioblastoma, and carcinomas of the breast, prostate, and lung.[4][5][6] By binding to the PDZ1 domain, this compound disrupts critical protein-protein interactions that drive cancer cell invasion and metastasis.[1][2]
Known Target Profile and Selectivity
Current research indicates that this compound is selective for the PDZ1 domain of MDA-9/Syntenin. Studies have shown that its interaction with the PDZ1 domain occurs without significant binding to the second PDZ2 domain of MDA-9/Syntenin or the PDZ domains of other structurally similar proteins.[2] This selectivity is crucial for its targeted therapeutic effect.
While data on off-target kinase interactions is not available, the known mechanism of this compound is not direct kinase inhibition. Instead, it functions by disrupting a protein-protein interaction scaffold, which in turn affects downstream signaling pathways that may involve kinases.
Downstream Signaling Effects of this compound
The inhibition of the MDA-9/Syntenin PDZ1 domain by this compound has been shown to impact several downstream signaling pathways implicated in cancer progression. The primary known effects include:
-
Inhibition of c-Src Interaction: this compound blocks the interaction between MDA-9/Syntenin and the non-receptor tyrosine kinase c-Src.[2]
-
Reduction of NF-κB Activation: Consequently, the disruption of the MDA-9/Syntenin-c-Src complex leads to reduced activation of the transcription factor NF-κB.[2]
-
Suppression of Matrix Metalloproteinases (MMPs): Downregulation of NF-κB activity results in decreased expression of MMP-2 and MMP-9, enzymes that are critical for the degradation of the extracellular matrix and facilitation of cell invasion.[2]
These downstream effects highlight how a non-kinase targeting molecule can profoundly impact kinase-mediated signaling cascades.
Visualizing the this compound Mechanism of Action
The following diagrams illustrate the known signaling pathway of MDA-9/Syntenin and the intervention point of this compound.
Caption: MDA-9/Syntenin signaling pathway leading to metastatic gene expression.
Caption: this compound inhibits the interaction between MDA-9/Syntenin and c-Src.
Standard Methodologies for Assessing Off-Target Kinase Inhibition
To provide a comprehensive off-target kinase inhibition profile for a compound like this compound, several established experimental platforms are typically employed. These methods offer quantitative data on the interaction of a small molecule with a large panel of kinases.
Table 1: Comparison of Kinase Profiling Platforms
| Assay Type | Principle | Advantages | Disadvantages |
| KINOMEscan™ | Competitive binding assay where the test compound competes with an immobilized ligand for binding to a DNA-tagged kinase. The amount of bound kinase is quantified by qPCR. | High-throughput, broad coverage of the kinome, provides quantitative binding affinity (Kd) data. | In vitro assay using recombinant kinases, which may not fully recapitulate the cellular environment. |
| KiNativ™ | An activity-based profiling method that uses biotinylated, irreversible ATP-analogs to label the active sites of kinases in cell or tissue lysates. Inhibition is measured by a decrease in probe labeling, quantified by mass spectrometry. | Measures inhibition of kinase activity in a near-native context, can be performed in situ. | Technically complex, may not be suitable for all kinases. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. The amount of soluble protein at different temperatures is quantified by methods like Western blotting or mass spectrometry. | Confirms target engagement in a cellular environment, can be adapted for high-throughput screening. | Indirect measure of binding, may not be sensitive for all inhibitor-target interactions. |
| Radiometric Assays (e.g., HotSpot™) | Measures the transfer of a radiolabeled phosphate group from ATP to a kinase substrate. Inhibition is quantified by a reduction in radioactivity incorporated into the substrate. | Direct measure of catalytic activity, highly sensitive. | Requires handling of radioactive materials, lower throughput than some other methods. |
Experimental Protocols Overview
Below are generalized protocols for two common kinase profiling methods.
-
Assay Preparation: Kinases are tagged with DNA and incubated with the test compound and an immobilized ligand in a multi-well plate.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Capture: Kinases that are not bound to the test compound will bind to the solid support via the immobilized ligand.
-
Washing: Unbound kinases and the test compound are washed away.
-
Elution and Quantification: The captured, DNA-tagged kinases are eluted, and the amount is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.
Caption: Generalized workflow for the KINOMEscan™ assay.
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis: The cells are lysed to release soluble proteins.
-
Separation: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement by the compound.
Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Future Directions
This compound is a promising therapeutic candidate that targets a key protein-protein interaction in cancer metastasis. While its selectivity for the PDZ1 domain of MDA-9/Syntenin over other PDZ domain-containing proteins is established, a comprehensive off-target kinase inhibition profile is currently lacking in the public domain. The established downstream effects on signaling pathways involving c-Src and NF-κB suggest an indirect influence on kinase-mediated processes.
To fully characterize the selectivity profile of this compound and de-risk its clinical development, a systematic evaluation using broad kinome profiling platforms such as KINOMEscan™ or KiNativ™ would be a critical next step. The resulting data would provide a quantitative measure of its interactions with hundreds of kinases, offering a more complete understanding of its cellular effects and potential for off-target liabilities. Such studies would be invaluable for the continued development of this compound as a novel anti-metastatic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β [escholarship.org]
- 5. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - NFCR [nfcr.org]
In Vivo Efficacy of PDZ1i vs. Other Metastasis Inhibitors: A Comparative Guide
Metastasis remains the primary driver of cancer-related mortality, creating a critical need for therapeutic agents that can effectively inhibit the spread of cancer cells. This guide provides a comparative analysis of the in vivo efficacy of PDZ1i, a first-in-class inhibitor of the PDZ1 domain of MDA-9/Syntenin, against other classes of metastasis inhibitors, namely FAK and PI3K inhibitors. The information is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical data.
Comparative In Vivo Efficacy
The following table summarizes the quantitative data from in vivo studies of this compound and representative FAK and PI3K inhibitors in mouse models of cancer.
| Inhibitor Class | Target | Specific Agent | Cancer Model | Key In Vivo Efficacy Metrics | Citation(s) |
| PDZ Domain Inhibitor | MDA-9/Syntenin (PDZ1 Domain) | This compound | Breast Cancer Lung Metastasis: 4T1-Luc cells in BALB/c mice | - Significant reduction in lung metastasis observed via ex vivo bioluminescence imaging at day 14. | [1] |
| Prostate Cancer Bone Metastasis: ARCaP-M-Luc cells in athymic nude mice | - Pre-treatment with this compound delayed the establishment of bone metastases. | ||||
| FAK Inhibitor | Focal Adhesion Kinase (FAK) | Defactinib | Breast Cancer Tumor Growth: JIMT-1 and MDA-MB-231 cells in immunodeficient mice | - Significantly suppressed primary tumor growth compared to vehicle. | |
| PI3K Inhibitor | Phosphoinositide 3-kinase (PI3K) | GDC-0941 (Pictilisib) | Breast Cancer Bone Metastasis: MDA-MB-231 cells in mice | - While primarily studied for its effects on primary tumor growth, PI3K inhibition has been shown to be crucial for the metastatic process. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the key experiments cited in this guide.
Breast Cancer Lung Metastasis Model (for this compound)
-
Cell Line: 4T1-Luc, a murine breast cancer cell line engineered to express luciferase, allowing for bioluminescence imaging.
-
Animal Model: Female BALB/c mice, which are immunocompetent, are used to assess the effects of the inhibitor in the context of an intact immune system.[1]
-
Tumor Cell Inoculation: 4T1-Luc cells are injected intravenously into the lateral tail vein of the mice to induce experimental lung metastasis.[1]
-
Inhibitor Administration: this compound is administered intraperitoneally on alternate days for a period of 14 days. A vehicle control (e.g., DMSO) is used for the control group.[1]
-
Metastasis Quantification: Metastatic burden in the lungs is monitored weekly using in vivo bioluminescence imaging. At the end of the study (day 14), lungs are excised for ex vivo bioluminescence imaging to provide a more sensitive quantification of the metastatic load.[1]
Breast Cancer Tumor Growth Model (for FAK Inhibitors)
-
Cell Lines: JIMT-1 and MDA-MB-231, human breast cancer cell lines.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenografts.
-
Tumor Cell Inoculation: Tumor cells are transplanted into the mammary fat pad of the mice to establish orthotopic tumors.
-
Inhibitor Administration: Defactinib is administered to the mice, and tumor size is measured regularly with calipers.
-
Efficacy Assessment: The primary endpoint is the measurement of tumor volume over time to assess the impact of the inhibitor on primary tumor growth.
General In Vivo Metastasis Assay Workflow
The following diagram illustrates a typical workflow for an in vivo experimental metastasis assay.
References
Unveiling the Impact of PDZ1i on Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor PDZ1i and its derivatives, focusing on their validated effects on critical downstream signaling pathways implicated in cancer progression. Experimental data is presented to support the comparative analysis, and detailed protocols for key validation experiments are provided.
Introduction to this compound and its Target: MDA-9/Syntenin
This compound is a first-in-class small molecule inhibitor that specifically targets the PDZ1 domain of Melanoma Differentiation-Associated Gene-9 (MDA-9/Syntenin), also known as Syndecan Binding Protein (SDCBP).[1][2][3] MDA-9/Syntenin is a scaffolding protein containing two PDZ domains (PDZ1 and PDZ2) that plays a crucial role in mediating protein-protein interactions, thereby activating multiple downstream signaling pathways involved in cancer metastasis.[3][4][5][6][7][8][9] By binding to the PDZ1 domain, this compound disrupts these critical interactions, leading to the attenuation of pro-metastatic signaling.[1][3]
Comparative Analysis of this compound and Alternatives
A second-generation inhibitor, IVMT-Rx-3 (this compound/2i) , has been developed to enhance the disruption of MDA-9/Syntenin signaling. This dual inhibitor links this compound to a peptide that binds to the PDZ2 domain, effectively targeting both PDZ domains of MDA-9/Syntenin simultaneously.[10][11]
Quantitative Data Summary
| Inhibitor | Target Domain(s) | Known Affinity | Key Downstream Effects | Comparative Efficacy |
| This compound | PDZ1 | 21 µM for PDZ1 domain[3] | - Downregulates Src, p38 MAPK, and NF-κB activation[9][10]- Inhibits IGF-1R/STAT3 signaling[7][12]- Reduces FAK signaling[1] | Baseline efficacy in inhibiting invasion and metastasis.[3][10] |
| IVMT-Rx-3 (this compound/2i) | PDZ1 and PDZ2 | Not specified in abstracts | - Enhanced blockage of MDA-9/Syntenin-Src interaction[10][11]- Greater reduction in NF-κB activation[10][11]- Increased inhibition of MMP-2/MMP-9 expression[10][11] | Significantly enhanced anti-invasive and anti-metastatic efficacy compared to this compound alone.[10] |
| C58 | PDZ2 (weakly) | Not specified in abstracts | Selectively inhibits the cancer exosome pathway.[3] | Weaker inhibitor compared to this compound and IVMT-Rx-3.[3] |
Validation of this compound's Effect on Downstream Signaling Pathways
The inhibitory effects of this compound on various signaling pathways have been validated through a series of key experiments.
Src/NF-κB Signaling Pathway
MDA-9/Syntenin facilitates the activation of c-Src, a non-receptor tyrosine kinase, which in turn activates the p38 MAPK and NF-κB signaling cascades.[1][9] This leads to the increased expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[10][11]
Experimental Validation:
-
Co-immunoprecipitation (Co-IP) assays have demonstrated that this compound disrupts the physical interaction between MDA-9/Syntenin and c-Src.[10]
-
Western Blotting has shown a significant reduction in the phosphorylation (activation) of Src, p38, and IκBα (an inhibitor of NF-κB) in cells treated with this compound.[10]
-
Zymography has confirmed a decrease in the activity of MMP-2 and MMP-9 in response to this compound treatment.[12]
This compound inhibits the Src/NF-κB pathway.
IGF-1R/STAT3 Signaling Pathway
In prostate cancer, MDA-9/Syntenin interacts with the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the activation of the STAT3 transcription factor, which promotes the expression of genes involved in angiogenesis and metastasis.[9][12]
Experimental Validation:
-
Co-immunoprecipitation assays have shown that this compound blocks the interaction between MDA-9/Syntenin and IGF-1R.[12]
-
Western Blotting has confirmed a dose- and time-dependent decrease in the phosphorylation of IGF-1R and STAT3 in prostate cancer cells treated with this compound.[12]
This compound disrupts the IGF-1R/STAT3 signaling axis.
Hippo/YAP-TAZ Signaling Pathway
Recent evidence has established a novel connection between MDA-9/Syntenin and the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[2][13] The core of the Hippo pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and promote gene expression related to cell growth.
Experimental Validation:
-
Conditioned Media Experiments: Conditioned media from MDA-9/Syntenin knockout (KO) cancer cells was shown to induce a "Hippo On" state in recipient cells.[2]
-
Western Blotting: This "Hippo On" state was confirmed by the observed upregulation of phosphorylation of both MST (a core Hippo kinase) and YAP in cells treated with MDA-9 KO conditioned media.[2]
-
Immunofluorescence: Increased nuclear localization of YAP was observed in cells treated with conditioned media from wild-type cancer cells, which was absent in cells treated with MDA-9 KO conditioned media, indicating that MDA-9 expression promotes YAP activation (nuclear translocation).[2]
This suggests that MDA-9/Syntenin signaling suppresses the Hippo pathway, leading to YAP/TAZ activation. Therefore, inhibition of MDA-9/Syntenin by This compound is hypothesized to activate the Hippo pathway , leading to the phosphorylation and cytoplasmic sequestration of YAP/TAZ, thereby inhibiting their pro-tumorigenic functions.
This compound is proposed to activate the Hippo pathway.
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol is for the detection of changes in protein phosphorylation in response to this compound treatment.
Western Blotting Workflow.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified time.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5 minutes.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src, anti-phospho-STAT3, anti-phospho-YAP) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analyze band intensities using densitometry software.
Co-immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol is to validate the disruption of protein-protein interactions by this compound.
Co-immunoprecipitation Workflow.
1. Cell Lysis:
-
Lyse cells treated with this compound or vehicle control in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., anti-MDA-9/Syntenin) overnight at 4°C with gentle rotation.
4. Immune Complex Capture:
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
5. Washing:
-
Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
6. Elution:
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
7. Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using an antibody against the "prey" protein (e.g., anti-Src, anti-IGF-1R) to detect the co-precipitated protein. A decrease in the prey protein signal in the this compound-treated sample indicates disruption of the interaction.
Conclusion
This compound is a potent inhibitor of MDA-9/Syntenin's PDZ1 domain, effectively disrupting key downstream signaling pathways involved in cancer metastasis, including the Src/NF-κB and IGF-1R/STAT3 pathways. Furthermore, emerging evidence links MDA-9/Syntenin to the regulation of the Hippo/YAP-TAZ pathway, suggesting a broader anti-cancer mechanism for this compound. The development of dual inhibitors like IVMT-Rx-3 demonstrates a promising strategy for enhancing the therapeutic efficacy by targeting both PDZ domains of MDA-9/Syntenin. The experimental protocols provided in this guide offer a framework for the continued validation and exploration of this compound and its derivatives in pre-clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mda-9/syntenin: recent insights into a novel cell signaling and metastasis-associated gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDA-9/Syntenin/SDCBP: New insights into a unique multifunctional scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
Cross-Validation of PDZ1i Activity: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, the rigorous validation of a therapeutic candidate's activity is paramount. This guide provides a comparative analysis of different assay methods for the cross-validation of PDZ1 inhibitor (PDZ1i) activity, with a focus on inhibitors targeting the PDZ1 domain of Melanoma Differentiation-Associated Gene-9 (MDA-9/Syntenin).
The PDZ1 domain of MDA-9/Syntenin is a critical node in signaling pathways that promote cancer metastasis, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors, such as this compound, offers a promising strategy to disrupt these pathways. However, a comprehensive understanding of an inhibitor's binding affinity, kinetics, and cellular efficacy requires cross-validation using a suite of biophysical and cell-based assays. This guide outlines the principles, presents comparative data, and provides detailed experimental protocols for key validation techniques: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cell-based invasion assays.
Quantitative Comparison of PDZ1 Inhibitor Activity
The following table summarizes the binding affinities of various small molecule inhibitors targeting the PDZ1 domain of MDA-9/Syntenin, as determined by different biophysical methods. It is important to note that the data presented is a synthesis from multiple studies, and direct head-to-head comparisons of the same inhibitor across all platforms are not always available.
| Inhibitor | Target Domain | Assay Method | Binding Affinity (Kd) | Reference |
| This compound | MDA-9 PDZ1 | Fluorescence Polarization (FP) | 21 µM | [1] |
| PI1A | MDA-9 PDZ1 | Competitive Fluorescence Polarization (FP) | 170 µM | [1] |
| IVMT-Rx-3 (dual inhibitor) | MDA-9 PDZ1 & PDZ2 | Microscale Thermophoresis (MST) | 63 ± 11 µM | [2] |
Signaling Pathways and Experimental Workflow
A thorough understanding of the biological context of the PDZ1 domain is crucial for interpreting inhibitor activity. The following diagrams illustrate the signaling pathway of MDA-9/Syntenin and a typical experimental workflow for cross-validating a PDZ1 inhibitor.
Caption: MDA-9/Syntenin signaling pathway promoting cell invasion.
Caption: Experimental workflow for cross-validation of a PDZ1 inhibitor.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled peptide probe from the PDZ1 domain.
Materials:
-
Purified recombinant PDZ1 domain of MDA-9/Syntenin.
-
Fluorescently labeled peptide probe with known affinity for the PDZ1 domain (e.g., FITC-labeled peptide).
-
This compound test compound.
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare a solution of the PDZ1 domain and the fluorescent probe in the assay buffer. The concentration of the PDZ1 domain should be optimized to give a significant polarization signal upon probe binding.
-
Serially dilute the this compound compound in the assay buffer.
-
In a 384-well plate, add the PDZ1 domain/probe mixture to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.[3]
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the kinetics of binding between the PDZ1 domain and the inhibitor.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified recombinant PDZ1 domain of MDA-9/Syntenin.
-
This compound test compound.
-
Running buffer (e.g., HBS-EP+, pH 7.4).
Protocol:
-
Immobilize the PDZ1 domain onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the this compound compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
A reference flow cell without the immobilized protein should be used to subtract non-specific binding.
-
The binding sensorgrams are recorded in real-time.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is calculated as koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter.
-
Purified recombinant PDZ1 domain of MDA-9/Syntenin.
-
This compound test compound.
-
Dialysis buffer (e.g., PBS, pH 7.4).
Protocol:
-
Thoroughly dialyze both the PDZ1 domain and the this compound compound against the same buffer to minimize heats of dilution.[4]
-
Load the PDZ1 domain into the sample cell of the calorimeter.
-
Load the this compound compound into the injection syringe at a concentration 10-20 times that of the protein.[4]
-
Perform a series of small, sequential injections of the this compound into the sample cell containing the PDZ1 domain.
-
The heat change after each injection is measured.
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the functional effect of the this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line with high expression of MDA-9/Syntenin (e.g., MDA-MB-231 breast cancer cells).
-
Boyden chambers with Matrigel-coated inserts (8 µm pore size).
-
Cell culture medium with and without serum.
-
This compound test compound.
-
Staining solution (e.g., Crystal Violet).
-
Microscope.
Protocol:
-
Culture the cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the chambers for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several fields of view using a microscope.
-
The percentage of invasion inhibition is calculated relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.[5][6][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. rsc.org [rsc.org]
- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 5. corning.com [corning.com]
- 6. snapcyte.com [snapcyte.com]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharm.ucsf.edu [pharm.ucsf.edu]
A Comparative Guide to the Pharmacokinetic Properties of PDZ1i and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of the small molecule inhibitor PDZ1i and its analogs. This compound targets the PDZ1 domain of the melanoma differentiation-associated gene 9 (MDA-9/Syntenin), a protein implicated in cancer metastasis. Understanding the pharmacokinetic profiles of these compounds is crucial for their development as potential therapeutic agents. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Comparative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for this compound and its analog, IVMT-Rx-3, a dual inhibitor of the PDZ1 and PDZ2 domains of MDA-9/Syntenin. While comprehensive data is not available in the public domain for all parameters, the existing information provides a preliminary basis for comparison.
| Pharmacokinetic Parameter | This compound | IVMT-Rx-3 (this compound/2i) |
| Half-life (t½) | ≥9 hours (intraperitoneal administration)[1] | Described as "long-lived in vivo" (specific value not reported)[2] |
| Bioavailability (F%) | Data not available | 10% (intraperitoneal administration)[2] |
| Maximum Plasma Concentration (Cmax) | Data not available | Data not available |
| Time to Maximum Plasma Concentration (Tmax) | Data not available | Data not available |
| Area Under the Curve (AUC) | Data not available | Data not available |
| Route of Administration (in vivo studies) | Intraperitoneal[1] | Intravenous and Intraperitoneal[2] |
| General Assessment | Acceptable Absorption, Distribution, Metabolism, and Excretion (ADME) and excellent pharmacological properties[1] | Suitable for cellular and in vivo assays[2] |
Note: The limited availability of quantitative pharmacokinetic data for both this compound and its analog IVMT-Rx-3 highlights the need for further preclinical studies to fully characterize and compare their profiles.
Experimental Protocols
The following section details a representative experimental protocol for determining the in vivo pharmacokinetic properties of small molecule inhibitors like this compound and its analogs in a murine model.
In Vivo Pharmacokinetic Study in Mice
1. Animal Models:
-
Species: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free facility with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
2. Compound Formulation and Administration:
-
Formulation: The test compound (this compound or its analog) is formulated in a vehicle suitable for the intended route of administration (e.g., a solution of DMSO, PEG300, Tween 80, and saline for intraperitoneal or intravenous injection).
-
Dose: A predetermined dose (e.g., 30 mg/kg body weight) is administered.[1]
-
Routes of Administration:
3. Sample Collection:
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous vein or tail vein) at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: The concentration of the test compound in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Standard Curve: A standard curve is generated using known concentrations of the compound in blank plasma to ensure accuracy and precision.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters Calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Bioavailability (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100).
-
Visualizations
MDA-9/Syntenin Signaling Pathway
The following diagram illustrates the signaling pathway initiated by MDA-9/Syntenin, which is the target of this compound and its analogs. Inhibition of the PDZ1 domain of MDA-9/Syntenin disrupts these downstream signaling events, leading to a reduction in cancer cell invasion and metastasis.
Caption: MDA-9/Syntenin signaling cascade leading to metastasis.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the key steps involved in a typical in vivo pharmacokinetic study for a small molecule inhibitor.
Caption: Workflow for an in vivo pharmacokinetic study.
References
Validating the Reproducibility of PDZ1i's Effects: A Comparative Guide for Researchers
A critical analysis of the experimental evidence for the small-molecule inhibitor PDZ1i reveals a consistent narrative of its anti-metastatic properties across various cancer models. However, a notable observation is that the majority of this research originates from a collaborative network of laboratories. While the findings are robust within this network, independent validation from unaffiliated research groups remains a crucial next step for broader confirmation of its effects. This guide provides a comprehensive comparison of this compound with alternative inhibitors, detailed experimental protocols for reproducing key findings, and a visual representation of the underlying signaling pathways to aid researchers in independently assessing its therapeutic potential.
Introduction to this compound and its Mechanism of Action
This compound is a small-molecule inhibitor designed to specifically target the first PDZ (Postsynaptic density 95, Discs large, Zonula occludens-1) domain of the scaffold protein Melanoma Differentiation Associated Gene-9 (MDA-9)/Syntenin.[1] MDA-9/Syntenin is overexpressed in a variety of cancers, including melanoma, glioblastoma, breast, and prostate cancer, where it acts as a crucial hub for signaling pathways that promote tumor progression and metastasis.[2][3] By binding to the PDZ1 domain, this compound disrupts the interaction of MDA-9/Syntenin with key signaling partners, leading to the inhibition of downstream pathways such as Focal Adhesion Kinase (FAK), c-Src, Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][3][4] This disruption ultimately results in decreased cancer cell invasion, migration, and metastasis, as has been demonstrated in multiple preclinical studies.[2][5][6]
Comparative Analysis of this compound and Alternative Inhibitors
While this compound has been a primary focus of research, several other molecules targeting the MDA-9/Syntenin pathway have been developed. This section provides a comparative overview of their reported efficacy.
| Inhibitor | Target Domain(s) | Reported Affinity (Kd/IC50) | Key Reported Effects | Reference(s) |
| This compound | PDZ1 | ~60-70 µM (Affinity) | Inhibits invasion and metastasis in glioblastoma, prostate, and breast cancer models. | [1] |
| IVMT-Rx-3 | PDZ1 and PDZ2 | ~63 µM (Affinity) | Dual-targeting inhibitor with enhanced anti-metastatic properties in melanoma. | [1] |
| SYNTi | PDZ1 | 400 nM (Potency) | Potent inhibitor of MDA-9/Syntenin. | [1] |
| PI1A | PDZ1 | 0.17 mM (Affinity) | Suppresses migration of breast cancer cells. | [4][7] |
| PI2A | PDZ2 | 0.51 mM (Affinity) | Suppresses migration of breast cancer cells. | [4][7] |
| C58 | PDZ2 | Weak affinity | Selectively inhibits the cancer exosome pathway. | [7] |
Quantitative Data on this compound's In Vitro and In Vivo Effects
To facilitate the design of replication studies, the following tables summarize the quantitative data on the effects of this compound from various publications.
In Vitro Inhibition of Cancer Cell Invasion
| Cell Line | Cancer Type | This compound Concentration | Percentage Inhibition of Invasion | Reference(s) |
| ARCaP-M | Prostate Cancer | 25 µM | Not specified, but significant | [5] |
| ARCaP-M | Prostate Cancer | 50 µM | Not specified, but significant | [5] |
| DU-145 | Prostate Cancer | Not specified | Comparable to ARCaP-M | [5] |
| ARCaP | Prostate Cancer | Not specified | Comparable to ARCaP-M | [5] |
| RWPE-1 (mda-9 overexpressing) | Prostate Epithelial | 25 µM | Significant attenuation of induced invasion | [5] |
| RWPE-1 (mda-9 overexpressing) | Prostate Epithelial | 50 µM | Significant attenuation of induced invasion | [5] |
In Vivo Reduction of Metastasis
| Cancer Model | Treatment | Outcome | Reference(s) |
| Prostate Cancer (ARCaP-M-Luc experimental metastasis) | This compound | Lower incidence of lung and no femur metastases compared to control. | [5] |
| Breast Cancer (4T1-Luc experimental metastasis) | This compound (30 mg/kg) | Approximately twofold reduction in luciferase intensity in the lungs. | [6] |
| Glioblastoma (Orthotopic xenograft) | This compound | Smaller, less invasive tumors and enhanced survival. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key experiments used to evaluate the effects of this compound.
Matrigel Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Boyden chamber apparatus with 8 µm pore size inserts
-
Matrigel basement membrane matrix
-
Cell culture medium (serum-free for cell suspension, serum-containing as chemoattractant)
-
Fixation solution (e.g., methanol, 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet, DAPI)
-
Cotton swabs
Protocol:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.[9]
-
Coat the upper surface of the Boyden chamber inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C.[10]
-
Rehydrate the Matrigel-coated inserts with serum-free medium at 37°C for at least 2 hours.[11]
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts.[10]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[9]
-
Incubate the chambers for a period that allows for cell invasion but not proliferation (typically 12-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[10]
-
Fix and stain the invading cells on the lower surface of the membrane.[10]
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Wound Healing (Scratch) Assay
This assay assesses the migratory capacity of a cell population.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Cell culture medium
-
Microscope with a camera
Protocol:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[12]
-
Wash the wells with PBS to remove dislodged cells.
-
Replace the medium, with or without the test compound (e.g., this compound).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control wells.
-
Measure the width of the scratch at different time points to quantify the rate of cell migration.
In Vivo Orthotopic Glioblastoma Model
This model recapitulates the growth of glioblastoma in its native environment.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells (e.g., U87)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthetics
Protocol:
-
Culture and harvest glioblastoma cells. Resuspend the cells in sterile, cold PBS at a concentration of 1.0 × 10^5 cells/µL.[13]
-
Anesthetize the mouse and secure its head in the stereotactic frame.[14]
-
Make a small incision in the scalp to expose the skull.
-
Using stereotactic coordinates (e.g., 0.5 mm posterior to the bregma, 2.5 mm lateral to the midline), drill a small burr hole through the skull.[13]
-
Slowly inject the cell suspension into the brain parenchyma to a depth of 3.5 mm from the skull surface at a rate of 1.0 µL/min.[13][14]
-
After injection, slowly withdraw the needle to prevent reflux of the cell suspension.[15]
-
Suture the scalp incision and monitor the animal for recovery.
-
Tumor growth can be monitored using bioluminescence imaging if the cells are engineered to express luciferase.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique is used to measure the activation of the STAT3 signaling pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from cells treated with or without this compound.
-
Separate the proteins by size using SDS-PAGE.[16]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific for p-STAT3 overnight at 4°C.[17]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[16]
-
Normalize the p-STAT3 signal to a loading control (e.g., total STAT3 or a housekeeping protein like GAPDH).
Visualizing the Molecular Landscape
To better understand the mechanism of action of this compound and the context of its evaluation, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, a typical experimental workflow for assessing reproducibility, and the logical relationship between experimental outcomes.
References
- 1. Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Role and Aberrant Overexpression of Syntenin-1 in Cancer: Potential Role as a Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Invasion Assay [www2.lbl.gov]
- 11. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]
- 15. Video: Stereotactic Adoptive Transfer of Cytotoxic Immune Cells in Murine Models of Orthotopic Human Glioblastoma Multiforme Xenografts [jove.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of PDZ1i: A Procedural Guide
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal procedures for PDZ1i, a small molecule inhibitor of MDA-9/Syntenin. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on general best practices for similar laboratory research chemicals.
Core Safety and Handling Information
All personnel should be familiar with the potential hazards and necessary precautions before handling this compound. The following table summarizes key safety considerations.
| Category | Recommendation | Details |
| Personal Protective Equipment (PPE) | Standard Laboratory PPE | Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in solid or solution form. |
| Handling | Use in a Ventilated Area | Handle the compound in a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. |
| Storage | Cool, Dry, and Dark | Store this compound in a tightly sealed container in a cool, dry, and dark place, as recommended by suppliers, to maintain its stability. |
| In Case of Exposure | Immediate First Aid | Skin Contact: Wash the affected area immediately with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. Ingestion: Rinse mouth with water and consult a physician. |
Step-by-Step Disposal Protocol for this compound
Proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. The following steps provide a clear protocol for managing this compound waste.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused or expired solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The label should include "Hazardous Chemical Waste," the name of the chemical (this compound), and the date.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
Step 2: Decontamination of Glassware and Surfaces
-
All glassware and laboratory surfaces that have come into contact with this compound should be decontaminated.
-
A common procedure is to rinse the surfaces with a suitable solvent (e.g., ethanol or isopropanol) to dissolve any remaining compound.
-
The rinseate should be collected and disposed of as hazardous liquid waste.
-
After the solvent rinse, wash glassware with a standard laboratory detergent and water.
Step 3: Packaging for Disposal
-
Ensure that all waste containers are securely sealed to prevent leaks or spills.
-
The exterior of the waste containers should be clean and free of contamination.
-
Follow your institution's specific guidelines for packaging chemical waste for pickup.
Step 4: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS office to schedule a pickup for your labeled hazardous waste containers.
-
Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is likely a violation of local regulations.
Experimental Workflow: this compound Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible handling and disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
Essential Guide to Handling PDZ1i: Safety, Protocols, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, application, and disposal of the small molecule inhibitor, PDZ1i. The following protocols and safety information are designed to ensure the integrity of your research and the safety of laboratory personnel.
Immediate Safety and Logistical Information
The handling of any chemical inhibitor requires stringent safety measures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar small molecule compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene, double-gloving recommended | Prevents skin contact. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Lab Coat | Full-length, cuffed sleeves | Protects skin and personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of aerosols or powders. |
Operational Plan: Handling and Preparation
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the manufacturer's instructions for specific storage temperature requirements.
Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of calibrated pipettes and disposable tips.
-
Prepare solutions in appropriate solvents as recommended by the supplier (e.g., DMSO).
Disposal Plan
All materials contaminated with this compound, including unused solutions, cell culture media, pipette tips, and gloves, must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | Dispose of in a designated sharps container for chemically contaminated sharps. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Cell Invasion Assay
This protocol outlines the steps to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, U87)
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Transwell inserts with 8 µm pores
-
Matrigel basement membrane matrix
-
Chemoattractant (e.g., fetal bovine serum)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free cell culture medium.
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 4 hours to allow for gel formation.
-
-
Cell Preparation and Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with the desired concentration of this compound (e.g., 20-50 µM) or vehicle control (DMSO) for 2 hours.
-
Add 100 µL of the cell suspension to the upper chamber of the coated Transwell inserts.
-
-
Invasion:
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of invading cells in several random fields under a microscope.
-
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest, engineered to express a reporter gene (e.g., luciferase)
-
This compound for injection
-
Vehicle control (e.g., DMSO, saline)
-
Matrigel (optional, for subcutaneous injection)
-
Bioluminescence imaging system
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously or orthotopically inject the cell suspension into the mice (e.g., 1 x 10^6 cells per mouse).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by palpation, caliper measurements, or bioluminescent imaging.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule (e.g., every other day).[1]
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and the general health of the mice throughout the study.
-
Perform regular bioluminescent imaging to track tumor progression.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure tumor weight and volume.
-
Perform histological and molecular analyses on the tumor tissue as required.
-
Signaling Pathways and Workflows
MDA-9/Syntenin Signaling Pathway
This compound is a selective inhibitor of the PDZ1 domain of MDA-9/Syntenin, a scaffold protein that facilitates the assembly of signaling complexes involved in cancer progression. By binding to the PDZ1 domain, this compound disrupts the interaction of MDA-9/Syntenin with key signaling partners, leading to the downregulation of pro-metastatic pathways.
Caption: this compound inhibits the MDA-9/Syntenin signaling cascade.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells in vitro.
Caption: A typical experimental workflow for in vitro studies of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
